3-Methoxybiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86603. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methoxy-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMIWCAOEFUBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292969 | |
| Record name | 3-Methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2113-56-6 | |
| Record name | 3-Methoxybiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYBIPHENYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methoxybiphenyl chemical properties and structure
<-1> ## An In-depth Technical Guide to 3-Methoxybiphenyl: Structure, Properties, and Synthetic Strategies
Introduction
This compound is a pivotal organic compound characterized by a biphenyl skeleton substituted with a methoxy group at the 3-position. This seemingly simple molecule serves as a versatile and highly valuable building block in the synthesis of a wide array of complex organic structures. Its unique electronic and steric properties, conferred by the interplay between the two phenyl rings and the electron-donating methoxy group, make it a substrate of significant interest in medicinal chemistry, materials science, and fine chemical synthesis.[1] This guide offers an in-depth exploration of the core chemical properties, structural nuances, and modern synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound consists of two phenyl rings linked by a C-C single bond, with a methoxy (-OCH₃) group attached to one of the rings at the meta-position. This arrangement dictates its chemical behavior and physical characteristics.
Structural Analysis
The biphenyl core is not strictly planar in the gas phase or in solution due to steric hindrance between the ortho-hydrogens on adjacent rings. This leads to a torsional or dihedral angle between the planes of the two rings. The methoxy group, being an electron-donating group through resonance and weakly electron-withdrawing through induction, influences the electron density of the substituted ring, activating it towards electrophilic substitution, primarily at the ortho and para positions relative to the methoxy group. This electronic influence is a key determinant in its reactivity and application as a synthetic intermediate.
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum will typically show a characteristic singlet for the methoxy protons (-OCH₃) around 3.8 ppm. The aromatic protons will appear as a complex multiplet in the range of 6.8-7.6 ppm.
-
¹³C NMR: The carbon spectrum will display a signal for the methoxy carbon around 55 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with the carbon attached to the methoxy group appearing further downfield.[2]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum shows a prominent molecular ion (M⁺) peak at m/z 184, corresponding to its molecular weight. Key fragmentation patterns often involve the loss of a methyl radical (CH₃) or a formyl radical (CHO).[3]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C-O stretching of the ether linkage (around 1250 cm⁻¹), and C=C stretching of the aromatic rings (around 1600 and 1480 cm⁻¹).[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 2113-56-6 | [3][4] |
| Molecular Formula | C₁₃H₁₂O | [3][4] |
| Molecular Weight | 184.24 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 88-90 °C | [6][7] |
| Boiling Point | 140 °C at 5 mmHg | [1][6][7] |
| Density | 1.08 g/cm³ | [6][7] |
| Solubility | Soluble in common organic solvents like ethanol, ether, and toluene. | |
| SMILES | COC1=CC=CC(=C1)C2=CC=CC=C2 | [8] |
| InChIKey | KQMIWCAOEFUBQK-UHFFFAOYSA-N | [3] |
Synthesis of this compound: A Mechanistic Perspective
The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. For this compound, palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods. Understanding the causality behind the choice of reaction is critical for optimizing yield and purity.
Preferred Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for synthesizing this compound due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.[9][10] The reaction couples an organoboron species with an organic halide.[9]
Reaction Scheme: (3-Methoxyphenyl)boronic acid + Bromobenzene → this compound
The choice of this pathway is driven by several factors:
-
Stability and Low Toxicity: Boronic acids are generally stable, crystalline solids that are less toxic and easier to handle than many other organometallic reagents.[11]
-
Reaction Conditions: The reaction proceeds under relatively mild conditions and is often tolerant of aqueous media, aligning with green chemistry principles.[10][12]
-
Catalyst Efficiency: A wide range of highly efficient palladium catalysts and ligands are available, allowing for high turnover numbers and yields.[10][13]
The catalytic cycle, a self-validating system, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., bromobenzene).[9]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[9][11]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[9]
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound CAS#: 2113-56-6 [m.chemicalbook.com]
- 7. 2113-56-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. PubChemLite - this compound (C13H12O) [pubchemlite.lcsb.uni.lu]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 3-Methoxybiphenyl (CAS No. 2113-56-6)
Abstract
This compound, also known as 3-phenylanisole, is a pivotal chemical intermediate whose structural motif is a cornerstone in the development of advanced materials and complex pharmaceutical agents.[1] This biphenyl ether derivative, characterized by the CAS number 2113-56-6, serves as a versatile building block in organic synthesis, particularly in the construction of molecules with tailored electronic, optical, and biological properties.[1] Its utility spans from the synthesis of liquid crystals and organic semiconductors to its role as a foundational scaffold for pharmacologically active compounds.[1] This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, robust synthesis methodologies such as the Suzuki-Miyaura and Negishi couplings, key chemical transformations, and critical applications, with a focus on providing researchers and drug development professionals with actionable, field-proven insights.
Core Physicochemical & Spectral Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis and material science. This compound is a solid at room temperature with a distinct spectral signature that is critical for its identification and characterization.[2]
Physical & Chemical Properties
The key quantitative data for this compound are summarized below, providing a quick reference for experimental planning.
| Property | Value | Source |
| CAS Number | 2113-56-6 | [3] |
| Molecular Formula | C₁₃H₁₂O | [1][3] |
| Molecular Weight | 184.23 g/mol | [1][3] |
| IUPAC Name | 1-methoxy-3-phenylbenzene | [3] |
| Melting Point | 88-90 °C | [4] |
| Boiling Point | 140 °C at 5 mmHg | [1] |
| Density | 1.03 g/cm³ | [4] |
| XLogP3 | 3.6 | [3][5] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 2 | [4] |
Structural Representation
The chemical structure of this compound forms the basis of its reactivity and applications.
Caption: Chemical structure of this compound (CAS 2113-56-6).
Spectral Characterization
Spectroscopic data is essential for confirming the identity and purity of this compound. Key spectral information is available through public databases.[3]
-
¹³C NMR Spectra: Confirms the presence of 13 unique carbon environments.[3]
-
Mass Spectrometry (GC-MS): Typically shows a molecular ion peak (M+) at m/z 184, corresponding to its molecular weight.[3]
-
Infrared (IR) Spectra: Displays characteristic peaks for C-O ether stretching and aromatic C-H and C=C bonds.[3]
Synthesis Methodologies: Forging the Biaryl Bond
The construction of the C-C bond linking the two aryl rings is the central challenge in synthesizing biphenyl derivatives. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency, functional group tolerance, and broad applicability.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for synthesizing biaryls.[6] It involves the coupling of an aryl halide or triflate with an organoboron compound, typically a boronic acid, catalyzed by a palladium(0) complex.[7]
Causality in Protocol Design: The choice of catalyst, base, and solvent system is critical for achieving high yields. Palladium(II) precursors like Pd(OAc)₂ are often used as they are reduced in situ to the active Pd(0) catalyst.[7] The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid.[6][8] A biphasic solvent system (e.g., Toluene/Ethanol/Water) is often employed to dissolve both the organic substrates and the inorganic base.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative procedure and may require optimization.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 3-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[8]
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 3:1:1 ratio).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Negishi Coupling
The Negishi coupling is another highly effective method for forming C-C bonds, which couples an organic halide with an organozinc compound.[10][11] It is particularly valuable for its high functional group tolerance and reactivity.[10]
Causality in Protocol Design: The key reagent is the organozinc species (e.g., Phenylzinc chloride), which can be prepared beforehand or generated in situ. Palladium or nickel catalysts are used to facilitate the coupling.[10] The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (from zinc to palladium), and reductive elimination.[12] The choice of phosphine ligands can be critical in optimizing yield and preventing side reactions.[12]
Detailed Experimental Protocol: Negishi Coupling
-
Organozinc Preparation (if not commercial): Prepare Phenylzinc chloride by reacting phenylmagnesium bromide with zinc chloride (ZnCl₂) in an anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere.
-
Inert Atmosphere Setup: To a separate, oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and 3-bromoanisole (1.0 equiv) in anhydrous THF.
-
Coupling Reaction: Slowly add the Phenylzinc chloride solution (1.1 equiv) to the flask at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Applications in Research & Drug Development
The utility of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures.[1]
Pharmaceutical Scaffolding
The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The 3-methoxy group provides a handle for further functionalization or can act as a key pharmacophoric element through hydrogen bonding or metabolic interactions.
-
Anticancer & Antioxidant Agents: Derivatives of methoxy-substituted biphenyls and related heterocyclic systems have been synthesized and investigated for their biological activities.[13][14] For instance, studies have shown that certain 1,3,4-thiadiazole derivatives incorporating a 3-methoxyphenyl substituent exhibit cytotoxic activity against breast cancer cell lines.[13] Similarly, other methoxyphenyl derivatives have shown promise as antioxidants.[14] The this compound core provides a lipophilic scaffold that can be elaborated to target specific biological pathways.
Materials Science
The rigid, aromatic structure of the biphenyl core is highly desirable in materials science for creating compounds with specific optical and electronic properties.
-
Liquid Crystals: The this compound unit has been incorporated into molecules designed to form liquid crystal phases, which are essential for display technologies.[1] Specifically, it has been used in the study of twist-bend liquid crystal phases.[15]
-
Organic Electronics: As a building block for larger conjugated systems, it plays a role in the synthesis of organic semiconductors and materials for optoelectronic devices.[1]
Caption: Logical relationships of this compound as a core intermediate.
Safety, Handling, and Disposal
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3]
GHS Hazard Identification
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H318: Causes serious eye damage[3]
-
H335: May cause respiratory irritation[3]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[16][17]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17][18]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[18] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16][17]
Conclusion
This compound (CAS 2113-56-6) is more than a simple aromatic compound; it is a strategic synthetic intermediate with significant value in both academic research and industrial development. Its straightforward synthesis via robust palladium-catalyzed methods like the Suzuki and Negishi couplings allows for its ready incorporation into complex molecular designs. For professionals in drug discovery and materials science, a comprehensive understanding of its properties, synthesis, and reactivity is crucial for leveraging its potential to create next-generation pharmaceuticals, liquid crystals, and electronic materials. Adherence to strict safety protocols is mandatory to mitigate the associated health hazards. As the demand for sophisticated organic molecules continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.
References
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- 9. benchchem.com [benchchem.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 13. mdpi.com [mdpi.com]
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- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Physical Properties of 3-Methoxybiphenyl
Section 1: Introduction and Overview
3-Methoxybiphenyl, also known by its IUPAC name 1-methoxy-3-phenylbenzene, is an aromatic ether with a biphenyl backbone.[1] This molecular scaffold is of significant interest to researchers in materials science and drug development. It serves as a key intermediate in the synthesis of advanced materials such as liquid crystals for display technologies and organic semiconductors.[2] Furthermore, its structural motifs are incorporated into complex molecules with potential biological activity, making it a valuable building block in the development of novel pharmaceuticals.[2]
An accurate understanding of the physical properties of this compound is paramount for its effective use. These properties dictate the conditions required for synthesis, purification, formulation, and storage, and provide a crucial benchmark for assessing substance purity. This guide provides a comprehensive examination of the core physicochemical properties of this compound, supported by detailed, field-proven protocols for their experimental determination.
The following table summarizes the key physical properties of this compound for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2113-56-6 | [1][2] |
| Molecular Formula | C₁₃H₁₂O | [1][2][3] |
| Molecular Weight | 184.23 g/mol | [1] |
| Appearance | Solid at room temperature | Inferred from melting point |
| Melting Point | 88-90 °C | [4][5] |
| Boiling Point | 140 °C at 5 mmHg293.4 °C at 760 mmHg | [2][4][5][6] |
| Density | 1.08 g/cm³ | [2][4][5] |
| Refractive Index | 1.6070-1.6100 (for molten state) | [4][5] |
Section 2: Core Physicochemical Properties
Identification and Nomenclature
-
IUPAC Name: 1-methoxy-3-phenylbenzene[1]
-
Synonyms: 3-phenylanisole, m-phenylanisole, 1,1'-Biphenyl, 3-methoxy-[1][6]
Structural and Molecular Data
-
Molecular Weight: 184.23 g/mol [1]
-
Appearance: Based on its melting point of 88-90 °C, this compound exists as a solid at standard room temperature.[4][5]
Thermal Properties
-
Melting Point: The melting point is consistently reported in the range of 88-90 °C.[4][5] A sharp melting range within this window is a strong indicator of high purity for a crystalline solid. Impurities typically cause a depression and broadening of the melting point range.[7]
-
Boiling Point: The boiling point is reported as 140 °C under a reduced pressure of 5 mmHg.[2][4][5] The boiling point at atmospheric pressure (760 mmHg) is 293.4 °C.[6] For compounds with high boiling points, determination under vacuum is a standard practice. This technique prevents thermal decomposition that can occur at the higher temperatures required for boiling at atmospheric pressure.
Other Physical Constants
-
Refractive Index: The refractive index is reported in the range of 1.6070 to 1.6100.[4][5] As the compound is a solid at room temperature, this value corresponds to the molten liquid state and is measured at a specified temperature (e.g., n20/D).
Solubility Profile
Spectroscopic Profile
Spectroscopic data is essential for structural confirmation.
-
Mass Spectrometry (MS): In GC-MS analysis, this compound is expected to show a prominent molecular ion peak (M+) at m/z 184.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-O-C stretching vibrations for the ether linkage, C-H stretching for the aromatic rings, and C=C stretching absorptions typical of the benzene rings.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the methoxy (-OCH₃) group protons, typically in the 3.8 ppm region.[9]
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and a signal for the methoxy carbon.[1]
-
Section 3: Experimental Determination of Physical Properties
The empirical validation of physical properties is a cornerstone of chemical research. The following protocols are designed to be self-validating and provide an authoritative basis for characterization.
Protocol for Melting Point Determination (Capillary Method)
Principle: The melting point of a pure crystalline solid is a sharp, reproducible thermal property. This protocol uses a heated metal block apparatus to slowly raise the temperature of a small sample packed in a capillary tube, allowing for precise observation of the melting range. A narrow range (0.5-1.0°C) is indicative of high purity.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals gently with a spatula.[10]
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[7][10]
-
Rapid Approximation (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a rough estimate.[7] Allow the apparatus to cool at least 20-30 °C below this approximate value before proceeding.
-
Accurate Determination: Set the starting temperature to ~15 °C below the expected melting point (88 °C). Set a slow ramp rate of 1-2 °C per minute.[7][10] A slow rate is critical for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[10]
-
-
Reporting: Report the result as a melting point range (T₁ - T₂). For pure this compound, this should be within the 88-90 °C range.
Caption: Workflow for melting point determination.
Protocol for Boiling Point Determination (Micro/Thiele Tube Method)
Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11][12] The Thiele tube method is a micro-scale technique ideal for small sample quantities, which uses a circulating oil bath to ensure uniform heating.[13] The boiling point is observed when the pressure of the trapped vapor inside an inverted capillary equals the external pressure.
Methodology:
-
Sample Preparation: Place 0.2-0.5 mL of molten this compound into a small test tube (e.g., a 75x12 mm Durham tube).
-
Capillary Insertion: Obtain a standard melting point capillary tube. Seal one end using a flame. Place the capillary tube into the liquid sample with the open end down.[12][13]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[13]
-
Thiele Tube Setup: Insert the thermometer assembly into a Thiele tube containing mineral oil. The oil level must be above the side arm to allow for proper convection, and the sample should be positioned near the center of the main tube.[13]
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun.[13] This design creates a convection current, ensuring uniform temperature distribution without the need for stirring.
-
Observation: As the temperature rises, air trapped in the capillary will bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[12]
-
Cooling and Recording: Once a vigorous stream of bubbles is observed, remove the heat source. The bubbling will slow and stop as the apparatus cools. The exact boiling point is the temperature at which the liquid is drawn back into the capillary tube.[12][13] This is the point where the external pressure overcomes the internal vapor pressure.
-
Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from 760 mmHg, a pressure correction may be necessary for standardization.
Caption: Workflow for micro boiling point determination.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining equilibrium solubility.[14] It involves generating a saturated solution by agitating an excess of the solid solute in the solvent for a prolonged period, ensuring that equilibrium is reached between the dissolved and undissolved states.
Methodology:
-
Preparation: To several vials, add a precisely weighed amount of the chosen solvent (e.g., water, ethanol, toluene).
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15] Preliminary experiments can determine the minimum time required.[16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This is best achieved by centrifugation, followed by filtration through a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.[8]
-
Quantification:
-
Accurately dilute a known volume or weight of the clear filtrate with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.[8]
-
-
Calculation and Reporting: Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units of mg/mL or mol/L at the specified temperature. It is recommended to perform at least three replicate determinations.[16]
Caption: Workflow for equilibrium solubility determination.
Section 4: Safety, Handling, and Storage
Safety: According to GHS classifications, this compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][5] The recommended storage condition is room temperature.[4][5]
Section 5: Conclusion
This compound is a compound with significant utility in applied chemical sciences. The physical properties detailed in this guide—including its melting point, boiling point, and density—serve as critical parameters for its practical application and quality control. The provided experimental protocols offer researchers and drug development professionals robust, validated methodologies for verifying these properties in-house. Adherence to these rigorous analytical practices ensures the reliability and reproducibility of research and development outcomes involving this versatile chemical intermediate.
References
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- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
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- 17. fishersci.com [fishersci.com]
3-Methoxybiphenyl molecular weight and formula
An In-depth Technical Guide to 3-Methoxybiphenyl: Synthesis, Characterization, and Applications
Abstract
This compound, a substituted aromatic ether, serves as a pivotal intermediate in the synthesis of advanced materials and complex pharmaceutical agents. Its unique structural scaffold, featuring a biphenyl core with a strategically placed methoxy group, imparts desirable electronic and steric properties for applications ranging from liquid crystal displays to organic electronics. This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, a robust laboratory-scale synthesis protocol, modern analytical characterization techniques, and key applications. The content is intended for researchers, chemists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the handling and utilization of this versatile compound.
Core Molecular and Physicochemical Properties
This compound, also known by its IUPAC name 1-methoxy-3-phenylbenzene, is an organic compound that belongs to the class of biphenyls and anisoles.[1] Its fundamental properties are critical for its application in synthesis and materials science. The biphenyl moiety provides a rigid, conjugated backbone, while the methoxy group (-OCH₃) acts as an electron-donating group, influencing the molecule's reactivity and intermolecular interactions.
A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂O | [1][2] |
| Molecular Weight | 184.23 g/mol | [1][3] |
| CAS Number | 2113-56-6 | [1][2] |
| Appearance | Colorless liquid or low-melting solid | [4][5] |
| Density | ~1.08 g/cm³ | [4][5] |
| Boiling Point | 140 °C @ 5 mmHg | [3][4] |
| Melting Point | 88-90 °C | [3][5] |
| Refractive Index | 1.6070 - 1.6100 | [3][5] |
Synthesis of this compound via Williamson Ether Synthesis
A common and reliable method for the preparation of this compound is the methylation of 3-hydroxybiphenyl. This reaction is a classic example of the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent.
Causality and Experimental Rationale
The choice of reagents and conditions is dictated by the need for selective O-methylation. 3-hydroxybiphenyl is first deprotonated by a strong base, typically a hydroxide like potassium hydroxide (KOH), to form the more nucleophilic potassium 3-phenylphenoxide. Dimethyl sulfate ((CH₃)₂SO₄) is an excellent and cost-effective methylating agent, providing a reactive methyl group for the Sₙ2 attack by the phenoxide. The reaction is typically warmed to ensure a reasonable reaction rate. A second addition of base and methylating agent can be employed to drive the reaction to completion.
Detailed Experimental Protocol[6]
-
Deprotonation: Dissolve 102 g of 3-hydroxybiphenyl in a solution of 67.8 g of potassium hydroxide in 650 mL of water in a suitable reaction vessel equipped with a mechanical stirrer.
-
First Methylation: Add 86.6 mL of dimethyl sulfate dropwise over 30 minutes while stirring. The reaction is exothermic and the mixture will warm.
-
Heating: After the addition is complete, maintain the reaction mixture at 75 °C for 15 minutes.
-
Second Addition: After 1 hour, add another 33.6 g of potassium hydroxide dissolved in 45 mL of water, followed by the dropwise addition of 37.8 g of dimethyl sulfate at 65 °C over 15 minutes.
-
Final Reaction: Keep the mixture at 75 °C for an additional hour to ensure complete reaction.
-
Work-up and Extraction: After cooling to room temperature, the oily product layer is separated. The aqueous layer is extracted twice with methylene chloride. The initial oily layer is also taken up in methylene chloride.
-
Washing and Drying: The combined organic phases are washed once with 2 N sodium hydroxide solution and once with water. The organic layer is then dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield crude this compound, which can be used directly or purified further by vacuum distillation.[6]
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential. This multi-faceted approach provides a self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR : The spectrum should exhibit a sharp singlet around 3.8 ppm corresponding to the three protons of the methoxy group. The aromatic region (typically 6.8-7.6 ppm) will show a complex multiplet pattern corresponding to the nine protons on the two phenyl rings.
-
¹³C NMR : The spectrum will show a signal for the methoxy carbon around 55 ppm and a series of signals in the aromatic region (110-160 ppm), including a characteristic signal for the carbon attached to the oxygen atom (~160 ppm).[1]
-
-
Mass Spectrometry (MS) : Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight and can reveal fragmentation patterns. The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 184, corresponding to the molecular weight of C₁₃H₁₂O.[1]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The spectrum of this compound will feature characteristic C-O stretching vibrations for the ether linkage (around 1250-1000 cm⁻¹) and C-H stretching for the aromatic rings (~3100-3000 cm⁻¹) and the methyl group (~2950-2850 cm⁻¹).[1]
-
Chromatography : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound. A single, sharp peak in the chromatogram under calibrated conditions indicates a high-purity sample.
Analytical Workflow Diagram
Caption: Standard analytical workflow for this compound characterization.
Applications in Research and Drug Development
The structure of this compound makes it a valuable building block in several high-technology fields.
-
Materials Science : It is used as an intermediate in the synthesis of liquid crystals for display technologies.[4] The rigid biphenyl core helps in the formation of ordered mesophases, a key characteristic of liquid crystals. It also plays a role in producing organic semiconductors and other optoelectronic materials where conjugated aromatic systems are required.[4]
-
Pharmaceutical Development : In medicinal chemistry, the this compound scaffold is incorporated into larger, more complex molecules to develop new therapeutic agents.[4] Its lipophilicity and defined three-dimensional structure can be leveraged to optimize binding to biological targets. It is particularly useful in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build even more complex biaryl or substituted aromatic structures.[4]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]
-
GHS Hazard Statements :
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.[1]
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid : In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If swallowed, call a poison control center or doctor.
Conclusion
This compound is a compound of significant utility in both academic research and industrial applications. Its well-defined molecular structure and accessible synthesis routes make it a staple building block for advanced organic synthesis. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for its safe and effective use in the development of next-generation materials and pharmaceuticals.
References
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- 3. 2113-56-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound CAS#: 2113-56-6 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
A Comprehensive Guide to the Spectroscopic Characterization of 3-Methoxybiphenyl
Abstract: This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Methoxybiphenyl. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. It synthesizes the information from the perspective of an application scientist, focusing on the causality behind experimental choices, the interpretation of spectral features, and the integration of multiple analytical techniques to build a self-validating, unambiguous structural confirmation. This guide includes detailed experimental protocols, data tables, and explanatory diagrams to serve as a practical reference for the characterization of substituted biaryl compounds.
Introduction to this compound and its Spectroscopic Imperative
This compound (C₁₃H₁₂O, Molar Mass: 184.24 g/mol ) is a biaryl ether, a structural motif present in numerous natural products, pharmaceuticals, and materials science applications.[1][2][3] Its precise identification and characterization are paramount for quality control, reaction monitoring, and regulatory submission. The unequivocal confirmation of its structure relies not on a single technique, but on the synergistic application of multiple spectroscopic methods.
This guide details the three pillars of molecular characterization for this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy to define the carbon-hydrogen framework and connectivity.
-
Infrared (IR) Spectroscopy to identify the functional groups present.
-
Mass Spectrometry (MS) to determine the molecular weight and analyze fragmentation patterns, further corroborating the structure.
By integrating the data from these orthogonal techniques, we create a robust, self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information about the chemical environment, connectivity, and stereochemistry of atoms.
The Causality of NMR Experimental Design
The choice of experiment is dictated by the need to resolve the molecule's complete H-C framework. A standard ¹H NMR is the initial step, offering insights into the number and type of protons.[4] This is followed by a broadband-decoupled ¹³C NMR to identify all unique carbon environments. For a molecule like this compound, the choice of a deuterated solvent with good solubilizing power and minimal signal interference, such as deuterochloroform (CDCl₃), is critical for acquiring high-quality data.
¹H NMR Analysis
The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region (typically 6.8-7.6 ppm) and the aliphatic region, which contains the sharp singlet of the methoxy group protons. The protons on the methoxy-substituted ring are influenced by the electron-donating oxygen, causing shifts in their positions relative to the protons on the unsubstituted phenyl ring.
Table 1: ¹H NMR Data for this compound
| Labeled Proton | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-2', H-6' | ~7.55 | Multiplet (pseudo-d) | 2H | - |
| H-3', H-4', H-5' | ~7.30 - 7.45 | Multiplet | 3H | - |
| H-2 | ~7.15 | Multiplet (pseudo-s) | 1H | - |
| H-4 | ~7.15 | Multiplet (pseudo-t) | 1H | - |
| H-5 | ~7.30 | Triplet | 1H | ~8.0 |
| H-6 | ~6.85 | Multiplet (pseudo-d) | 1H | - |
| -OCH₃ | ~3.85 | Singlet | 3H | N/A |
| (Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. Assignments are based on typical values for substituted biphenyls and anisoles.)[5][6][7] |
-
Methoxy Protons (-OCH₃): This appears as a sharp singlet at ~3.85 ppm with an integration of 3H, a hallmark of a methoxy group not coupled to any other protons.[8][9]
-
Unsubstituted Phenyl Ring (H-2' to H-6'): These five protons appear as a complex multiplet between ~7.30 and 7.55 ppm. The complexity arises from multiple, overlapping coupling patterns.
-
Substituted Phenyl Ring (H-2, H-4, H-5, H-6): The electron-donating methoxy group at C3 influences these protons. The proton ortho to the other ring (H-2) and the proton para to it (H-4) often show complex splitting. The proton at H-6, ortho to the methoxy group, is typically shifted upfield to around 6.85 ppm.
Caption: Fig 1. ¹H NMR Assignments for this compound.
Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.
¹³C NMR Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. In this compound, due to molecular asymmetry, all 13 carbon atoms are chemically distinct and should produce 13 discrete signals in a broadband proton-decoupled spectrum.
Table 2: ¹³C NMR Data for this compound
| Labeled Carbon | Chemical Shift (δ) ppm |
| C1 | ~143.0 |
| C2 | ~112.9 |
| C3 | ~160.0 |
| C4 | ~119.8 |
| C5 | ~129.8 |
| C6 | ~112.8 |
| C1' | ~141.2 |
| C2', C6' | ~127.3 |
| C3', C5' | ~128.8 |
| C4' | ~129.7 |
| -OCH₃ | ~55.2 |
| (Note: Data is based on values reported in spectral databases and predictive models for similar structures. Actual values may vary.)[8][9][10] |
-
Methoxy Carbon (-OCH₃): The signal at ~55.2 ppm is characteristic of a methoxy group carbon attached to an aromatic ring.[8]
-
Oxygen-Bearing Carbon (C3): This carbon is the most deshielded aromatic carbon, appearing far downfield at ~160.0 ppm due to the strong electron-withdrawing inductive effect of the attached oxygen atom.
-
Quaternary Carbons (C1, C1'): The two carbons at the biphenyl linkage appear in the 141-143 ppm range.
-
Protonated Aromatic Carbons: The remaining eight CH carbons of the aromatic rings appear in the typical range of ~112 to 130 ppm.
Protocol 2: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly more concentrated sample (15-25 mg) may be beneficial to reduce acquisition time.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition: Acquire the spectrum using a standard broadband proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Processing: Fourier transform, phase correct, and reference the spectrum. The central peak of the CDCl₃ solvent signal is typically used as a secondary reference at 77.16 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The Diagnostic Power of Vibrational Spectroscopy
For this compound, the key diagnostic feature is the ether linkage (C-O-C). Aryl alkyl ethers have two distinct and strong C-O stretching absorptions that are highly characteristic.[8][11][12] The choice of sampling technique (e.g., KBr pellet for solids, NaCl plates for oils, or an ATR accessory) depends on the physical state of the sample and the desired quality of the spectrum.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980 - 2850 | Aliphatic (CH₃) C-H Stretch | Medium-Weak |
| ~1600, ~1580, ~1475 | Aromatic C=C Ring Stretch | Strong-Medium |
| ~1250 | Asymmetric C-O-C Stretch (Aryl-O) | Strong |
| ~1040 | Symmetric C-O-C Stretch (O-Alkyl) | Strong |
| 900 - 690 | Aromatic C-H Out-of-Plane Bend | Strong |
| (Note: Values are typical for aryl alkyl ethers.)[11][12][13] |
The IR spectrum provides clear, confirmatory evidence for the proposed structure:
-
The presence of peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds.
-
Peaks just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methoxy group.
-
The most crucial diagnostic signals are the two strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, which are definitive evidence for the aryl alkyl ether functional group.[8][9]
-
Strong absorptions in the 900-690 cm⁻¹ region correspond to the out-of-plane bending of the aromatic C-H bonds, which can provide information about the substitution pattern of the rings.
Caption: Fig 2. Key IR vibrational modes for this compound.
Protocol 3: Acquiring a Fourier-Transform Infrared (FT-IR) Spectrum
-
Sample Preparation (Neat Liquid/Oil): Place one drop of this compound (which is an oil at room temperature) onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin liquid film.
-
Background Scan: Place the sample holder (with no sample) into the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Place the prepared salt plates with the sample into the spectrometer.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides two critical pieces of information: the molecular weight of the analyte and, through fragmentation, clues about its substructures. Electron Ionization (EI) is a common "hard" ionization technique that generates a molecular ion and a reproducible fragmentation pattern that serves as a molecular fingerprint.
Elucidating Molecular Weight and Fragmentation
For this compound, the primary goal is to observe the molecular ion (M⁺) at an m/z corresponding to its molecular weight (184). The subsequent fragmentation pattern must be consistent with the known structure, providing an additional layer of confirmation. When dealing with potentially labile molecules, adjusting ion source parameters like temperature or voltage can be crucial to prevent excessive in-source fragmentation and ensure the molecular ion is observed.[14]
Table 4: Major EI-MS Fragments for this compound
| m/z Value | Proposed Fragment | Formula of Loss |
| 184 | [M]⁺ (Molecular Ion) | - |
| 169 | [M - CH₃]⁺ | •CH₃ |
| 155 | [M - CHO]⁺ | •CHO |
| 141 | [M - CH₃ - CO]⁺ | •CH₃, CO |
| 115 | [C₉H₇]⁺ | •CH₃, CO, C₂H₂ |
| (Source: Data derived from NIST and PubChem spectral libraries.)[10][15] |
-
Molecular Ion (m/z 184): The presence of a strong peak at m/z 184 confirms the molecular weight of C₁₃H₁₂O.[10]
-
Loss of Methyl (m/z 169): A common fragmentation for methoxy-containing compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a more stable oxonium ion.
-
Loss of Formyl Radical (m/z 155): Rearrangement and loss of a formyl radical (•CHO, 29 Da) is another characteristic fragmentation pathway for aromatic ethers.[16][17]
-
Loss of Methyl then CO (m/z 141): The significant peak at m/z 141 is highly diagnostic. It arises from the initial loss of a methyl radical to form the ion at m/z 169, which then loses a neutral molecule of carbon monoxide (CO, 28 Da).[10]
-
Further Fragmentation (m/z 115): The ion at m/z 141 can subsequently lose acetylene (C₂H₂, 26 Da), a common fragmentation for aromatic systems, to yield the ion at m/z 115.[10]
Caption: Fig 3. Proposed EI-MS fragmentation pathway for this compound.
Protocol 4: Acquiring an Electron Ionization Mass Spectrum
-
Sample Introduction: If using a Gas Chromatograph (GC-MS), dissolve a small amount of sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC, which separates the analyte before it enters the mass spectrometer.
-
Ionization: In the ion source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Integrated Spectroscopic Workflow: A Self-Validating System
No single technique provides the complete picture. True structural confidence is achieved when the data from NMR, IR, and MS converge to support a single, unambiguous structure. This integrated approach forms a self-validating system where each result corroborates the others.
Caption: Fig 4. Integrated workflow for the spectroscopic confirmation of this compound.
-
MS confirms the molecular formula is C₁₃H₁₂O.
-
IR confirms the presence of an aryl ether functional group and aromatic rings.
-
NMR confirms the 13 unique carbons and the specific arrangement of the 12 protons on the methoxybiphenyl skeleton, locking in the 3-position substitution pattern.
Together, these data points leave no room for ambiguity and provide a definitive structural assignment.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|lookchem [lookchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 13. fiveable.me [fiveable.me]
- 14. benchchem.com [benchchem.com]
- 15. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
solubility of 3-Methoxybiphenyl in organic solvents
An In-depth Technical Guide to the Solubility of 3-Methoxybiphenyl in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of this compound (CAS 2113-56-6), a vital intermediate in the synthesis of liquid crystals and optoelectronic materials. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper establishes a robust theoretical framework for predicting its solubility based on molecular structure and solvent properties. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic equilibrium solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach and determine the solubility of this compound and structurally related compounds.
Introduction and Molecular Overview
This compound is an aromatic organic compound featuring a biphenyl core functionalized with a methoxy group at the 3-position. This structural arrangement, combining a large, non-polar biphenyl system with a moderately polar ether group, results in a nuanced solubility profile that is highly dependent on the nature of the solvent.
Understanding the solubility of this compound is paramount for its effective use. In synthetic chemistry, solvent selection dictates reaction kinetics, impurity profiles, and product isolation. In materials science and drug development, solubility impacts purification techniques like crystallization, formulation strategies, and ultimately, the performance and delivery of the final product.[4] This guide provides the foundational principles and practical methodologies to accurately predict and quantify this critical property.
Theoretical Framework: Predicting Solubility from First Principles
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This rule posits that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound provides clear indicators for its expected behavior.
-
Non-Polar Biphenyl Core: The dominant feature is the large, rigid, and non-polar biphenyl ring system. This structure favors strong van der Waals forces and π-π stacking interactions. Consequently, this compound is predicted to be highly soluble in solvents that share these characteristics, such as aromatic and other non-polar organic solvents.
-
Polar Methoxy Group (-OCH₃): The methoxy group introduces a degree of polarity and, importantly, a hydrogen bond acceptor site (the oxygen atom). While it lacks a hydrogen bond donor, this feature allows for dipole-dipole interactions and weak hydrogen bonds with protic solvents.
The interplay between these two features—the dominant non-polar core and the localized polar group—governs its solubility across the solvent spectrum.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 2113-56-6 | PubChem[1] |
| Molecular Formula | C₁₃H₁₂O | PubChem[1] |
| Molecular Weight | 184.23 g/mol | PubChem[1] |
| IUPAC Name | 1-methoxy-3-phenylbenzene | PubChem[1] |
| Melting Point | 88-90 °C | ChemicalBook[2][3] |
| Boiling Point | 140 °C @ 5 mmHg | ChemicalBook[2][3] |
| Density | 1.08 g/cm³ | ChemicalBook[2][3] |
Predicted Solubility Profile Across Solvent Classes
Based on the theoretical framework, a qualitative solubility profile for this compound can be predicted. This serves as an essential starting point for solvent screening and experimental design.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Xylene, Benzene | High | Strong π-π stacking and van der Waals interactions between the solvent and the biphenyl core. |
| Non-Polar Aliphatic | Hexane, Cyclohexane, Heptane | Low to Moderate | Favorable van der Waals forces, but lacks the specific π-π interactions seen with aromatic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity and dispersibility of these solvents effectively solvate the entire molecule. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | A balance of polarity to interact with the methoxy group and organic character to solvate the biphenyl core. |
| Polar Aprotic (High Polarity) | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | The high polarity of the solvent may not optimally solvate the large non-polar region of the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low | The strong hydrogen-bonding network of the alcohol is only weakly disrupted by the single H-bond acceptor site on the solute. The large non-polar core limits solubility. |
| Aqueous | Water | Very Low / Insoluble | The molecule's overwhelmingly non-polar character prevents it from effectively integrating into water's strong hydrogen-bonding network.[6] |
Experimental Protocol for Solubility Determination: The Gold Standard
To move from prediction to quantification, a rigorous experimental methodology is required. The Saturation Shake-Flask (SSF) Method is the universally accepted gold standard for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[7]
Step-by-Step Methodology: Saturation Shake-Flask (SSF)
-
Preparation: Add an excess amount of solid this compound (enough to ensure a solid phase remains at equilibrium) to a known volume of the selected organic solvent in a sealed, inert glass vial (e.g., a 4 mL HPLC vial).
-
Causality: Using an excess of the solid is critical to ensure that the final solution is genuinely saturated, representing the thermodynamic limit of solubility.
-
-
Equilibration: Place the vials in an orbital shaker or on a rotator within a temperature-controlled chamber. Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours).
-
Causality: Continuous agitation maximizes the surface area for dissolution, while a prolonged equilibration period ensures the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8] Temperature control is paramount as solubility is temperature-dependent.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to permit the undissolved solid to settle.
-
Causality: This step is crucial to avoid transferring solid particles into the sample for analysis, which would artificially inflate the measured concentration.
-
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent). Accurately dilute the filtered supernatant with a suitable mobile phase or solvent for analysis.
-
Causality: Filtration provides a final, definitive removal of any suspended microparticles. A precise dilution is necessary to bring the analyte concentration within the linear dynamic range of the analytical instrument.
-
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A standard calibration curve must be prepared to ensure accurate quantification.
-
Causality: A validated, sensitive analytical method is required to reliably measure the concentration, which directly corresponds to the solubility value.
-
Experimental Workflow Diagram
Caption: Workflow for the Saturation Shake-Flask solubility assay.
Key Factors Influencing Solubility
The solubility of this compound is a function of the complex interplay between solute and solvent properties.
Caption: Interplay of solute and solvent properties governing solubility.
Conclusion
While a definitive, publicly available dataset for the solubility of this compound in a wide range of organic solvents is sparse, this guide provides the essential tools for any researcher to confidently approach this challenge. By understanding the fundamental principles derived from its molecular structure—a dominant non-polar biphenyl core and a polar methoxy group—one can make strong, rational predictions about its solubility behavior. This theoretical framework, when combined with the rigorous, gold-standard Saturation Shake-Flask experimental protocol detailed herein, empowers scientists to generate the high-quality, quantitative data necessary for process development, formulation, and advanced research applications.
References
- 1. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2113-56-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 2113-56-6 [m.chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. m.youtube.com [m.youtube.com]
- 6. Properties of water - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methoxybiphenyl: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxybiphenyl (3-PhAn), a versatile biphenyl derivative of significant interest in organic synthesis and materials science. This document delves into the historical context of its discovery, details various synthetic methodologies from classical to modern cross-coupling reactions, and explores its applications in the development of pharmaceuticals, liquid crystals, and organic electronics. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to serve as a valuable resource for researchers and professionals in the field.
Introduction: The Significance of the this compound Scaffold
This compound, also known as 3-phenylanisole, is an aromatic organic compound featuring a biphenyl core with a methoxy group at the 3-position. This substitution pattern imparts unique electronic and steric properties that make it a valuable building block in the synthesis of complex organic molecules.[1][2] The methoxy group, being an electron-donating group, influences the reactivity of the aromatic rings, while the overall biphenyl structure provides a rigid and tunable scaffold. These characteristics have led to its use in the development of a range of functional materials and biologically active compounds.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₁₃H₁₂O |
| Molecular Weight | 184.24 g/mol |
| CAS Number | 2113-56-6[4] |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 140 °C at 5 mmHg[2] |
| Density | ~1.08 g/cm³[2] |
Discovery and Historical Context
While a definitive first synthesis of this compound is not readily found in seminal publications, its discovery is intrinsically linked to the development of synthetic methods for creating carbon-carbon bonds between aromatic rings in the late 19th and early 20th centuries. The emergence of reactions capable of forming biaryl compounds provided the foundation for the synthesis of substituted biphenyls like this compound.
Early methods for biaryl synthesis, though often harsh and low-yielding by modern standards, were groundbreaking for their time. These include:
-
The Ullmann Reaction (1901): Discovered by Fritz Ullmann, this reaction involves the copper-mediated coupling of two aryl halides to form a symmetrical or unsymmetrical biaryl.[2][5][6] This was one of the first transition metal-catalyzed reactions for C-C bond formation and could have been one of the earliest methods to produce this compound, for instance, by coupling 3-bromoanisole with an aryl halide.[7][8]
-
The Gomberg-Bachmann Reaction (1924): This reaction, developed by Moses Gomberg and Werner Emmanuel Bachmann, utilizes the diazotization of an aniline derivative to generate an aryl radical, which then couples with another aromatic ring.[9][10][11] While it offered a pathway to unsymmetrical biaryls, yields were often low.[11]
-
The Pschorr Reaction (1896): An intramolecular variation of the Gomberg-Bachmann reaction, the Pschorr cyclization is used for the synthesis of polycyclic aromatic compounds.[12][13][14]
These classical reactions, though historically significant, have been largely superseded by more efficient and versatile palladium-catalyzed cross-coupling reactions for the synthesis of this compound and its derivatives.
Synthetic Methodologies
The synthesis of this compound can be approached through various methods, ranging from classical procedures to modern, highly efficient cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for functional groups.
Classical Synthesis: Williamson Ether Synthesis
An early and straightforward method for the synthesis of this compound involves the methylation of 3-hydroxybiphenyl. This is a classic Williamson ether synthesis, where the phenoxide of 3-hydroxybiphenyl acts as a nucleophile to displace a methylating agent.
Experimental Protocol: Synthesis of this compound from 3-Hydroxybiphenyl [15]
-
Dissolution: Dissolve 102 g of 3-hydroxybiphenyl in a solution of 67.8 g of potassium hydroxide in 650 mL of water.
-
Methylation: Add 86.6 mL of dimethyl sulfate dropwise to the stirred solution over 30 minutes. The reaction is exothermic.
-
Heating: Maintain the reaction mixture at 75 °C for 15 minutes.
-
Second Addition: After 1 hour, add a solution of 33.6 g of potassium hydroxide in 45 mL of water, followed by the dropwise addition of 37.8 g of dimethyl sulfate at 65 °C over 15 minutes.
-
Final Heating: Keep the mixture at 75 °C for another hour.
-
Workup: After cooling, separate the oily layer and extract the aqueous phase with methylene chloride.
-
Purification: Wash the combined organic layers with 2 N sodium hydroxide and then with water. Dry the organic phase over anhydrous sodium sulfate and concentrate to obtain this compound.
Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering high yields, mild reaction conditions, and excellent functional group tolerance. The most prominent methods for synthesizing this compound are the Suzuki-Miyaura and Negishi couplings.
The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[13]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
A general procedure for the Suzuki-Miyaura cross-coupling of aryl chlorides can be adapted for the synthesis of this compound with high yields.
-
Reaction Setup: In a glovebox, add the palladium catalyst (e.g., 2 mol%), sodium tert-butoxide (1.2 mmol), and phenylboronic acid (1.4 mmol) to a vial with a magnetic stir bar.
-
Solvent Addition: Outside the glovebox, inject isopropanol (1.5 mL) into the vial and stir the mixture at room temperature for 15 minutes.
-
Substrate Addition: Slowly inject 3-chloroanisole (1 mmol).
-
Reaction Monitoring: Monitor the reaction by gas chromatography.
-
Workup and Purification: Upon completion, add a small amount of silica gel, evaporate the solvent in vacuo, and isolate the product by flash chromatography. A reported yield for this reaction is 94%.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance.
Catalytic Cycle of the Negishi Coupling
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocol: Negishi Synthesis of this compound [1]
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, prepare the organozinc reagent from the corresponding aryl halide.
-
Coupling: To a solution of the palladium catalyst and ligand in a suitable solvent (e.g., THF), add the aryl halide (e.g., 1-bromo-3-methoxybenzene) and the organozinc reagent (e.g., phenylzinc chloride).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield this compound. A reported yield for a similar reaction is 81%.[1]
Table 2: Comparison of Synthetic Methods for this compound
| Method | Precursors | Catalyst/Reagent | Conditions | Yield | Advantages | Disadvantages |
| Williamson Ether Synthesis | 3-Hydroxybiphenyl, Dimethyl sulfate | KOH | 65-75 °C | Moderate | Simple, inexpensive reagents | Use of toxic dimethyl sulfate, moderate yield |
| Ullmann Reaction | 3-Bromoanisole, Aryl halide | Copper | High temperature | Variable | Classical method | Harsh conditions, often low yields, stoichiometric copper |
| Suzuki-Miyaura Coupling | 3-Haloanisole, Phenylboronic acid | Palladium catalyst, Base | Room temp. to 80 °C | High (e.g., 94%) | Mild conditions, high yields, functional group tolerance | Cost of palladium catalyst, potential boron impurities |
| Negishi Coupling | 3-Haloanisole, Organozinc reagent | Palladium or Nickel catalyst | Room temp. | High (e.g., 81%) | High reactivity, excellent functional group tolerance | Moisture-sensitive organozinc reagents |
Applications of this compound
The unique structural and electronic properties of this compound make it a valuable intermediate in several high-technology and pharmaceutical applications.
In Pharmaceutical Synthesis
The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous drug molecules. While specific blockbuster drugs containing the this compound core are not widely publicized, its derivatives are explored in drug discovery. For instance, the biphenyl scaffold is central to the structure of several angiotensin II receptor antagonists like Telmisartan and Losartan, and the COX-2 inhibitor Celecoxib.[1][16][17][18][19][20][21][22][23][24][25][26][27] The synthesis of these complex molecules often relies on the cross-coupling methodologies for which this compound and its precursors are prime candidates. The 3-methoxy group can be a key feature for receptor binding or can be a synthetic handle for further functionalization.
In Liquid Crystals
Biphenyl derivatives are fundamental components of liquid crystal displays (LCDs) due to their rigid, rod-like structure which promotes the formation of liquid crystalline phases. The methoxy group in this compound can influence the polarity and polarizability of the molecule, which in turn affects the dielectric anisotropy and other physical properties of the liquid crystal mixture.[28] Methoxybiphenyl moieties have been incorporated into non-symmetric liquid crystal dimers to study their phase behavior, demonstrating the importance of this structural unit in tuning the properties of advanced liquid crystal materials.[17][18]
In Organic Electronics (OLEDs)
In the field of organic light-emitting diodes (OLEDs), materials with high thermal stability and efficient charge transport are crucial. Biphenyl and terphenyl derivatives are often used as host materials in the emissive layer of OLEDs.[5][8][29][30][31] These host materials form a matrix for the emissive dopant molecules and facilitate the recombination of electrons and holes to generate light. The this compound unit can be incorporated into larger molecular structures to tune the electronic properties, such as the HOMO/LUMO energy levels, and to improve the morphological stability of the thin films in OLED devices.[2][32] While specific high-performance OLED materials are often proprietary, the use of substituted biphenyls as building blocks is a common strategy in their design and synthesis.
Conclusion
This compound has evolved from a molecule accessible through classical, often harsh, synthetic methods to a readily available building block thanks to the advent of modern cross-coupling chemistry. Its utility in the synthesis of complex molecules for pharmaceuticals, liquid crystals, and organic electronics underscores its importance in both academic research and industrial applications. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for scientists and researchers working with this versatile compound. The continued development of synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly lead to new and innovative applications for this compound and its derivatives.
References
- 1. imanagerpublications.com [imanagerpublications.com]
- 2. Ullmann reaction - Georganics [georganics.sk]
- 3. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. tutorchase.com [tutorchase.com]
- 8. byjus.com [byjus.com]
- 9. The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction - Oreate AI Blog [oreateai.com]
- 10. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 11. Gomberg-Bachmann_reaction [chemeurope.com]
- 12. synarchive.com [synarchive.com]
- 13. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. rjpbcs.com [rjpbcs.com]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 23. moodle2.units.it [moodle2.units.it]
- 24. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 25. academic.oup.com [academic.oup.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. crimsonpublishers.com [crimsonpublishers.com]
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- 31. researchgate.net [researchgate.net]
- 32. This compound [myskinrecipes.com]
A Technical Guide to the Natural Occurrence, Biosynthesis, and Biological Significance of 3-Methoxybiphenyl Derivatives
An in-depth technical guide by a Senior Application Scientist
Abstract
Biphenyl derivatives represent a class of organic compounds that are fundamental pillars in both synthetic organic chemistry and the study of natural products.[1] Their structural motif is present in a wide array of pharmacologically active compounds.[2] This technical guide provides a comprehensive overview of the natural occurrence of 3-methoxybiphenyl derivatives, a significant subclass of biphenyls. It is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into their natural sources, biosynthetic origins, validated protocols for isolation and characterization, and their diverse biological activities. The guide synthesizes technical data with field-proven insights to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for advancing research and development in this promising area of natural product chemistry.
Introduction: The Biphenyl Scaffold in Nature and Medicine
The biphenyl moiety, characterized by two phenyl rings linked by a C-C single bond, is a privileged scaffold in medicinal chemistry.[3] This structural unit imparts a degree of conformational rigidity and lipophilicity that is often favorable for binding to biological targets. While biphenyl itself can be found in natural sources like coal tar and natural gas, the true chemical and biological diversity lies in its substituted derivatives.[2]
The introduction of functional groups, such as methoxy (-OCH3) groups, dramatically alters the physicochemical and biological properties of the biphenyl core. The this compound structure, in particular, is a recurring motif in a variety of natural products with significant therapeutic potential. These compounds are not merely chemical curiosities; they are the products of intricate biosynthetic pathways in plants and other organisms, often produced as secondary metabolites for defense or signaling purposes.[3] Understanding their natural origins is paramount for discovering new bioactive molecules and developing sustainable sources for drug leads. This guide serves as a technical primer on the journey from natural source to potential therapeutic application for this compound derivatives.
Natural Sources of this compound Derivatives
While a limited number of biphenyl compounds have been identified from flora, they exhibit a remarkable range of structures and biological functions.[1] The occurrence of this compound derivatives is primarily documented in the plant kingdom, with certain families being particularly rich sources.
Plant Kingdom:
-
Family Clusiaceae: This family, especially the genus Garcinia, is a well-known producer of complex secondary metabolites, including various biphenyls.[3] These plants have been a subject of study for over 70 years, yielding compounds with antioxidant, anti-proliferative, and anti-inflammatory properties.[3]
-
Family Lauraceae: The genus Lindera is another notable source. For instance, 3-hydroxy-5-methoxybiphenyl has been reported in Lindera fruticosa and Lindera neesiana.[4]
-
Other Plant Sources: 5'-methoxybiphenyl-3,4,3'-triol was isolated from Osteomeles schwerinae through bioactivity-guided fractionation, highlighting its potential as an inhibitor of advanced glycation end products (AGEs).[5]
Fungi and Marine Organisms:
-
Fungi are prolific producers of aromatic compounds, including p-terphenyls (a central benzene ring with two phenyl substituents), which can feature methoxy groups.[6] While direct reports of this compound are less common, the biosynthetic machinery for creating complex phenylated and methoxylated structures is clearly present. For example, hispidin, a polyphenol found in fungi like Phellinus igniarius, serves as a precursor to fungal luciferin and demonstrates the capacity for complex aromatic biosynthesis.[7]
-
Marine organisms are also a source of unique biphenyl and diphenyl ether compounds, though the specific this compound substitution is less frequently documented compared to other halogenated or hydroxylated derivatives.[8]
Table 1: Selected Naturally Occurring this compound Derivatives and Their Sources
| Compound Name | Natural Source | Organism Part | Reference |
| 3-Hydroxy-5-methoxybiphenyl | Lindera fruticosa, Lindera neesiana | Not specified | [4] |
| 5'-Methoxybiphenyl-3,4,3'-triol | Osteomeles schwerinae C. K. Schneid. | Not specified | [5] |
| Various Biphenyls | Garcinia multiflora Champ. ex Benth. | Stems and Leaves | [1] |
Biosynthesis of this compound Derivatives
The biosynthesis of biphenyl derivatives in nature is a testament to the versatility of enzymatic catalysis. These pathways typically leverage common primary metabolites and modify them through a series of specialized reactions to generate structural complexity.
The core biphenyl structure is generally believed to arise from the phenylpropanoid pathway, which starts with the amino acid phenylalanine. The key step in forming the biphenyl C-C bond is an oxidative coupling reaction, often catalyzed by cytochrome P450 enzymes. These enzymes are powerful redox catalysts capable of activating C-H bonds to facilitate C-C bond formation.[9]
The introduction of the methoxy group is a subsequent decoration step. This reaction, O-methylation, is catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM), a universal methyl donor, to a hydroxyl group on the biphenyl scaffold. The positioning of the methoxy group at the C-3 position is determined by the specific regioselectivity of the OMT involved.
Caption: Plausible biosynthetic pathway for a this compound derivative.
Protocol: Extraction, Isolation, and Characterization
The successful isolation of this compound derivatives from natural matrices requires a systematic approach combining extraction, fractionation, and chromatography. The following is a generalized, field-proven protocol.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent for initial extraction is critical. Methanol or ethanol are often used for their ability to extract a broad spectrum of polar to moderately non-polar compounds. The polarity of this compound derivatives necessitates such a choice.
-
Fractionation: Liquid-liquid partitioning with immiscible solvents (e.g., hexane, ethyl acetate, butanol) is a robust method to simplify the complex crude extract. This step separates compounds based on their polarity, enriching the target compounds in a specific fraction (typically the ethyl acetate fraction for moderately polar biphenyls) and removing interfering substances like fats (in the hexane fraction) or highly polar sugars (in the aqueous fraction).
-
Chromatography: Column chromatography with silica gel is the workhorse for initial purification, separating compounds based on their differential adsorption. The gradient elution from a non-polar to a polar solvent allows for the sequential elution of compounds. For final purification to achieve high purity (>95%), High-Performance Liquid Chromatography (HPLC) is indispensable due to its superior resolution.
Step-by-Step Methodology
-
Sample Preparation:
-
Collect fresh plant material (e.g., leaves and stems of Garcinia sp.).
-
Air-dry the material in the shade for 7-10 days to reduce moisture content, which improves extraction efficiency.
-
Grind the dried material into a fine powder to maximize the surface area for solvent penetration.
-
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 80% aqueous methanol (5 L) at room temperature for 72 hours with occasional agitation.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
-
Solvent-Solvent Partitioning (Fractionation):
-
Suspend the crude extract in distilled water (500 mL) and sequentially partition it in a separatory funnel with an equal volume of n-hexane, followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).
-
Perform each partitioning step three times to ensure complete transfer of solutes.
-
Collect each solvent layer (hexane, EtOAc, n-BuOH, and remaining aqueous fractions) separately.
-
Concentrate each fraction to dryness using a rotary evaporator. The this compound derivatives are typically enriched in the EtOAc fraction.
-
-
Column Chromatography (CC):
-
Subject the dried EtOAc fraction (e.g., 10 g) to silica gel column chromatography (60-120 mesh).
-
Pack the column with silica gel slurried in n-hexane.
-
Load the sample (adsorbed onto a small amount of silica gel) onto the top of the column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:EtOAc from 9:1 to 1:1, then pure EtOAc, and finally EtOAc:MeOH 9:1).
-
Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualizing under UV light (254 nm and 365 nm).
-
Pool fractions with similar TLC profiles.
-
-
Purification by Preparative HPLC:
-
Subject the semi-purified fractions containing the target compound(s) to preparative HPLC on a C18 column.
-
Use an isocratic or gradient mobile phase of methanol and water (or acetonitrile and water), optimized based on analytical HPLC runs.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the peak corresponding to the pure compound.
-
-
Structural Elucidation:
-
Confirm the structure of the isolated pure compound using standard spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and connectivity of atoms.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems.[10]
-
-
Caption: Experimental workflow for isolating this compound derivatives.
Biological Activities and Pharmacological Potential
Biphenyl derivatives isolated from natural sources exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.[1][11] The specific substitution pattern, including the presence and position of methoxy groups, is crucial in defining their pharmacological profile.
-
Anti-inflammatory and Antioxidant Activity: Many biphenyl compounds are potent antioxidants and anti-inflammatory agents.[11] For example, 3,5-dihydroxybiphenyl has shown potential in modulating cytokine expression, and methoxylated derivatives often retain significant radical scavenging capabilities.[1]
-
Antimicrobial and Cytotoxic Effects: Biphenyls have been reported to possess antibacterial, antifungal, and antiviral properties.[1] Furthermore, their ability to induce cytotoxicity has been explored in the context of anticancer research.[1]
-
Anti-diabetic and Anti-angiogenic Activity: A standout example is 5'-methoxybiphenyl-3,4,3'-triol, which was identified as a potent inhibitor of advanced glycation end products (AGEs), which are implicated in diabetic complications like retinopathy.[5] This compound was shown to suppress vascular endothelial growth factor (VEGF) expression and reduce retinal vascular leakage in animal models, demonstrating significant anti-angiogenic potential.[5]
Table 2: Biological Activities of Selected Biphenyl Derivatives
| Compound | Biological Activity | Key Findings | Reference |
| 5'-Methoxybiphenyl-3,4,3'-triol | Anti-glycation, Anti-angiogenic | Potent inhibitor of AGE formation; suppressed VEGF expression and retinal neovascularization in vivo. | [5] |
| 3,5-Dihydroxybiphenyl | Anti-inflammatory | Showed strong binding affinity to inflammatory targets like TNF-α in silico. | [1] |
| General Biphenyls from Garcinia | Cytotoxic, Antibacterial, Antioxidant | Exhibit a broad range of activities relevant to cancer and infectious disease research. | [1][3] |
Conclusion and Future Perspectives
The natural world remains a vast and largely untapped reservoir of chemical diversity. This compound derivatives, found predominantly in the plant kingdom, exemplify a class of natural products with significant and varied biological activities. Their documented anti-inflammatory, antioxidant, and anti-angiogenic properties underscore their potential as lead compounds in the development of new therapeutics for a range of human diseases, from chronic inflammation to diabetic complications.
The methodologies for their isolation and characterization are well-established, providing a clear path for researchers to explore new plant sources and identify novel derivatives. Future research should focus on:
-
Bioprospecting: Screening a wider diversity of plant and microbial species to discover novel this compound structures.
-
Biosynthetic Engineering: Elucidating the specific enzymes (P450s, OMTs) involved in their biosynthesis to enable metabolic engineering and heterologous production in microbial hosts, ensuring a sustainable supply.
-
Pharmacological Evaluation: Conducting in-depth mechanistic studies and preclinical evaluations of the most promising derivatives to validate their therapeutic potential.
By integrating natural product chemistry with modern biosynthetic and pharmacological tools, the scientific community can continue to unlock the full potential of this compound derivatives for the benefit of human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-5-methoxybiphenyl | C13H12O2 | CID 12000323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-glycation and anti-angiogenic activities of 5'-methoxybiphenyl-3,4,3'-triol, a novel phytochemical component of Osteomeles schwerinae - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Toxicological Data of 3-Methoxybiphenyl
This guide provides a comprehensive overview of the toxicological profile of 3-Methoxybiphenyl (CAS No. 2113-56-6), a biphenyl derivative utilized as an intermediate in the synthesis of liquid crystals, organic semiconductors, and pharmaceuticals.[1] Given the limited publicly available toxicological data for this specific compound, this document outlines a robust framework for its toxicological evaluation, drawing upon established OECD guidelines and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities.
Chemical and Physical Properties
A foundational understanding of a compound's physicochemical properties is essential for designing and interpreting toxicological studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O | [2] |
| Molecular Weight | 184.24 g/mol | [1] |
| Melting Point | 88-90 °C | |
| Boiling Point | 140 °C at 5 mmHg | [1] |
| Density | 1.08 g/cm³ | [1] |
| Appearance | Light yellow solid | |
| Solubility | Poorly soluble in water. Soluble in organic solvents. | [3][4] |
Hazard Identification and Classification
Based on aggregated notifications to the ECHA C&L Inventory, this compound has the following GHS classifications:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 1) : Causes serious eye damage.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.[2]
These classifications necessitate careful handling and the use of appropriate personal protective equipment in a laboratory setting.
Proposed Toxicological Evaluation
Due to the scarcity of specific toxicological data for this compound, a comprehensive evaluation is warranted. The following sections outline a proposed testing strategy based on internationally recognized OECD guidelines.
Acute Oral Toxicity
Objective: To determine the acute oral toxicity of this compound and to obtain information on its potential health hazards following a single, short-term oral exposure.[5]
Methodology: The recommended approach is the Acute Toxic Class Method (OECD Guideline 423).[6][7] This method uses a stepwise procedure with a small number of animals to classify the substance based on its LD50.
Experimental Protocol:
-
Animal Model: Healthy, young adult female rats are the preferred model.[5]
-
Dose Administration: The test substance is administered orally by gavage.[5] Given its poor water solubility, an appropriate vehicle such as corn oil should be used.
-
Dose Levels: A starting dose of 300 mg/kg is recommended, with subsequent doses of 2000 mg/kg, 300 mg/kg, 50 mg/kg, or 5 mg/kg, depending on the observed outcomes.[7]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Causality and Insights: The choice of the Acute Toxic Class Method over the traditional LD50 test (OECD 401) is driven by ethical considerations to reduce the number of animals used while still obtaining sufficient data for hazard classification.[5][6][7] The observed clinical signs can provide initial insights into the potential target organs and mechanisms of toxicity.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Genotoxicity Assessment
Objective: To evaluate the potential of this compound to induce gene mutations and chromosomal damage.
Methodology: A battery of in vitro tests is recommended, including a bacterial reverse mutation test (Ames test) and an in vitro mammalian chromosomal aberration test.
Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state.[8][9]
Experimental Protocol (adapted from OECD Guideline 471):
-
Bacterial Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.[8]
-
Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).[10] This is crucial as some chemicals only become genotoxic after metabolism.
-
Exposure: The test compound is incubated with the bacterial strains and the S9 mix (or buffer) and plated on minimal glucose agar plates.[10]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
Caption: Experimental Workflow for the Ames Test.
Principle: This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[11][12][13][14][15]
Experimental Protocol (adapted from OECD Guideline 473):
-
Cell Lines: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., Chinese Hamster Ovary cells) are used.[12]
-
Treatment: Cell cultures are exposed to at least three concentrations of this compound with and without metabolic activation (S9).[15]
-
Harvest and Staining: Cells are treated with a metaphase-arresting substance, harvested, and chromosomes are stained.
-
Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations.
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a positive result.[15]
Causality and Insights: The biphenyl structure is present in some known carcinogens, and metabolic activation can lead to reactive intermediates that damage DNA.[16] Therefore, assessing genotoxicity is a critical step in the safety evaluation of this compound.
Reproductive and Developmental Toxicity Screening
Objective: To provide initial information on the potential effects of this compound on male and female reproductive performance and on the development of offspring.[17][18][19]
Methodology: A combined repeated dose toxicity study with the reproduction/developmental toxicity screening test (OECD Guideline 422) is a suitable approach.[18][20]
Experimental Protocol:
-
Animal Model: Rats are the recommended species.[19]
-
Dosing: The test substance is administered daily to males for a minimum of four weeks and to females for two weeks prior to mating, during mating, gestation, and lactation.[18]
-
Endpoints:
-
Parental Animals: Clinical observations, body weight, food consumption, mating and fertility parameters, and gross and histopathology of reproductive organs.
-
Offspring: Viability, body weight, clinical signs, and external abnormalities.
-
-
Evaluation: The findings are evaluated to identify any adverse effects on reproduction or development.[18]
Causality and Insights: Some biphenyl derivatives are known to have endocrine-disrupting properties.[21] This screening test can help identify if this compound has similar effects on the reproductive system. The updated guidelines include endpoints relevant for detecting endocrine disruption.[17][22]
Caption: Workflow for Reproduction/Developmental Toxicity Screening.
Ecotoxicity Assessment
Objective: To determine the potential environmental hazard of this compound, particularly to aquatic organisms.
Methodology: Given its poor water solubility, testing should be conducted up to the limit of its water solubility.[3][4][23]
Proposed Initial Screening:
-
Acute Toxicity to Fish: (OECD Guideline 203)
-
Acute Immobilisation Test in Daphnia: (OECD Guideline 202)
-
Alga, Growth Inhibition Test: (OECD Guideline 201)
Causality and Insights: For poorly soluble substances, the dissolved fraction is the primary driver of toxicity.[3][24] It is crucial to analytically measure the actual exposure concentrations during these tests to obtain reliable data. If no effects are observed at the water solubility limit, the substance may be considered of low acute environmental concern.[4][23]
Conclusion
While this compound has established industrial applications, its toxicological profile is not well-characterized in the public domain. The GHS classifications indicate potential for acute toxicity and local irritation. A comprehensive toxicological evaluation, as outlined in this guide, is essential to fully understand its potential risks to human health and the environment. The proposed tiered approach, utilizing internationally validated OECD guidelines, provides a robust framework for generating the necessary data for a thorough risk assessment. The insights from structurally related compounds, such as biphenyl and other methoxybiphenyl isomers, suggest that metabolic activation and potential endocrine effects should be key areas of investigation.
References
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- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
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The Multifaceted Biological Activities of 3-Methoxybiphenyl and Its Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Biphenyl Scaffold as a Privileged Structure in Medicinal Chemistry
The biphenyl moiety is a recurring structural motif in a multitude of biologically active compounds, earning it the status of a "privileged structure" in medicinal chemistry. Its inherent properties, such as conformational flexibility and the ability to engage in various intermolecular interactions, make it an attractive scaffold for the design of novel therapeutic agents. The introduction of a methoxy group, as seen in 3-methoxybiphenyl, further modulates the electronic and lipophilic character of the molecule, often enhancing its interaction with biological targets. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this compound and its analogs, offering insights into their mechanisms of action, structure-activity relationships, and potential therapeutic applications. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
While this compound itself is utilized as a key intermediate in the synthesis of pharmaceuticals and other advanced materials, its direct biological activity is not extensively documented in publicly available literature.[1][2] However, the exploration of its analogs has unveiled a rich landscape of pharmacological effects, ranging from anticancer and antimicrobial to antioxidant and enzyme inhibitory activities. This guide will delve into these activities, providing a technical and field-proven perspective on their evaluation and potential.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
A significant body of research has focused on the anticancer potential of this compound analogs, particularly those bearing a 3,4,5-trimethoxyphenyl group. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often through the disruption of microtubule dynamics, a cornerstone of cancer chemotherapy.
Mechanism of Action: Induction of Mitotic Catastrophe and Apoptosis
Many this compound analogs, especially those with the 3,4,5-trimethoxyphenyl moiety, function as tubulin polymerization inhibitors. By binding to the colchicine site on β-tubulin, they prevent the assembly of microtubules, which are essential components of the mitotic spindle.[3][4] This disruption of microtubule dynamics leads to a cascade of events:
-
G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[5]
-
Mitotic Catastrophe: Prolonged mitotic arrest can lead to mitotic catastrophe, a form of cell death characterized by aberrant mitosis and the formation of multinucleated cells.
-
Induction of Apoptosis: Ultimately, the cell is driven into apoptosis, or programmed cell death. This is often initiated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of a cascade of caspases.[6]
The apoptotic pathway induced by these compounds is often characterized by the modulation of Bcl-2 family proteins, with an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade.
Caption: Signaling pathway of apoptosis induction by 3,4,5-trimethoxyphenyl analogs.
Quantitative Data on Anticancer Activity
The cytotoxic potential of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4,5-Trimethoxyphenyl Chalcone | Prostate Cancer (22Rv1) | Low nanomolar range | [8] |
| Hydroxylated Biphenyls | Melanoma | 1.7 - 2.0 | [9] |
| Pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | 1.98 - 4.66 | [10] |
| Methoxy-substituted Carboxamides | MCF-7 (Breast Cancer) | 3.1 | [11] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: A Promising Avenue for Combating Drug Resistance
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This compound analogs have emerged as a promising class of compounds with activity against a range of bacterial pathogens, including multidrug-resistant strains.
Mechanism of Action: Diverse Bacterial Targets
The antimicrobial mechanisms of biphenyl derivatives are varied and can depend on the specific structural features of the analog. Some of the identified mechanisms include:
-
Membrane Disruption: Amphiphilic biphenyl derivatives can insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12][13]
-
Enzyme Inhibition: Specific enzymes in bacterial metabolic pathways can be targeted. For example, some chlorinated biphenyl antimicrobials have been shown to inhibit demethylmenaquinone methyltransferase (MenG), an enzyme involved in menaquinone biosynthesis in Staphylococcus aureus.[7][14]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Biphenyl Derivatives | Staphylococcus aureus (MRSA) | 3.13 | |
| Biphenyl Peptidomimetics | Pseudomonas aeruginosa | 2 | [13] |
| Biphenylglyoxamides | Escherichia coli | 16 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the this compound analog in a 96-well microplate containing a suitable growth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the target bacterium.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Visual Assessment: After incubation, visually inspect the wells for bacterial growth (turbidity).
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth is observed.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Methoxy-substituted phenols and biphenyls have been shown to possess significant antioxidant properties.
Mechanism of Action: Radical Scavenging
The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. The presence of hydroxyl and methoxy groups on the aromatic rings enhances this radical scavenging capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.
Step-by-Step Methodology:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Mix the DPPH solution with various concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm. The discoloration of the purple DPPH solution to yellow indicates its reduction by the antioxidant.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Structure-Activity Relationships (SAR): Guiding the Path to Potent Analogs
The systematic study of how structural modifications to the this compound scaffold influence biological activity is crucial for the rational design of more potent and selective therapeutic agents.
| Modification | Impact on Anticancer Activity | Impact on Antimicrobial Activity |
| Addition of a 3,4,5-trimethoxyphenyl ring | Generally enhances cytotoxicity, particularly tubulin inhibition. | - |
| Hydroxylation of the biphenyl rings | Can increase anticancer activity, but the position is critical. | Often beneficial for antibacterial activity. |
| Introduction of electron-withdrawing groups | Can enhance anticancer activity. | A strong electron-withdrawing group on one ring can be beneficial. |
| Positional Isomerism | The relative positions of substituents on the biphenyl rings significantly affect activity. | Crucial for optimizing activity against specific bacterial strains.[13] |
Conclusion and Future Directions
The diverse biological activities of this compound analogs underscore the potential of this chemical scaffold in drug discovery. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their antioxidant properties, makes them a compelling area for further investigation. Future research should focus on:
-
Lead Optimization: Utilizing the established structure-activity relationships to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways involved in the biological effects of these compounds to identify potential biomarkers for patient stratification and to anticipate potential resistance mechanisms.
-
In Vivo Efficacy and Safety: Progressing the most promising candidates into preclinical and clinical studies to evaluate their therapeutic potential and safety in living organisms.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest to translate the promising biological activities of this compound and its analogs into novel and effective therapies for a range of human diseases.
References
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- 7. journals.asm.org [journals.asm.org]
- 8. jchemlett.com [jchemlett.com]
- 9. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Target Analysis of Chlorinated Biphenyl Antimicrobials Highlights MenG as a Molecular Target of Triclocarban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Unlocking the Potential of 3-Methoxybiphenyl: A Technical Guide for Advanced Research
Abstract
The biphenyl scaffold is a privileged motif in both medicinal chemistry and materials science, offering a unique combination of structural rigidity and conformational flexibility. The strategic introduction of a methoxy group at the 3-position imbues the 3-Methoxybiphenyl (3-MBP) core with distinct electronic properties and steric influences, opening avenues for novel molecular design and application. This technical guide provides an in-depth exploration of emergent and high-potential research areas for this compound, moving beyond its established use as a synthetic intermediate. We will delve into advanced synthetic methodologies, propose innovative applications in drug discovery inspired by analogous structures, and explore its untapped potential in the realm of advanced functional materials. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also actionable experimental protocols to accelerate discovery.
Foundational Chemistry and Synthesis of this compound
This compound (CAS No. 2113-56-6) is an aromatic compound with the molecular formula C₁₃H₁₂O.[1] Its structure, featuring a methoxy-substituted phenyl ring linked to a second phenyl ring, provides a versatile platform for further functionalization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-MBP is paramount for its effective use in synthesis and application development.
| Property | Value | Reference |
| Molecular Weight | 184.23 g/mol | [1] |
| IUPAC Name | 1-methoxy-3-phenylbenzene | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 56-59 °C | |
| Boiling Point | 296-298 °C | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, acetone) |
Synthesis of this compound: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for the synthesis of biaryl compounds, including this compound.[2][3][4] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.
Reaction Scheme:
References
Methodological & Application
synthesis of 3-Methoxybiphenyl from 3-hydroxybiphenyl
An In-depth Technical Guide to the Synthesis of 3-Methoxybiphenyl from 3-hydroxybiphenyl
Abstract
This comprehensive guide details the synthesis of this compound via the O-methylation of 3-hydroxybiphenyl. The protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely applied method for ether formation.[1][2] This document provides a step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, critical safety protocols for handling hazardous reagents, and methods for product purification and characterization. The content is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering both practical instructions and the theoretical basis for procedural choices.
Introduction & Significance
This compound is a valuable scaffold in medicinal chemistry and materials science. The biphenyl moiety is a recognized pharmacophore, and the methoxy group can modulate a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. The synthesis of aryl methyl ethers from their corresponding phenols is a fundamental transformation in organic chemistry.[3] While various methylating agents exist, dimethyl sulfate (DMS) remains a common, highly efficient, and cost-effective reagent for this purpose, particularly in large-scale applications.[4]
This guide focuses on the Williamson ether synthesis, which, in this context, involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybiphenyl to form a nucleophilic phenoxide, followed by a bimolecular nucleophilic substitution (SN2) reaction with dimethyl sulfate.[1][5] Understanding the nuances of this reaction, from reagent selection to safety considerations, is paramount for a successful and safe synthesis.
Reaction Scheme & Mechanism
2.1 Overall Transformation
The conversion of 3-hydroxybiphenyl to this compound proceeds as follows:
2.2 Mechanistic Rationale: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction.[1][6] The process can be dissected into two primary steps:
-
Deprotonation: The phenolic proton of 3-hydroxybiphenyl is acidic and is readily removed by a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form the potassium or sodium 3-phenylphenoxide ion. This deprotonation is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack (SN2): The highly nucleophilic phenoxide ion then attacks one of the electrophilic methyl groups of dimethyl sulfate. This occurs via a concerted, backside attack, displacing a sulfate monoester as the leaving group and forming the C-O bond of the desired ether product, this compound.[1][5]
The choice of a primary methylating agent like dimethyl sulfate is critical. The SN2 mechanism is sensitive to steric hindrance; secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction.[5][6]
Safety & Hazard Management: A Critical Overview
Extreme caution must be exercised when handling dimethyl sulfate (DMS). It is a potent alkylating agent and is classified as toxic, carcinogenic, mutagenic, and corrosive.[7][8][9] Inhalation, ingestion, or skin contact can be fatal.[9][10]
-
Engineering Controls: All manipulations involving dimethyl sulfate must be performed inside a certified chemical fume hood with proper ventilation.[8][9]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) are required. Double-gloving is highly recommended.[10]
-
Eye Protection: Chemical splash goggles and a full-face shield must be worn.[9]
-
Body Protection: A chemical-resistant apron or lab coat made of appropriate material (e.g., Tychem®) over a full-sleeved lab coat.[7]
-
-
Spill & Emergency Procedures: An emergency eyewash and safety shower must be immediately accessible.[7] Spills should be neutralized immediately with an appropriate agent like a dilute ammonia solution or a commercial neutralizing agent.[11][12]
-
Waste Disposal: All DMS-contaminated waste, including glassware, pipette tips, and PPE, must be treated as hazardous waste and disposed of according to institutional and governmental regulations.
| Reagent | Primary Hazards | Handling Precautions |
| Dimethyl Sulfate (DMS) | Toxic, Carcinogenic, Corrosive, Fatal if inhaled/swallowed/in contact with skin.[7][8][9] | Use only in a chemical fume hood with full PPE. Keep ammonia solution available for quenching.[12] |
| Potassium Hydroxide (KOH) | Corrosive, Causes severe skin burns and eye damage. | Wear gloves and eye protection. Avoid creating dust. |
| 3-Hydroxybiphenyl | Skin and eye irritant. | Standard laboratory PPE (gloves, lab coat, safety glasses). |
| Methylene Chloride (DCM) | Suspected carcinogen, skin and eye irritant. | Handle in a well-ventilated area or fume hood. |
Experimental Protocol
This protocol is adapted from established procedures for the methylation of phenols.[13]
4.1 Materials & Equipment
-
Reagents:
-
3-hydroxybiphenyl (C₁₂H₁₀O)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Methylene chloride (CH₂Cl₂, DCM)
-
2 M Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
4.2 Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
4.3 Step-by-Step Procedure
-
Preparation of the Phenoxide: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 3-hydroxybiphenyl (e.g., 0.1 mol) in an aqueous solution of potassium hydroxide (e.g., 0.12 mol in 100 mL of water). Stir until all solids have dissolved. The solution may warm slightly.
-
Addition of Dimethyl Sulfate: Cool the solution in an ice bath. Slowly add dimethyl sulfate (e.g., 0.11 mol) dropwise via the dropping funnel over 30-45 minutes.[13] Maintain the internal temperature below 35-40°C during the addition to control the exothermic reaction.[12]
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 75°C for 1-2 hours to ensure the reaction goes to completion.[13]
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature. An oily layer containing the product should separate.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous phase with methylene chloride (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing: Wash the combined organic phase sequentially with 2 M NaOH solution (50 mL) to remove any unreacted 3-hydroxybiphenyl, and then with water (2 x 50 mL) to remove residual base.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Purification and Characterization
5.1 Purification
The crude product can be used directly for some applications or purified further if high purity is required.[13] Standard purification methods include:
-
Vacuum Distillation: Suitable for larger quantities of the product.
-
Flash Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is effective for removing minor impurities.
5.2 Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Result for this compound |
| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.6 ppm), a characteristic singlet for the methoxy (-OCH₃) protons (~3.8 ppm). |
| ¹³C NMR | Signals for the 13 unique carbon atoms, including the methoxy carbon (~55 ppm) and aromatic carbons (~110-160 ppm). |
| IR Spectroscopy | Presence of C-O-C ether stretching (~1250-1000 cm⁻¹) and aromatic C=C stretching (~1600-1450 cm⁻¹). Absence of a broad O-H stretch from the starting material (~3200-3600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (184.23 g/mol ).[14] |
Conclusion
The synthesis of this compound from 3-hydroxybiphenyl via Williamson ether synthesis using dimethyl sulfate is an efficient and well-established method. The success of this procedure hinges on a thorough understanding of the SN2 mechanism and, most importantly, the stringent adherence to safety protocols when handling the hazardous methylating agent. The detailed protocol and analytical guidance provided herein serve as a comprehensive resource for chemists to safely and effectively perform this valuable organic transformation.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfate: a secret tool for methylation [xrctcl.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. chemstock.ae [chemstock.ae]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. prepchem.com [prepchem.com]
- 14. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 3-Methoxybiphenyl
Abstract: This document provides a comprehensive guide to the synthesis of 3-Methoxybiphenyl via the Suzuki-Miyaura cross-coupling reaction. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, field-tested protocol, and provides insights into experimental choices to ensure reproducible and high-yielding results.
Introduction: The Significance of Biphenyl Scaffolds and the Suzuki-Miyaura Reaction
Biphenyl and its derivatives are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their unique conformational properties allow them to act as versatile scaffolds in drug design. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including liquid crystals and biologically active compounds.[1]
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has emerged as one of the most robust and versatile methods for the formation of carbon-carbon bonds, especially for constructing biaryl systems.[2][3] Its advantages over other cross-coupling methods include mild reaction conditions, high functional group tolerance, and the use of organoboron reagents that are generally stable and have low toxicity.[4][5] This protocol will focus on the palladium-catalyzed coupling of 3-bromoanisole with phenylboronic acid to yield this compound.
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (3-bromoanisole) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[6][10]
-
Transmetalation: This is a key step where the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex.[2] The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then readily reacts with the palladium intermediate.[11][12][13][14][15]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biphenyl product (this compound). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Caption: Fig. 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of this compound
This protocol outlines a reliable method for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3-Bromoanisole | C₇H₇BrO | 187.04 | 1.87 g | 10.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.46 g | 12.0 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.23 g | 0.2 | 0.02 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g | 20.0 | 2.0 |
| Toluene | C₇H₈ | 92.14 | 40 mL | - | - |
| Water | H₂O | 18.02 | 10 mL | - | - |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoanisole (1.87 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.23 g, 0.2 mmol).
-
Solvent Addition and Degassing: Add toluene (40 mL) and water (10 mL). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Reaction: Place the flask under a positive pressure of inert gas and fit it with a reflux condenser. Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is an oil or a low-melting solid. Purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[16][17]
Causality Behind Experimental Choices
-
Choice of Catalyst: While various palladium catalysts can be employed, Pd(PPh₃)₄ is a robust and commercially available catalyst suitable for a wide range of Suzuki couplings.[18][19] For more challenging substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands may offer improved performance.[13][19]
-
Role of the Base: Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient.[2][14] The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[11][12][15] Other bases such as cesium carbonate or potassium phosphate can also be used and may be advantageous in certain cases.[4]
-
Solvent System: A biphasic solvent system of toluene and water is often employed.[2] Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base and byproducts, facilitating the reaction and subsequent workup. Other solvent systems like dioxane/water or THF/water are also effective.[2][8]
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.
Characterization of this compound
The purified product should be characterized to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): δ 7.56 (d, J = 7.6 Hz, 2H), 7.42 (t, J = 7.6 Hz, 2H), 7.32 (t, J = 7.4 Hz, 1H), 7.20 (t, J = 7.9 Hz, 1H), 7.15 (d, J = 7.6 Hz, 1H), 7.10 (s, 1H), 6.90 (dd, J = 8.2, 2.5 Hz, 1H), 3.85 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.0, 142.9, 141.2, 129.8, 128.7, 127.3, 127.2, 119.8, 112.9, 112.6, 55.3.
-
Mass Spectrometry (EI): m/z (%) = 184 (100) [M⁺], 169 (25), 141 (30), 115 (20).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing of the reaction mixture. Use a fresh bottle of catalyst. |
| Insufficiently active base | Use a freshly opened or dried base. Consider a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Side reactions (e.g., homocoupling of boronic acid) | High temperature or prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. Lower the reaction temperature. |
| Difficulty in purification | Incomplete reaction or presence of byproducts | Optimize reaction conditions to achieve full conversion. Employ a more efficient purification technique like preparative HPLC if necessary. |
Conclusion
The Suzuki-Miyaura coupling is a highly effective and reliable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can consistently achieve high yields of the desired product. The versatility and robustness of this reaction make it an invaluable tool in the arsenal of synthetic chemists in both academic and industrial settings.
References
- 1. This compound [myskinrecipes.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 16. studylib.net [studylib.net]
- 17. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Synthesis of 3-Methoxybiphenyl: A Detailed Guide to Reaction Conditions and Methodologies
An Application Note and Protocol Guide
Introduction
3-Methoxybiphenyl is a key structural motif found in a range of functionally significant molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. Its synthesis is a fundamental task in organic chemistry, often serving as a benchmark for the development of new cross-coupling methodologies. This guide provides an in-depth analysis of the prevalent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting the optimal strategy for their specific needs. We will explore modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, and contrast them with classical methods to provide a comprehensive overview for professionals in research and drug development.
Core Synthetic Strategies: A Comparative Overview
The construction of the biaryl linkage is the central challenge in synthesizing this compound. The choice of reaction is often dictated by factors such as substrate availability, functional group tolerance, catalyst cost, and scalability. Below is a summary of the most effective methods.
| Method | Coupling Partners | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄, Pd/C) + Base (e.g., K₂CO₃) | 80-110 °C, Toluene/Water or Dioxane | High functional group tolerance, mild conditions, commercially available reagents.[1][2] | Boronic acids can be unstable; potential for side reactions. |
| Negishi Coupling | Aryl Halide + Arylzinc Reagent | Pd or Ni Catalyst (e.g., Pd(PPh₃)₄) | Room Temp to 60 °C, THF | High reactivity and selectivity, greater functional group tolerance than Grignard reagents.[3][4] | Organozinc reagents are moisture-sensitive and often prepared in situ.[5] |
| Classical Etherification | 3-Hydroxybiphenyl + Methylating Agent | Base (e.g., KOH) + Dimethyl Sulfate | 65-75 °C, Water | High yield, no transition metal catalyst needed.[6] | Requires 3-hydroxybiphenyl precursor; dimethyl sulfate is highly toxic. |
| Ullmann Reaction | Aryl Halide + Aryl Halide | Copper (stoichiometric or catalytic) | >150 °C, High-boiling solvents (DMF, Nitrobenzene) | Useful for symmetric biaryls.[7] | Harsh reaction conditions, limited substrate scope, often requires activated copper.[8][9] |
Visualizing the Synthetic Approach
Choosing the appropriate synthetic route depends on several factors, from starting material availability to the desired scale of the reaction.
Caption: Decision workflow for selecting a synthetic route to this compound.
Detailed Experimental Protocols
The following protocols are provided as robust starting points and may be optimized for specific laboratory conditions or reagent purity.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of 3-bromoanisole with phenylboronic acid. The Suzuki-Miyaura reaction is renowned for its reliability and tolerance of various functional groups.[1]
Materials:
-
3-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 ratio)
Procedure:
-
To an oven-dried round-bottom flask, add 3-bromoanisole, phenylboronic acid, potassium carbonate, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.[2]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Negishi Cross-Coupling
The Negishi coupling utilizes an organozinc reagent, which offers high reactivity, often allowing for milder reaction conditions compared to other methods.[3][10] This protocol involves the in situ formation of the organozinc reagent.
Materials:
-
Bromobenzene (1.1 equiv)
-
Activated Zinc dust (1.5 equiv)
-
3-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of Phenylzinc Bromide: In an oven-dried, three-necked flask under an inert atmosphere, add activated zinc dust and a small crystal of iodine to anhydrous THF. Add a portion of the bromobenzene and gently heat to initiate the reaction. Once initiated, add the remaining bromobenzene dropwise and stir at 50 °C for 2-3 hours to form the phenylzinc bromide solution.
-
Coupling Reaction: In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve 3-bromoanisole and the Pd(PPh₃)₄ catalyst in anhydrous THF.
-
Transfer the prepared phenylzinc bromide solution to the Schlenk flask containing the aryl bromide and catalyst via cannula.
-
Stir the reaction mixture at 50-60 °C. Monitor the reaction by TLC or GC-MS. The coupling is typically complete within 2-6 hours.
-
Cool the reaction to room temperature and quench carefully by slow addition of 1M HCl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter, concentrate under reduced pressure, and purify by column chromatography as described in Protocol 1.
Protocol 3: Classical Williamson-type Ether Synthesis
This method provides an alternative route, forming the ether linkage on a pre-existing biphenyl scaffold. It avoids transition metals but requires the handling of toxic reagents.[6]
Materials:
-
3-Hydroxybiphenyl (1.0 equiv)
-
Potassium Hydroxide (KOH) (1.2 equiv)
-
Dimethyl sulfate (DMS) (1.1 equiv)
-
Water
-
Methylene Chloride
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybiphenyl in a solution of potassium hydroxide in water.
-
While stirring, add dimethyl sulfate dropwise over 30 minutes. The reaction is exothermic.
-
After the initial addition, heat the mixture to 75 °C and maintain for 15 minutes.
-
A second portion of KOH solution and DMS can be added to drive the reaction to completion if needed, followed by heating at 75 °C for another hour.[6]
-
Cool the reaction mixture to room temperature. An oily layer containing the product will separate.
-
Extract the entire mixture with methylene chloride.
-
Wash the combined organic phases with 2N sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can be used directly or purified further by distillation.
Mechanistic Insights: The Palladium Catalytic Cycles
Understanding the reaction mechanism is crucial for troubleshooting and optimization. Both the Suzuki and Negishi couplings proceed via a similar palladium-catalyzed cycle.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The base plays a critical role in activating the boronic acid for the transmetalation step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Negishi_coupling [chemeurope.com]
Application Note: A Practical Guide to the Purification of 3-Methoxybiphenyl by Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-Methoxybiphenyl using silica gel column chromatography. This compound is a key intermediate in the synthesis of liquid crystals, organic semiconductors, and complex pharmaceutical molecules.[1] Achieving high purity is critical for the success of subsequent synthetic steps and the performance of the final materials. This guide details a systematic approach, from method development using Thin-Layer Chromatography (TLC) to a step-by-step preparative column chromatography workflow. The causality behind experimental choices, such as the selection of stationary and mobile phases, is explained to empower researchers to adapt this protocol to their specific needs. This document is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and purification.
Introduction and Principle of Separation
Column chromatography is a fundamental and widely used technique for the purification of chemical compounds from mixtures.[2][3] The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.[4] For moderately polar organic compounds like this compound, normal-phase chromatography is exceptionally effective.[5]
In this system, a polar stationary phase, typically silica gel (SiO₂), is used in conjunction with a less polar mobile phase (eluent).[2][4] The separation principle relies on the varying affinities of the mixture's components for the stationary phase.
-
Highly Polar Impurities: Compounds with polar functional groups (e.g., residual hydroxyl-containing starting materials like 3-hydroxybiphenyl) will form strong hydrogen bonds and dipole-dipole interactions with the polar silanol groups (Si-OH) on the silica gel surface. This strong adsorption causes them to move slowly down the column.
-
Target Compound (this compound): As a moderately polar molecule, this compound interacts with the silica gel primarily through its ether linkage and aromatic pi-systems. These interactions are weaker than those of highly polar impurities, allowing it to be carried down the column more readily by the mobile phase.
-
Non-polar Impurities: Non-polar byproducts will have minimal interaction with the stationary phase and will be eluted quickly from the column.
By carefully selecting the polarity of the mobile phase, a fine-tuned separation can be achieved, allowing for the isolation of this compound in high purity.
Physicochemical Properties of this compound
A thorough understanding of the target compound's properties is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O | [6] |
| Molecular Weight | 184.24 g/mol | [1][6] |
| Appearance | Solid | [7][8] |
| Melting Point | 88-90 °C | [7][8] |
| Boiling Point | 140 °C / 5 mmHg | [1][7][8] |
| Structure | [6] |
Method Development with Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[2] TLC is a rapid, small-scale version of column chromatography that predicts the separation behavior. The goal is to find a mobile phase composition that provides a retention factor (Rf) of 0.25-0.35 for this compound. This Rf value ensures that the compound will elute from the column in a reasonable volume without moving too quickly (leading to poor separation) or too slowly (leading to band broadening and excessive solvent use).
TLC Protocol
-
Prepare Eluent Systems: In separate beakers, prepare small volumes of various mobile phase mixtures. A good starting point for this compound is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate). Suggested test ratios include 95:5, 90:10, 85:15, and 80:20 (Hexane:Ethyl Acetate).
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a fine capillary tube, spot a dilute solution of your crude this compound mixture onto the line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the spotting line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots faintly with a pencil.
-
Calculate Rf: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)
-
-
Optimize: Analyze the separation. The ideal solvent system will show good separation between the this compound spot (target Rf ≈ 0.3) and any impurities. If spots are too high (high Rf), decrease the mobile phase polarity (less Ethyl Acetate). If spots are too low (low Rf), increase the polarity (more Ethyl Acetate).
Preparative Column Chromatography Protocol
This protocol is designed for the purification of 1-2 grams of crude this compound. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)[9]
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Glass chromatography column (e.g., 40-50 cm length, 3-4 cm diameter) with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Beakers, Erlenmeyer flasks
-
Fraction collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Step 1: Column Packing (Wet Slurry Method)
The wet slurry method is preferred as it minimizes the chances of air bubbles and cracks in the stationary phase, leading to a more uniform packing and better separation.[5]
-
Prepare the Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a ~1 cm layer of sand over the plug.
-
Make the Slurry: For a 1.5 g sample, weigh out approximately 75 g of silica gel (a 50:1 ratio of silica to crude material is a good starting point[10]). In a beaker, create a slurry by mixing the silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Stir gently to remove air bubbles.
-
Pack the Column: With the stopcock open, pour the silica slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column as the silica settles to ensure even packing.
-
Equilibrate: Once all the silica has been added, add a final ~1 cm layer of sand on top to protect the surface. Continuously run 2-3 column volumes of the mobile phase through the packed silica gel to ensure it is fully settled and equilibrated. Crucially, never let the solvent level drop below the top of the sand layer.
Step 2: Sample Preparation and Loading
-
Dissolve Sample: Dissolve the crude this compound (1.5 g) in a minimal amount of a suitable solvent. Dichloromethane or the eluent itself can be used. Use the smallest volume possible to ensure a concentrated band is loaded onto the column.
-
Load the Column: Carefully lower the solvent level in the column to the very top of the sand layer. Using a pipette, add the dissolved sample solution evenly onto the sand.
-
Adsorb the Sample: Open the stopcock and allow the sample to be absorbed into the silica gel bed, again stopping when the liquid level reaches the top of the sand.
-
Wash: Gently add a small amount (~1-2 mL) of fresh eluent and allow it to be absorbed into the silica. Repeat this wash step twice to ensure all the sample is loaded onto the silica in a narrow band.
-
Fill with Eluent: Carefully fill the top of the column with the mobile phase.
Step 3: Elution and Fraction Collection
-
Begin Elution: Open the stopcock to begin the solvent flow. If using flash chromatography, apply gentle positive pressure with compressed air or a pump to achieve a flow rate of about 2 inches/minute.[2][11]
-
Collect Fractions: Begin collecting the eluting solvent in numbered test tubes or flasks. Collect fractions of a consistent volume (e.g., 10-20 mL per tube).
-
Monitor the Separation: Periodically, analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the compounds. The non-polar impurities will elute first, followed by the desired this compound, and finally the more polar impurities.
-
Combine Pure Fractions: Once the analysis is complete, combine the fractions that contain only the pure this compound spot.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound solid.
Workflow Visualization and Data Summary
Chromatography Workflow Diagram
References
- 1. This compound [myskinrecipes.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chromtech.com [chromtech.com]
- 4. columbia.edu [columbia.edu]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2113-56-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound CAS#: 2113-56-6 [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. orgsyn.org [orgsyn.org]
analytical methods for 3-Methoxybiphenyl quantification (HPLC, GC)
An Application Note and Protocol for the Quantification of 3-Methoxybiphenyl by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Introduction
This compound is an important organic intermediate used in the synthesis of various high-value materials, including liquid crystals, organic semiconductors, and pharmaceutical compounds.[1] The precise and accurate quantification of this compound is critical for ensuring the quality of raw materials, monitoring reaction progress, determining the purity of the final product, and conducting pharmacokinetic studies. The choice of analytical methodology is paramount and depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[2]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides detailed application notes and validated protocols for the quantification of this compound using two of the most powerful and common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The narrative explains the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and scientifically sound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust analytical method. These properties dictate the choice of chromatographic conditions, from column chemistry to detection parameters.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₂O | PubChem[3] |
| Molecular Weight | 184.24 g/mol | PubChem[3] |
| Boiling Point | 140°C at 5 mmHg | ChemicalBook[4] |
| Melting Point | 88-90 °C | ChemicalBook[4] |
| Density | 1.08 g/cm³ | ChemicalBook[4] |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | General Knowledge |
| UV Absorbance | Significant absorbance in the UV region due to aromatic rings. | General Knowledge |
The molecule's aromatic nature makes it an excellent candidate for UV detection in HPLC. Its volatility and thermal stability make it directly amenable to GC analysis without the need for derivatization.[2][5]
Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds.[2] For a moderately polar compound like this compound, a reversed-phase method provides excellent resolution and sensitivity.
Principle and Method Rationale
In reversed-phase chromatography, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used to elute the compounds, with more hydrophobic compounds being retained longer on the column.
-
Column Selection: A C18 stationary phase is a standard choice for reversed-phase separations and offers robust hydrophobic retention.[6][7] However, for aromatic compounds like this compound, a Biphenyl stationary phase can offer superior selectivity.[8][9] This is due to π-π interactions between the biphenyl rings of the analyte and the stationary phase, which provides an additional separation mechanism beyond simple hydrophobicity.[6][9]
-
Mobile Phase Selection: A mixture of water and an organic modifier, typically acetonitrile or methanol, is used.[10] Acetonitrile often provides sharper peaks, while methanol can enhance π-π interactions on a biphenyl column, altering selectivity in a potentially beneficial way.[8] The addition of a small amount of acid, such as 0.1% formic acid, is recommended to ensure consistent ionization of any potential acidic impurities and improve peak shape.[2]
-
Detector Selection: Given the presence of two phenyl rings, this compound exhibits strong UV absorbance. A wavelength of 254 nm is a common and effective choice for detection.[10][11] A Photo Diode Array (PDA) detector can be used to confirm peak purity and identity by examining the UV spectrum.[11]
Detailed HPLC Protocol
This protocol provides a starting point for the analysis of this compound. It should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[12]
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV/PDA detector.
-
Reversed-phase HPLC column (e.g., Biphenyl or C18, 250 mm x 4.6 mm, 5 µm particle size).[11]
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
-
This compound reference standard.
-
0.45 µm syringe filters.
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Create a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).[13]
-
-
Sample Preparation:
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Biphenyl phase (e.g., Restek Raptor Biphenyl), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-15 min: 50% to 90% B15-17 min: 90% B17-18 min: 90% to 50% B18-25 min: 50% B (Equilibration) |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
-
Data Analysis and Quantification:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the standard solutions in order of increasing concentration to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample solutions.
-
Identify the this compound peak based on its retention time relative to the standard.
-
Quantify the amount in the sample by interpolating its peak area from the linear regression of the calibration curve.[15]
-
HPLC Workflow Diagram
Caption: HPLC analytical workflow for this compound quantification.
Part 2: Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[2] Given that this compound has a well-defined boiling point and is stable at elevated temperatures, GC is an excellent alternative or complementary method to HPLC.
Principle and Method Rationale
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). Compounds are separated based on their boiling points and interactions with the stationary phase.
-
Column Selection: A low-to-mid polarity capillary column is ideal. A 5% Phenyl Polysiloxane phase (e.g., DB-5, HP-5MS) is a versatile and robust choice for separating a wide range of semi-volatile organic compounds, including aromatic ethers.[16][17]
-
Carrier Gas: Helium is the most common carrier gas, providing good efficiency and safety.[16] Hydrogen can be used for faster analysis but requires additional safety precautions.
-
Injection Mode: A split/splitless injector is standard. A split injection is used for concentrated samples to avoid column overloading, while a splitless injection is preferred for trace analysis to maximize sensitivity.[16]
-
Detector Selection:
-
Flame Ionization Detector (FID): An FID is a robust, universal detector for organic compounds, offering excellent linearity and sensitivity for quantification. It is a cost-effective choice when analyte identity is already confirmed.[2]
-
Mass Spectrometer (MS): An MS detector provides both quantification and structural information, making it the gold standard for identification and purity analysis. It can identify unknown impurities by their mass spectra.[5][17]
-
Detailed GC Protocol
This protocol is designed for purity analysis and quantification using a GC-FID or GC-MS system. Method validation is required to ensure performance.[18][19]
Instrumentation and Materials:
-
Gas Chromatograph with a split/splitless injector and an FID or MS detector.
-
GC capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[17]
-
High-purity Helium (carrier gas).
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).
-
This compound reference standard.
-
GC vials with septa caps.
Protocol Steps:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in dichloromethane.
-
Prepare a series of working standards for the calibration curve (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve and dilute in dichloromethane to a final concentration within the linear range of the method.
-
Transfer the solution to a GC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (adjust based on concentration) |
| Oven Program | Initial: 100°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Detector (FID) | Temperature: 300°C |
| Detector (MS) | Transfer Line: 280°CIon Source: 230°CMode: Electron Ionization (EI) at 70 eVMass Range: m/z 40-400 |
-
Data Analysis and Quantification:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the series of standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak by its retention time. If using MS, confirm identity with its mass spectrum (major ions m/z 184, 169, 141).[3]
-
Quantify using the calibration curve as described for the HPLC method.
-
GC Workflow Diagram
Caption: GC analytical workflow for this compound quantification.
Sample Preparation for Different Matrices
The success of any analysis is highly dependent on the sample preparation step, which aims to extract the analyte from the sample matrix and present it in a form suitable for analysis.[20]
-
Drug Substance (API): For high-purity substances, a simple "dilute and shoot" approach is sufficient.[14] The material is accurately weighed, dissolved in a suitable solvent (methanol for HPLC, dichloromethane for GC), and diluted to the appropriate concentration.[14]
-
Pharmaceutical Formulations (e.g., Tablets, Creams): The active ingredient must be extracted from excipients. This typically involves:
-
Grinding the tablet or weighing the cream.
-
Extraction with a solvent in which this compound is soluble but most excipients are not. Sonication can enhance extraction efficiency.[14]
-
Centrifugation or filtration to remove insoluble matter.
-
Further dilution of the supernatant/filtrate before injection.
-
-
Biological Samples (e.g., Plasma, Urine): The complex matrix requires more extensive cleanup to remove proteins and other interferences.[21]
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., ethyl acetate). The analyte partitions into the organic layer, which is then separated, evaporated, and reconstituted in the mobile phase or GC solvent.[22]
-
Solid-Phase Extraction (SPE): This is the most common technique, offering higher recovery and cleaner extracts than LLE.[23] The sample is passed through a cartridge containing a solid sorbent (e.g., C18 for plasma). Interferences are washed away, and the analyte is then eluted with a small volume of a strong organic solvent.[23]
-
Method Validation Summary
Both the HPLC and GC methods described must be validated according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH Q2(R1)), to prove they are fit for purpose.[12][18] Key validation parameters include:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components).[12] |
| Linearity | Demonstrated by a linear relationship between analyte concentration and instrument response over a defined range. A correlation coefficient (r²) ≥ 0.995 is typically required.[10][11] |
| Accuracy | The closeness of test results to the true value, often assessed by spike-recovery experiments on a placebo matrix.[18] |
| Precision | The agreement among a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.[24] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).[18] |
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 2113-56-6 [m.chemicalbook.com]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. chromtech.net.au [chromtech.net.au]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. ptfarm.pl [ptfarm.pl]
- 19. bibliotekanauki.pl [bibliotekanauki.pl]
- 20. researchgate.net [researchgate.net]
- 21. Sample preparation for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 23. bib.irb.hr:8443 [bib.irb.hr:8443]
- 24. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-Methoxybiphenyl in the Synthesis of Advanced Liquid Crystalline Materials
Abstract: The biphenyl moiety is a cornerstone in the design of calamitic (rod-shaped) liquid crystals, forming the rigid mesogenic core essential for anisotropic self-assembly. While terminal groups like the cyano substituent are historically significant, the methoxy group offers a unique combination of modulated polarity and synthetic versatility. This guide provides an in-depth exploration of 3-methoxybiphenyl (and its isomers) as a key precursor in liquid crystal synthesis. We will dissect the strategic rationale behind its use, provide detailed, field-proven synthetic protocols, and present methods for characterizing the resulting materials. This document is intended for researchers and scientists engaged in materials chemistry and drug development who seek to design and synthesize novel liquid crystalline compounds with tailored properties.
The Methoxybiphenyl Unit: A Strategic Choice in Mesogen Design
The physical properties of a liquid crystal—its phase transition temperatures, viscosity, and dielectric anisotropy—are dictated by the intricate balance of molecular shape and intermolecular forces. The choice of terminal and linking groups on the rigid core is therefore a critical design parameter.
Modulating Intermolecular Forces and Phase Behavior
The classic cyanobiphenyl liquid crystals, such as 5CB, owe their mesomorphism to the strong dipole moment of the terminal nitrile (-C≡N) group. This polarity promotes strong anti-parallel associations between molecules, which is a key driving force for the formation of layered smectic phases.[1][2]
In contrast, the methoxy (-OCH₃) group is significantly less polar. Replacing a cyano group with a methoxy group fundamentally alters the intermolecular interactions:
-
Suppression of Smectic Phases: The tendency for strong anti-parallel dimerization is reduced, which can destabilize or completely eliminate smectic layering.[1][3]
-
Promotion of Nematic Phases: By weakening layered packing, the methoxybiphenyl core often favors the formation of nematic (N) and twist-bend nematic (N_TB) phases, which are characterized by long-range orientational order but no positional order.[1][3][4][5] This effect is crucial for applications requiring broad nematic ranges, such as in display technologies.
The diagram below illustrates this comparative effect on molecular association and resulting phase behavior.
Caption: Influence of terminal group polarity on liquid crystal phase formation.
A Versatile Synthetic Handle
Beyond its electronic influence, the methoxy group is a robust and versatile functional group. It is stable under a wide range of reaction conditions, including the palladium-catalyzed cross-coupling reactions frequently used to build the biphenyl core itself. Crucially, the ether bond can be selectively cleaved (demethylation) to yield a hydroxyl group (-OH). This hydroxyl functionality serves as a prime attachment point for:
-
Esterification: Coupling with carboxylic acids to introduce chiral tails, photosensitive units, or other mesogens.[6][7][8]
-
Etherification: Building liquid crystal dimers and polymers by linking to other units via flexible spacers.[2]
This two-faced nature—electronically influential yet synthetically convertible—makes this compound an exceptionally strategic precursor.
Synthetic Pathways and Experimental Protocols
The synthesis of advanced liquid crystals from a methoxybiphenyl core is typically a multi-step process. Here, we detail two primary strategies: functionalization of a pre-existing methoxybiphenyl core and construction of the core via Suzuki-Miyaura coupling.
Strategy 1: Post-Functionalization of the Methoxybiphenyl Core
This strategy is exemplified by the synthesis of the MeOB6OIBeOm series of non-symmetric liquid crystal dimers, which starts from 4-methoxybiphenyl.[2][9] The principles are directly applicable to the 3-methoxy isomer. The overall workflow involves creating a flexible linker on the biphenyl unit, followed by coupling to a second mesogenic unit.
Caption: Workflow for the synthesis of a liquid crystal dimer from 4-methoxybiphenyl.
Protocol 1: Friedel-Crafts Acylation and Reduction of 4-Methoxybiphenyl
This protocol attaches a 6-bromohexyl spacer to the biphenyl core.
-
Rationale: The Friedel-Crafts acylation adds a keto-linker, which is subsequently reduced to a stable alkyl chain. Using a bromo-functionalized acyl chloride installs a reactive handle for the next step. Triethylsilane with trifluoroacetic acid provides a mild and effective method for reducing the ketone without affecting the methoxy group.[2][9]
-
Materials:
-
4-Methoxybiphenyl
-
6-Bromohexanoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
Acylation: To a stirred solution of 4-methoxybiphenyl (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.2 equiv) portion-wise.
-
Add 6-bromohexanoyl chloride (1.1 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Purify the crude ketone intermediate by column chromatography.
-
Reduction: Dissolve the purified ketone (1.0 equiv) in a 1:1 mixture of TFA and DCM.
-
Add triethylsilane (2.0-3.0 equiv) and stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution and extract with DCM.
-
Dry the combined organic layers over MgSO₄, concentrate, and purify by column chromatography to yield 4-(6-bromohexyl)-4'-methoxy-1,1'-biphenyl.[2][9]
-
Strategy 2: Core Construction via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an exceptionally powerful tool for constructing the biphenyl core itself.[10] This approach offers high functional group tolerance and allows for the modular assembly of complex biaryls. This is the preferred method when the desired substituted precursors are more readily available than the fully formed biphenyl.
Caption: The key steps of the Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination.[10][11]
Protocol 2: Synthesis of 3-Methoxy-4'-alkylbiphenyl via Suzuki Coupling
-
Rationale: This protocol couples a commercially available bromo- or iodoanisole with an alkylphenylboronic acid. Palladium acetate is a common and effective catalyst precursor, and a phase-transfer system (e.g., toluene/water) with a mild base like potassium carbonate is robust and high-yielding.[12][13]
-
Materials:
-
3-Bromoanisole or 3-Iodoanisole (1.0 equiv)
-
(4-Alkylphenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01-0.03 equiv)
-
Triphenylphosphine (PPh₃) (0.04-0.12 equiv) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Deionized Water (e.g., 4:1 v/v)
-
Ethyl acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the toluene/water solvent mixture.
-
Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the solution.
-
Under a positive pressure of inert gas, add the Pd(OAc)₂ catalyst and ligand.
-
Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired methoxybiphenyl derivative.
-
Characterization and Data Analysis
Confirming the structure and characterizing the mesomorphic properties of the synthesized compounds are essential for validating the synthetic protocol.
-
Structural Confirmation: Standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR should be used to confirm the identity and purity of all intermediates and final products.[14]
-
Thermal and Phase Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to precisely measure the temperatures and enthalpies of phase transitions. A typical heating and cooling cycle will reveal melting points (Cr → LC/Iso), clearing points (LC → Iso), and any liquid crystal-to-liquid crystal transitions.[15]
-
Polarized Optical Microscopy (POM): POM allows for the visual identification of liquid crystal phases through their unique optical textures when viewed between crossed polarizers. Nematic phases typically exhibit a mobile schlieren or marbled texture, while smectic phases show more viscous, focal-conic fan or mosaic textures.[15][16]
-
Data Presentation: Structure-Property Relationships
The utility of the methoxybiphenyl core can be seen by comparing the transition temperatures of a homologous series. The table below shows data for the MeOB6OIBeOm series, where the only structural change is the length of the terminal alkyloxy chain (m).[3][4][5]
| Compound (m) | NTB - N Transition (°C) | N - I Transition (°C) | Nematic Range (°C) |
| 1 | 125.1 | 196.7 | 71.6 |
| 2 | 128.5 | 189.5 | 61.0 |
| 3 | 127.8 | 181.2 | 53.4 |
| 4 | 129.2 | 175.8 | 46.6 |
| 5 | 127.3 | 170.1 | 42.8 |
| 6 | 128.0 | 165.7 | 37.7 |
| 7 | 125.3 | 162.2 | 36.9 |
| 8 | 125.8 | 159.2 | 33.4 |
| 9 | 122.9 | 156.4 | 33.5 |
| 10 | - | 154.0 | - |
Data sourced from Gibb et al. (2025). NTB-N transitions observed on cooling. N-I transitions are clearing points observed on heating.
This data clearly shows that while the NTB-N transition is relatively insensitive to chain length (suggesting it is driven by the core molecular shape), the clearing point (N-I) systematically decreases as the terminal chain lengthens. This is a classic example of how systematic structural modification, enabled by precursors like methoxybiphenyl, allows for the fine-tuning of material properties.[3][4][5]
Conclusion
This compound and its isomers are highly valuable and strategic precursors in the synthesis of advanced liquid crystals. Their moderate polarity allows for the design of materials that favor nematic phases over smectic phases, a crucial feature for many modern applications. Furthermore, the methoxy group's stability and potential for conversion to a reactive hydroxyl group provide chemists with a powerful tool for building complex molecular architectures. The synthetic protocols outlined in this guide, based on both post-functionalization and Suzuki-Miyaura coupling, offer reliable and versatile pathways to novel liquid crystalline materials with precisely tailored properties.
References
- 1. Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04076G [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. ajchem-a.com [ajchem-a.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Moiety: 3-Methoxybiphenyl as a Strategic Building Block in Complex Molecule Synthesis
Abstract
The 3-methoxybiphenyl scaffold is a cornerstone synthon in modern organic chemistry, prized for its unique combination of steric and electronic properties. The strategic placement of the methoxy group on the biphenyl framework provides a powerful tool for chemists to orchestrate complex molecular constructions. This versatile building block offers a predictable reactivity profile, enabling chemists to execute a diverse array of transformations ranging from classic electrophilic substitutions to sophisticated, catalyzed cross-coupling and directed metalation reactions. This technical guide provides an in-depth exploration of the core reactivity of this compound, presents detailed, field-proven protocols for its key transformations, and showcases its pivotal role in the synthesis of high-value molecules, including pharmaceuticals.
Introduction: The Strategic Advantage of this compound
In the intricate field of molecular design and synthesis, the choice of starting materials is paramount. An ideal building block is not merely a source of carbon atoms but a strategic tool that offers control over reactivity and regioselectivity. This compound emerges as such a tool. Its structure presents two key features for the synthetic chemist:
-
The Biphenyl Core: A privileged scaffold in medicinal chemistry and materials science, providing a rigid, well-defined three-dimensional structure.
-
The Meta-Methoxy Group: This electron-donating group is the primary control element. It activates the aromatic ring it resides on, but its meta position relative to the second phenyl ring creates a distinct and exploitable pattern of reactivity. More importantly, it serves as a latent hydroxyl group and a powerful directing group for metallation reactions.
This guide will dissect the principal synthetic operations that leverage these features, transforming the humble this compound into a gateway for molecular complexity.
Physicochemical Properties and Safety Data
Before commencing any experimental work, a thorough understanding of the reagent's properties and handling requirements is essential.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₂O | PubChem[1] |
| Molecular Weight | 184.24 g/mol | PubChem[1] |
| CAS Number | 2113-56-6 | PubChem[1] |
| Appearance | White to off-white crystalline solid or liquid | - |
| Boiling Point | 140 °C at 5 mmHg | MySkinRecipes[2] |
| Density | ~1.08 g/cm³ | MySkinRecipes[2] |
| Storage | Store at room temperature in a dry, well-ventilated area. | MySkinRecipes[2] |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for comprehensive handling information. | - |
Core Synthetic Transformations: A Toolkit for Complexity
The utility of this compound is realized through three primary classes of chemical transformations. These reactions, often used in sequence, allow for the precise and controlled elaboration of the molecular framework.
Caption: Key synthetic pathways originating from this compound.
O-Demethylation: Unmasking the Phenol
The conversion of the robust methoxy group into a hydroxyl group is arguably the most critical transformation, as it opens up a new dimension of reactivity (e.g., etherification, esterification, or use in cyclization reactions). Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its high efficacy under relatively mild conditions.[3][4]
Causality Behind the Choice: BBr₃ is a potent Lewis acid. The reaction is initiated by the coordination of an oxygen lone pair to the electron-deficient boron atom, forming an oxonium-boron complex.[4][5][6] This coordination polarizes the methyl C-O bond, making the methyl carbon highly electrophilic and susceptible to nucleophilic attack by a bromide ion released from the complex. This SN2-type displacement releases methyl bromide and a dibromoborinate ester, which is readily hydrolyzed during aqueous workup to yield the desired phenol.[4][5][7][8]
Caption: Mechanism of BBr₃-mediated aryl methyl ether cleavage.
Directed Ortho-Metalation (DoM): Precision C-H Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H activation. The methoxy group in this compound serves as an effective Directed Metalation Group (DMG).[3][7][9]
Causality Behind the Choice: In this reaction, a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) is used. The lone pair electrons on the methoxy oxygen coordinate to the Lewis acidic lithium ion of the base.[3][9][10] This coordination brings the base into close proximity to the protons at the ortho positions (C2 and C4), creating a high local concentration. The strong base then abstracts the most accessible ortho proton, forming a thermodynamically stable five- or six-membered ring-like intermediate, leading to a new aryllithium species.[3][9] This lithiated intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl chlorides) to install a new functional group with high regioselectivity.[3][11] This method bypasses the usual rules of electrophilic aromatic substitution, providing access to substitution patterns that would otherwise be difficult to achieve.[3]
Cross-Coupling Reactions: Expanding the Biaryl Core
While this compound is itself a product of cross-coupling, it can be further functionalized to serve as a substrate for subsequent coupling reactions. After transformations like DoM followed by halogenation or borylation, the molecule is primed for powerful bond-forming reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[12]
Causality Behind the Choice:
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organoboron compound with an organic halide or triflate using a palladium catalyst.[13][14] If this compound is converted to an aryl halide (e.g., 2-bromo-3-methoxybiphenyl via DoM), it can be coupled with a variety of boronic acids to build more complex biaryl or heteroaryl structures.[13] The reaction is favored for its mild conditions and high functional group tolerance.[15]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds between an aryl halide and an amine.[16][17][18][19] A halogenated this compound derivative can be coupled with primary or secondary amines to introduce nitrogen-containing functionalities, which are ubiquitous in pharmaceuticals.[12][16] The use of bulky, electron-rich phosphine ligands is crucial for facilitating the catalytic cycle.[12][18]
Application Spotlight: Synthesis of Cannabinoid Precursors
A prominent application of this compound derivatives is in the total synthesis of cannabinoids like Cannabidiol (CBD).[20][21] Many synthetic routes rely on the construction of an alkylresorcinol core, which can be accessed from 3,5-dimethoxybenzene derivatives. While not directly starting from this compound, the underlying principles of manipulating methoxy-substituted aromatic rings are identical and highlight the strategic value of this functional group. For instance, a common strategy involves the coupling of an appropriate side chain to a dimethoxylated aromatic ring, followed by a crucial double demethylation step, often using BBr₃, to reveal the resorcinol motif necessary for the final cyclization to form the cannabinoid scaffold.[22]
Detailed Experimental Protocols
The following protocols are presented as a guide and should be adapted based on specific substrate and laboratory conditions. All operations should be performed in a well-ventilated fume hood with appropriate PPE.
Protocol 1: O-Demethylation of this compound to 3-Hydroxybiphenyl
This protocol details the cleavage of the methyl ether using boron tribromide in dichloromethane.
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add BBr₃ solution (1.1 - 1.5 eq.) dropwise to the stirred solution via a dropping funnel or syringe over 15-20 minutes. Maintain the temperature at 0 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions. BBr₃ is highly reactive and water-sensitive.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of methanol. This will react with any excess BBr₃. Causality: This step is highly exothermic and produces HBr gas. Extreme caution is required.[2]
-
Work-up: Add water to the mixture and transfer it to a separatory funnel. Separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine. Causality: The acid wash removes any basic impurities, the bicarbonate wash removes acidic boron species, and the brine wash helps to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-hydroxybiphenyl can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.
Protocol 2: Directed Ortho-Metalation and Quench with an Electrophile (Illustrative)
This protocol describes the ortho-lithiation of this compound followed by quenching with a generic electrophile (E⁺).
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., trimethylsilyl chloride, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, low-temperature thermometer, syringe
Procedure:
-
Reaction Setup: Add this compound (1.0 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times. Add anhydrous THF via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.1 eq.) dropwise via syringe over 10 minutes. The solution may change color. Stir the mixture at -78 °C for 1-2 hours. Causality: Low temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate. s-BuLi is often more effective than n-BuLi for this transformation.[9]
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq.) dropwise at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Warming and Quenching: Allow the reaction to warm slowly to room temperature. Once at room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting ortho-functionalized this compound derivative by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Demethylation (Protocol 1) | Insufficient BBr₃; Reaction time too short; Low temperature. | Increase equivalents of BBr₃ to 1.5-2.0. Extend reaction time and monitor by TLC. Allow reaction to proceed at room temperature. |
| Low Yield in DoM (Protocol 2) | Impure/wet solvent or reagents; Temperature too high; Base not strong enough. | Ensure all glassware is oven-dried and solvents are anhydrous. Maintain temperature at -78 °C. Consider using s-BuLi with an additive like TMEDA to increase reactivity. |
| Poor Regioselectivity in DoM | Steric hindrance from a large electrophile; Competing directing groups. | This is less common for this compound but for more complex substrates, the relative directing ability of groups must be considered.[11] |
| Failed Cross-Coupling Reaction | Inactive catalyst; Poorly degassed solvent; Incorrect base or ligand. | Use a fresh palladium source. Thoroughly degas solvents by sparging with argon or using freeze-pump-thaw cycles.[12] Screen different phosphine ligands (e.g., SPhos, XPhos for Suzuki) and bases (e.g., K₃PO₄, Cs₂CO₃).[12] |
Conclusion
This compound is far more than a simple aromatic compound; it is a strategic precursor that offers chemists a reliable and versatile platform for molecular construction. By understanding and skillfully applying the core transformations of O-demethylation, directed ortho-metalation, and cross-coupling, researchers can efficiently navigate complex synthetic pathways. The ability to unmask a phenol, precisely functionalize a C-H bond, and elaborate the biaryl core makes this compound an indispensable tool in the modern synthetic chemist's arsenal, enabling the creation of novel pharmaceuticals, advanced materials, and other high-value molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers [commonorganicchemistry.com]
- 7. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
- 10. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents [patents.google.com]
- 22. WO2021181420A1 - Process for the synthesis of cannabidiol and intermediates thereof - Google Patents [patents.google.com]
Introduction: The Strategic Importance of 3-Methoxybiphenyl Scaffolds
An Application Guide to Cross-Coupling Reactions Involving 3-Methoxybiphenyl Derivatives
The this compound moiety is a privileged scaffold in medicinal chemistry, materials science, and fine chemical synthesis.[1] Its structural properties, conferred by the interplay between the two aromatic rings and the influential methoxy group, make it a versatile building block for complex molecular architectures. The functionalization of this core structure through the strategic formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount for developing novel therapeutic agents and advanced organic materials.[2]
Palladium-catalyzed cross-coupling reactions represent the most powerful and widely adopted methodologies for achieving these transformations, owing to their broad functional group tolerance, high efficiency, and mild reaction conditions.[3][4] This guide serves as a comprehensive resource for researchers, providing in-depth theoretical insights and field-proven protocols for the most critical cross-coupling reactions applied to this compound substrates.
Scientific Rationale: Navigating the Reactivity of 3-Methoxyphenyl Systems
A deep understanding of the substrate's electronic nature is critical for success. The methoxy group at the 3-position of the biphenyl system is an electron-donating group due to its positive mesomeric effect (+M). This electron-donating nature increases the electron density of the aromatic ring, which can pose specific challenges and opportunities in cross-coupling catalysis.[5]
-
Impact on Oxidative Addition: In many palladium-catalyzed cycles, the initial step is the oxidative addition of the palladium(0) catalyst to an aryl halide (Ar-X). The increased electron density on the 3-methoxyphenyl ring can make this step more challenging compared to electron-deficient systems.[5] Consequently, the choice of a highly active catalyst system, often involving electron-rich and bulky phosphine ligands, is crucial to facilitate this key activation step.
-
Directing Effects: The methoxy group can influence the regioselectivity of certain reactions, such as C-H activation, although this is beyond the scope of the primary protocols discussed here.[6]
This guide will focus on four cornerstone cross-coupling reactions: the Suzuki-Miyaura Coupling for C-C bond formation, the Buchwald-Hartwig Amination for C-N bond formation, the Heck Reaction for C-C vinylation, and the Sonogashira Coupling for C-C alkynylation.
The Suzuki-Miyaura Coupling: Crafting Biaryl Linkages
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, celebrated for its operational simplicity and the environmental benignity of its boron-based reagents.[7][8] It involves the coupling of an organoboron species (e.g., a boronic acid) with an organohalide.
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7] The base plays a crucial role in activating the organoboron reagent to facilitate the transmetalation step.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Methoxy-4'-methylbiphenyl
This protocol details the coupling of a halogenated this compound derivative with 4-methylphenylboronic acid.
Reagent Table
| Reagent | M.W. | Amount | Moles | Equiv. |
| 3-Bromo-5-methoxybiphenyl | 263.14 | 263 mg | 1.0 | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 204 mg | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.51 | 16.4 mg | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene/H₂O (4:1) | - | 5 mL | - | - |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask, add 3-bromo-5-methoxybiphenyl, 4-methylphenylboronic acid, potassium phosphate (K₃PO₄), palladium(II) acetate (Pd(OAc)₂), and SPhos.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Wash the organic phase sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[10][11] The reaction couples an aryl halide or triflate with a primary or secondary amine.[12] For electron-rich substrates like this compound derivatives, ligand choice is paramount for achieving high yields.[5]
Mechanistic Overview
The catalytic cycle is similar in principle to the Suzuki coupling but involves the formation of a palladium-amido intermediate prior to reductive elimination.[13] The use of a strong, non-nucleophilic base is essential to deprotonate the amine and facilitate catalyst turnover.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Amination of 3-Bromo-5-methoxybiphenyl with Morpholine
This protocol is adapted for an electron-rich aryl bromide, utilizing a bulky, electron-rich phosphine ligand (XPhos) to promote the reaction.[5]
Reagent Table
| Reagent | M.W. | Amount | Moles | Equiv. |
| 3-Bromo-5-methoxybiphenyl | 263.14 | 263 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.01 |
| XPhos | 476.65 | 19.1 mg | 0.04 | 0.04 |
| NaOtBu | 96.10 | 115 mg | 1.2 | 1.2 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strong flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, and sodium tert-butoxide (NaOtBu) to an oven-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed toluene. Stir for 5 minutes. Then, add 3-bromo-5-methoxybiphenyl followed by morpholine via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography (silica gel) to obtain the desired aryl amine.
The Heck Reaction: Olefin Vinylation
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a powerful method for carbon chain extension.[14][15] This reaction is fundamental for synthesizing stilbenes, cinnamates, and related structures.
Mechanistic Overview
The accepted mechanism involves the oxidative addition of palladium(0) to the aryl halide, followed by coordination and migratory insertion of the alkene (syn-addition). The cycle is completed by a β-hydride elimination step to release the product, followed by reductive elimination of HX with the base to regenerate the Pd(0) catalyst.[14]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Coupling of 3-Iodo-5-methoxybiphenyl with Styrene
This protocol uses a phosphine-free catalyst system, which can simplify purification, though reaction conditions may require careful optimization.[16] Aryl iodides are generally more reactive than bromides in Heck couplings.
Reagent Table
| Reagent | M.W. | Amount | Moles | Equiv. |
| 3-Iodo-5-methoxybiphenyl | 310.13 | 310 mg | 1.0 | 1.0 |
| Styrene | 104.15 | 170 µL | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 280 µL | 2.0 | 2.0 |
| DMF (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure
-
Vessel Preparation: Add 3-iodo-5-methoxybiphenyl and palladium(II) acetate to a Schlenk tube equipped with a stir bar.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF), styrene, and triethylamine via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 20 mL) and then brine (20 mL) to remove DMF and salts.
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the substituted stilbene derivative.
The Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is distinguished by its use of a dual-catalyst system, typically involving palladium and a copper(I) salt co-catalyst.[19]
Mechanistic Overview
The reaction involves two interconnected catalytic cycles. The palladium cycle is analogous to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex, accelerating the overall reaction rate.[17][19]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Coupling of 3-Bromo-5-methoxybiphenyl with Phenylacetylene
This protocol uses a standard Pd/CuI catalyst system under mild conditions.[20]
Reagent Table
| Reagent | M.W. | Amount | Moles | Equiv. |
| 3-Bromo-5-methoxybiphenyl | 263.14 | 263 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 120 µL | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 14 mg | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 3.8 mg | 0.02 | 0.02 |
| Diisopropylamine (DIPA) | 101.19 | 420 µL | 3.0 | 3.0 |
| THF (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure
-
Vessel Preparation: To a Schlenk flask, add 3-bromo-5-methoxybiphenyl, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF), followed by diisopropylamine (DIPA) and phenylacetylene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. The reaction can be gently heated (e.g., to 40 °C) if the conversion is slow. Monitor by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (25 mL) and wash with 1M HCl (10 mL) to remove the amine base, followed by a wash with brine (15 mL).
-
Drying and Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel) to isolate the diarylalkyne.
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to most cross-coupling reactions, emphasizing the importance of maintaining an inert atmosphere.
Caption: A generalized workflow for setting up cross-coupling reactions.
References
- 1. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. thermofishersci.in [thermofishersci.in]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 12. research.rug.nl [research.rug.nl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methoxybiphenyl
Welcome to the technical support center for the synthesis of 3-Methoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.
Section 1: Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds like this compound.[1][2] It involves the palladium-catalyzed reaction between an organoboron species (e.g., a boronic acid or ester) and an organic halide or triflate.[3][4]
Troubleshooting Guide & FAQs for Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura reaction for this compound has a low yield. What are the most likely causes?
Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Catalyst System (Palladium Source and Ligand): The choice of palladium catalyst and phosphine ligand is critical. For electron-rich aryl bromides like 3-bromoanisole, bulky, electron-rich phosphine ligands can promote the oxidative addition step, which is often rate-limiting.[5][6] If you are using a standard catalyst like Pd(PPh₃)₄ and observing low conversion, consider switching to a more active catalyst system, such as one employing Buchwald or Nolan ligands.[7][8]
-
Base Selection and Quality: The base plays a crucial role in the transmetalation step by activating the boronic acid.[9][10][11] The effectiveness of a base can be substrate and solvent-dependent. For instance, while K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ might be necessary, especially with less reactive coupling partners.[3][10] Ensure your base is finely powdered and anhydrous, as water content can affect reactivity.[5]
-
Solvent System and Degassing: The reaction is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction mixture can lead to catalyst decomposition and the formation of homocoupling byproducts.[6] Common solvent systems include toluene/water, dioxane/water, or THF/water.[3][12] Ensure thorough degassing by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Quality of Reagents: The purity of your aryl halide and boronic acid is paramount. Impurities in the boronic acid can lead to side reactions and lower yields. It's also known that some boronic acids can be unstable on the shelf.[6]
Question 2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen and Pd(II) species.[6] Here are some strategies to mitigate it:
-
Rigorous Degassing: As mentioned, oxygen is a primary culprit. Ensure your reaction setup is completely free of oxygen.
-
Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which require in-situ reduction that can sometimes be inefficient and lead to side reactions.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low at any given time, thereby disfavoring the homocoupling pathway.
Question 3: My starting aryl bromide is consumed, but the yield of this compound is still low, and I see a significant amount of anisole. What is happening?
Answer: The formation of anisole indicates a competing hydrodehalogenation reaction. This can be promoted by several factors:
-
Source of Hydride: The hydride source can be trace water, the solvent, or even the phosphine ligand.
-
Reaction Conditions: Elevated temperatures for prolonged periods can sometimes favor this side reaction.
-
Ligand Choice: Certain ligands may be more prone to decomposition pathways that can lead to hydrodehalogenation.
To address this, ensure all reagents and solvents are scrupulously dry. You might also consider lowering the reaction temperature and screening different ligands.
Comparative Data for Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A | Condition B | Condition C | Notes |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | XPhos Pd G4 | Buchwald pre-catalysts like XPhos Pd G4 are often more active for challenging substrates.[8] |
| Ligand | - | SPhos | - | Bulky, electron-rich phosphines like SPhos can improve yields with electron-rich aryl halides.[6] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | The choice of base is critical; stronger, more soluble bases can enhance the rate of transmetalation.[10] |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | The choice of solvent can influence reaction rate and solubility of reagents.[3] |
| Typical Yield | Moderate | Good to Excellent | Excellent | Optimized conditions with modern catalysts often provide the highest yields. |
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene and Water, 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, base, and a magnetic stir bar.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add 3-bromoanisole and phenylboronic acid to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-Methoxybiphenyl
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-methoxybiphenyl, a common building block in organic synthesis. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices to empower you to overcome common challenges in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for the synthesis of this compound.[1] This reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., 3-bromoanisole or 3-chloroanisole) with an arylboronic acid (e.g., phenylboronic acid), or vice versa.[1]
Q2: What are the primary side reactions I should be aware of during the Suzuki coupling for this compound synthesis?
The main side reactions that can lower the yield and complicate the purification of this compound are:
-
Homocoupling: The formation of biphenyl (from the coupling of two phenylboronic acid molecules) or 3,3'-dimethoxybiphenyl (from the coupling of two 3-haloanisole molecules).[2]
-
Dehalogenation: The reduction of the aryl halide starting material (e.g., 3-bromoanisole) to anisole.[3]
-
Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom, which leads to the formation of benzene from phenylboronic acid.[4]
Q3: Is the methoxy group stable under typical Suzuki coupling conditions?
Generally, the methoxy group is stable under the standard conditions of a palladium-catalyzed Suzuki-Miyaura reaction. While C-O bond cleavage of methoxyarenes can be achieved with nickel catalysts, it is not a common side reaction with palladium catalysts under typical Suzuki conditions.[5]
Troubleshooting Common Side Reactions
This section provides a detailed guide to identifying and mitigating common side reactions encountered during the synthesis of this compound via Suzuki coupling.
Issue 1: High Levels of Homocoupling Products
Symptoms: Your reaction mixture shows significant amounts of biphenyl and/or 3,3'-dimethoxybiphenyl by GC-MS or LC-MS analysis.
Causality: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[2] Homocoupling of the aryl halide can occur, particularly at higher temperatures and with certain catalyst systems.
Troubleshooting Strategies:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[3]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ generation from a Pd(II) source like Pd(OAc)₂.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
-
Reaction Temperature: Avoid excessively high temperatures, as they can sometimes favor homocoupling pathways.
Issue 2: Significant Formation of Dehalogenated Byproduct (Anisole)
Symptoms: A significant peak corresponding to anisole is observed in the analysis of your crude product.
Causality: Dehalogenation occurs through the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[3] This Pd-H species can then react with the aryl halide in a competing catalytic cycle. The propensity for dehalogenation generally follows the trend I > Br > Cl.[3]
Troubleshooting Strategies:
-
Choice of Base: Strong alkoxide bases in alcoholic solvents are known to promote dehalogenation.[6] Consider using weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[3]
-
Solvent System: Aprotic solvents such as dioxane, THF, or toluene are generally preferred over protic solvents like ethanol. If a protic solvent is necessary, using it in a mixed solvent system at a lower concentration can be beneficial.[3]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands such as XPhos or SPhos can often suppress dehalogenation by accelerating the desired cross-coupling pathway.[3][6]
Table 1: Illustrative Effect of Ligand and Base on Dehalogenation in a Model Suzuki Coupling Reaction
| Ligand | Base | Desired Product Yield (%) | Dehalogenated Product (%) |
| PPh₃ | NaOEt | 65 | 30 |
| PPh₃ | K₂CO₃ | 80 | 15 |
| XPhos | K₂CO₃ | 95 | <5 |
| SPhos | K₃PO₄ | 92 | <8 |
Note: The values in this table are for illustrative purposes based on the coupling of 4-bromoanisole and may vary depending on the specific substrates and reaction conditions.[6]
Issue 3: Low Yield Due to Protodeboronation
Symptoms: The overall yield of the desired this compound is low, and you may observe the formation of benzene.
Causality: Protodeboronation is the hydrolysis of the boronic acid to the corresponding arene. This can be exacerbated by high temperatures, prolonged reaction times, and the presence of excess water and certain bases.
Troubleshooting Strategies:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than boronic acids.[2]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, using rigorously dried solvents and reagents can minimize protodeboronation, especially if it is a significant issue.
-
Milder Base: Using a milder base like KF may be beneficial in some cases.[7]
-
Reaction Time and Temperature: Optimize the reaction time and temperature to ensure full conversion of the starting materials without prolonged exposure to conditions that favor protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general starting point and may require optimization for your specific setup and reagents.
Materials:
-
3-Bromoanisole (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add the degassed toluene and water to the flask.
-
Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.[3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the desired Suzuki-Miyaura coupling pathway for the synthesis of this compound and the common competing side reactions.
Caption: Desired Suzuki-Miyaura cross-coupling pathway.
Caption: Common side reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Failed 3-Methoxybiphenyl Reactions
Welcome to the Technical Support Center for the synthesis of 3-Methoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biaryl compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to tackling the most common problems observed during the synthesis of this compound via popular cross-coupling methods like Suzuki-Miyaura, Negishi, and Stille reactions.
Issue 1: Low to No Yield of this compound in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling between 3-methoxyphenylboronic acid and an aryl halide (e.g., bromobenzene or iodobenzene) but observe very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
This is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The electron-donating nature of the methoxy group can influence the reactivity of the boronic acid, and careful optimization is key.[1]
Potential Causes & Step-by-Step Solutions:
-
Poor Quality or Decomposed Boronic Acid: 3-Methoxyphenylboronic acid can be prone to decomposition (protodeboronation), especially if not stored properly.[2] It can also exist in equilibrium with its anhydride form.
-
Troubleshooting Protocol:
-
Check Purity: Assess the purity of your 3-methoxyphenylboronic acid via NMR. Look for signals corresponding to anisole, which would indicate decomposition.
-
Use Fresh Reagent: If possible, use a freshly opened bottle of the boronic acid.
-
Conversion to Boronate Ester: To mitigate decomposition, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. This can significantly improve reaction yields, especially in cases of sluggish reactions.[2]
-
-
-
Inefficient Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and, more critically, the phosphine ligand is paramount for a successful Suzuki-Miyaura coupling.[3][4]
-
Troubleshooting Protocol:
-
Catalyst Precursor: Common and effective palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[1]
-
Ligand Selection: For electron-rich substrates like 3-methoxyphenyl derivatives, bulky, electron-rich phosphine ligands are highly recommended.[1][5] Standard ligands like PPh₃ may be insufficient. Consider switching to Buchwald-type biaryl phosphine ligands such as SPhos or XPhos, which are known to promote the crucial reductive elimination step.[2]
-
Ligand-to-Metal Ratio: An inadequate amount of ligand can lead to the formation of palladium black and catalyst deactivation. The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1.[1]
-
-
-
Suboptimal Base and Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[6] The solvent system must be appropriate for the chosen base and temperature.
-
Troubleshooting Protocol:
-
Base Selection: Ensure you are using a sufficient amount of base (typically 2-3 equivalents). For many Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[1] For sterically hindered couplings, K₃PO₄ or Cs₂CO₃ are often superior.[2]
-
Solvent Choice and Degassing: Solvents like toluene, dioxane, or DMF, often with a small amount of water, are commonly used.[1] It is critical to thoroughly degas the solvent to prevent the oxidation of the active Pd(0) catalyst.[1][7] Employ techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[8]
-
-
-
Incorrect Reaction Temperature: The reaction may be too sluggish at lower temperatures.
-
Troubleshooting Protocol:
-
Issue 2: Significant Formation of Side Products
Question: My reaction is producing the desired this compound, but I am also observing significant amounts of side products, such as the homocoupling of the boronic acid (3,3'-dimethoxybiphenyl) or the aryl halide, as well as hydrodehalogenation of the aryl halide. How can I suppress these side reactions?
Answer:
The formation of side products is a clear indicator of an imbalanced catalytic cycle or the presence of contaminants.
Potential Causes & Step-by-Step Solutions:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.
-
Troubleshooting Protocol:
-
Rigorous Degassing: As mentioned previously, ensure all solvents and the reaction mixture are meticulously degassed to remove dissolved oxygen.[7]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
-
-
Hydrodehalogenation of the Aryl Halide: This side reaction, where the halogen on the aryl halide is replaced by a hydrogen atom, can be promoted by the presence of water or other protic sources.[9]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: If hydrodehalogenation is a significant issue, ensure all reagents and solvents are anhydrous. Use freshly dried solvents and oven-dried glassware.
-
Ligand Choice: The choice of phosphine ligand can also influence the extent of hydrodehalogenation.[9] Experimenting with different ligands may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is generally best for synthesizing this compound?
A1: The Suzuki-Miyaura coupling is often the first choice due to the commercial availability and relative stability of boronic acids, as well as the generally mild reaction conditions and low toxicity of the boron-containing byproducts.[6] However, if the Suzuki reaction fails, Negishi or Stille couplings can be excellent alternatives. The Negishi coupling, using an organozinc reagent, is known for its high reactivity and functional group tolerance.[10] The Stille coupling, which uses organotin reagents, is also very versatile but is often avoided due to the high toxicity of the tin byproducts.[11][12]
Q2: How does the methoxy group on the aromatic ring affect the cross-coupling reaction?
A2: The methoxy group is an electron-donating group.[1] In Suzuki-Miyaura and Negishi couplings, this can sometimes make the transmetalation step more facile.[11] However, in the case of an aryl halide substrate (e.g., 3-bromoanisole), the electron-donating nature can make the oxidative addition step of the catalytic cycle more challenging.[13] This is why the use of electron-rich, bulky phosphine ligands is often crucial to accelerate this step.[5][13]
Q3: Can I use 3-chloroanisole as a substrate for Suzuki-Miyaura coupling?
A3: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings due to the strength of the C-Cl bond, making oxidative addition difficult.[4] While challenging, it is possible to use 3-chloroanisole, but it requires a highly active catalyst system. This typically involves specialized, bulky, and electron-rich phosphine ligands (like Buchwald or NHC ligands) or nickel catalysts, which are more effective for activating aryl chlorides.[4][14]
Q4: My purification of this compound is difficult due to a co-eluting impurity. What could it be and how can I remove it?
A4: A common co-eluting impurity is the homocoupled product of your aryl halide (e.g., biphenyl if you started with bromobenzene). If you used an excess of the boronic acid, the homocoupled 3,3'-dimethoxybiphenyl could also be present. Careful column chromatography with a less polar solvent system may improve separation. Alternatively, recrystallization could be an effective purification method.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yield this compound synthesis.
Quantitative Data Summary
| Parameter | Recommendation for this compound Synthesis (Suzuki-Miyaura) | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) precursors.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Overcomes the challenge of oxidative addition with electron-rich aryl halides and promotes reductive elimination.[5] |
| Ligand:Pd Ratio | 1:1 to 4:1 | Prevents catalyst decomposition and formation of palladium black.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) | Stronger, non-nucleophilic bases are effective for activating the boronic acid.[1][2] |
| Solvent | Toluene, Dioxane, THF/Water | Common solvents for Suzuki reactions; water can sometimes accelerate the reaction.[1][8] |
| Temperature | 80 - 110 °C | Reaction often requires heating, but should be optimized to avoid decomposition.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. reddit.com [reddit.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimization of Suzuki Coupling for 3-Methoxybiphenyl Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and optimize the Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-Methoxybiphenyl. Our goal is to empower you with the scientific rationale behind experimental choices to resolve common challenges and enhance your reaction outcomes.
Core Mechanism: The Engine of the Suzuki-Miyaura Coupling
A foundational understanding of the catalytic cycle is paramount for effective troubleshooting. The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][3]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (e.g., 3-bromoanisole). This is often the rate-determining step and results in a Pd(II) complex.[3][4]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the Pd(II) complex. This crucial step requires activation of the boronic acid by a base.[1][3][5] The base facilitates the formation of a more nucleophilic boronate species, which then exchanges its organic group for the halide on the palladium center.[6][7]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product (this compound) and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][5][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide: Resolving Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound.
Q1: My reaction yield is very low or I'm getting no product at all. What are the first things I should check?
A1: A low or zero yield is a common but solvable issue, often pointing to problems with reagents or the reaction environment.
-
Reagent Integrity:
-
Boronic Acid Quality: Phenylboronic acid can dehydrate over time to form its cyclic trimer, boroxine, which can be less reactive.[9] Furthermore, boronic acids are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved.[10] Always use fresh, high-purity phenylboronic acid.
-
Aryl Halide Reactivity: The reactivity of the aryl halide is critical. For 3-substituted anisole, the order of reactivity is I > Br >> Cl.[5][10] 3-Bromoanisole is a good starting point. 3-Chloroanisole is significantly less reactive and requires more specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and potentially higher temperatures to achieve efficient oxidative addition.[8][11][12]
-
Catalyst and Ligand Activity: Palladium catalysts, especially Pd(0) sources, and phosphine ligands are sensitive to air.[9][10] Phosphine ligands can be oxidized to phosphine oxides, rendering them ineffective. Ensure your catalyst and any added ligands are fresh and have been stored properly under an inert atmosphere. If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) in situ is a critical step.[8]
-
-
Reaction Environment:
-
Inert Atmosphere: The exclusion of oxygen is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promotes the unwanted homocoupling of the boronic acid.[10] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed before use.[4][13]
-
Q2: I'm observing a significant amount of anisole as a byproduct. What is causing this dehalogenation?
A2: The formation of anisole indicates a dehalogenation side reaction, where the bromine atom of 3-bromoanisole is replaced by a hydrogen atom.
This typically occurs after the oxidative addition step. The Ar-Pd(II)-X intermediate can react with a hydride source in the mixture, followed by reductive elimination to form the dehalogenated arene.[8] Potential hydride sources can include trace impurities in the solvent or base, or even the solvent itself (e.g., alcohols) under certain conditions. To minimize this, ensure you are using high-purity, dry solvents and consider your choice of base.
Q3: My main side products are biphenyl and 3,3'-dimethoxybiphenyl. How can I prevent this homocoupling?
A3: The formation of biphenyl (from phenylboronic acid) and 3,3'-dimethoxybiphenyl (from 3-bromoanisole) are classic examples of homocoupling.
-
Cause: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which facilitates a palladium-catalyzed oxidative coupling of two boronic acid molecules.[8][10] This process can also be more prevalent when using Pd(II) precatalysts, as the reduction of Pd(II) to Pd(0) can sometimes proceed via a pathway that homocouples the boronic acid.[8]
-
Solution: The most effective preventative measure is rigorous deoxygenation of your reaction mixture and solvents.[10] Purging with an inert gas for an extended period (15-30 minutes) is crucial. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue compared to starting with a Pd(II) salt.
Q4: The reaction starts but seems to stall before all the starting material is consumed. What's happening?
A4: A stalled reaction often points towards catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation: The palladium catalyst can fall out of the catalytic cycle and aggregate into inactive palladium black, especially at high temperatures or if the ligand concentration is too low. Ensure adequate stirring and that the chosen ligand effectively stabilizes the palladium species throughout the reaction.
-
Insufficient Temperature: While higher temperatures can promote side reactions, some Suzuki couplings require sufficient thermal energy to overcome the activation barrier, particularly for the oxidative addition step with less reactive aryl halides.[14] For 3-bromoanisole, a temperature range of 80-100°C is common.[1]
-
Poor Solubility: If any of the reagents (aryl halide, boronic acid, or base) are not well-dissolved, the reaction can be slow or incomplete. Ensure your chosen solvent system provides good solubility for all components at the reaction temperature.[15]
Frequently Asked Questions (FAQs)
Q: Which starting material is better for synthesizing this compound: 3-bromoanisole or 3-chloroanisole?
A: For laboratory-scale synthesis where reliability and ease of reaction are prioritized, 3-bromoanisole is the superior choice . The C-Br bond is more readily cleaved by the palladium catalyst in the oxidative addition step than the stronger C-Cl bond.[5][16] While aryl chlorides are cheaper and often preferred for industrial applications, their use necessitates more specialized and expensive catalyst systems (e.g., those using bulky biarylphosphine ligands like SPhos or XPhos) and often more forcing conditions to achieve good yields.[12]
Q: How do I select the best catalyst and ligand?
A: The choice depends on the reactivity of your substrates.
-
For 3-Bromoanisole (an electron-rich aryl bromide):
-
Standard Catalyst: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, effective, and commercially available Pd(0) catalyst that often gives good results for this type of substrate.[17]
-
In-situ Generation: A combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃ or P(t-Bu)₃) is also very common.[18]
-
Advanced Ligands: If you encounter issues with standard systems, using more electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps.[9][16]
-
| Catalyst System | Typical Use Case for this compound Synthesis |
| Pd(PPh₃)₄ | A reliable, all-in-one Pd(0) catalyst. Good starting point. |
| Pd(OAc)₂ + PPh₃ | Common in-situ system. Pd(II) is reduced to Pd(0) in the reaction. |
| Pd₂(dba)₃ + Buchwald Ligand | For challenging couplings or when higher activity is needed. |
| Pd(dppf)Cl₂ | A stable Pd(II) precatalyst, often good for a wide range of substrates. |
Q: What is the role of the base, and which one should I use?
A: The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate anion ([ArB(OH)₃]⁻), which transfers its aryl group to the palladium center much more rapidly than the neutral boronic acid.[5][6][7][19]
-
Common Choices: Inorganic bases are typically used. The choice can significantly impact yield.
-
Aqueous vs. Anhydrous: Many Suzuki reactions are run in a biphasic system with an aqueous solution of the base, which can help with solubility and reaction rates.[16]
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃ / K₂CO₃ (Carbonates) | Moderate | Dioxane/Water, Toluene/Water | Very common, inexpensive, and effective for many substrates. A great first choice.[6] |
| K₃PO₄ (Phosphate) | Stronger | Dioxane, Toluene, THF | Often used under anhydrous conditions. Can be effective if protodeboronation is an issue.[6] |
| Cs₂CO₃ (Cesium Carbonate) | Stronger | Dioxane, THF | More soluble in organic solvents than K₂CO₃. Often gives higher yields but is more expensive. |
| KF (Potassium Fluoride) | Moderate | THF | Can be used for base-sensitive substrates.[18] |
Q: What is the best solvent system?
A: A mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and helps facilitate the transmetalation step.
-
Recommended Solvents:
-
1,4-Dioxane / Water: A very common and effective system.
-
Toluene / Water: Another excellent choice, especially for reactions at higher temperatures.
-
Tetrahydrofuran (THF) / Water: Good for reactions at lower to moderate temperatures (up to ~65°C).[15]
-
Always ensure your organic solvents are degassed to remove dissolved oxygen.
Q: How can I monitor the reaction's progress?
A: Monitoring the consumption of the starting materials is key to avoiding unnecessary heating, which can lead to side product formation.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting materials (especially the aryl halide) and the appearance of the product.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the conversion rate and can help identify side products.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, performing a quick workup, and analyzing by ¹H NMR can give a very clear picture of the reaction progress.[22]
Visual Troubleshooting Workflow
When faced with a suboptimal reaction, a logical workflow can help pinpoint the issue efficiently.
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Standard Conditions for this compound Synthesis
This protocol serves as a robust starting point for your optimization.
-
Materials:
-
3-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoanisole, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.
-
Add the 1,4-Dioxane and water (previously degassed by bubbling Argon through them for 20 minutes).
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Heat the reaction mixture to 90°C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Protocol 2: Optimized Conditions for Challenging Substrates or Higher Yield
This protocol uses a more active catalyst system and a stronger base, which can be beneficial if the standard protocol is sluggish.
-
Materials:
-
3-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
-
Procedure:
-
Follow steps 1 and 2 from the standard protocol, adding Pd(OAc)₂, SPhos, 3-bromoanisole, phenylboronic acid, and finely powdered K₃PO₄ to the flask.
-
Add degassed Toluene via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously.
-
Monitor the reaction; completion is often achieved more rapidly (2-6 hours).
-
Follow steps 7-10 from the standard protocol for workup and purification.
-
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 20. shoko-sc.co.jp [shoko-sc.co.jp]
- 21. benchchem.com [benchchem.com]
- 22. azom.com [azom.com]
Technical Support Center: Optimizing 3-Methoxybiphenyl Synthesis via Suzuki-Miyaura Coupling
Welcome to the technical support center for the synthesis of 3-Methoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the Suzuki-Miyaura coupling reaction for this specific transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high yields.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound using Suzuki-Miyaura coupling in a question-and-answer format.
Q1: My Suzuki coupling reaction to form this compound has a low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings are a frequent challenge. The first parameters to assess are the activity of your catalyst, the potential for oxygen contamination, and the purity of your reagents.[1]
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are air-sensitive. Using a fresh batch or a more robust, air-stable precatalyst can often resolve this issue.[1]
-
Oxygen Contamination: Oxygen can lead to the undesirable homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][2][3]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]
Q2: I'm observing significant decomposition of my 3-methoxyphenylboronic acid. What causes this and how can I prevent it?
A2: Boronic acid decomposition, primarily through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), is often caused by harsh basic conditions and elevated temperatures.[4]
-
Use Milder Bases: Switching to a milder base like potassium fluoride (KF) can mitigate decomposition.[4][5]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), can enhance its resistance to protodeboronation.[4]
-
Employ Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[4]
-
Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can help preserve the boronic acid.[4]
Q3: What is the fundamental role of the base in the Suzuki-Miyaura coupling, and how do I select the right one for synthesizing this compound?
A3: The base plays a critical role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium complex.[5][6][7] The choice of base can significantly impact the reaction's success.
-
Mechanism of Action: The base can either react with the boronic acid to form an organoborate [RB(OH)₃]⁻ or replace the halide on the palladium complex, both pathways leading to the transmetalation-ready intermediate.[7][8]
-
Base Selection:
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃): These are often effective for promoting the formation of the active boronate species.[4]
-
Milder Bases (e.g., KF, K₂CO₃, Na₂CO₃): These can be advantageous when dealing with base-sensitive functional groups on your substrates.[4][5][9] KF is particularly useful as it can activate the boronic acid while leaving base-labile groups intact.[5]
-
Solubility: Ensure the base is finely powdered to maximize its surface area and reactivity. In some cases, adding a small amount of water to solvents like THF or dioxane can improve the base's solubility and facilitate the formation of the active boronate.[4]
-
Q4: How does the choice of solvent affect the yield of this compound?
A4: The solvent is a crucial variable that can influence reaction rates, product selectivity, and yields in Suzuki couplings.[10] Solvents can activate precatalysts, stabilize the active catalyst and reagents, and modulate the reactivity of the boronic acid and base.[11][12]
-
Polar Aprotic Solvents (e.g., THF, Dioxane, DMF): These are commonly used and often effective.[10][11] For instance, THF has been shown to provide excellent results in some Suzuki reactions.[11]
-
Protic Solvents (e.g., Ethanol/Water mixtures): Suzuki reactions can be performed successfully in protic or aqueous environments.[9][10][13] A mixture of ethanol and water is a common choice.[9]
-
Biphasic Systems: The use of a biphasic system (e.g., an organic solvent and water) is common and can be highly effective. The addition of a phase-transfer catalyst may be beneficial in such cases.[3]
-
Solvent Quality: It is critical to use high-purity solvents, as even trace impurities can poison the palladium catalyst and significantly decrease the conversion rate.[11]
II. Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol provides a robust starting point for the synthesis of this compound via Suzuki-Miyaura coupling.
Materials:
-
3-Bromoanisole (or 3-chloroanisole, though bromides are generally more reactive)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ and a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or a mixture like THF/Water)
Procedure:
-
Vessel Preparation: In an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), phenylboronic acid (1.2–1.5 equiv), and a finely powdered base (2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen.[1][4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).[4]
-
Solvent Addition: Add the degassed solvent via syringe. The concentration is typically in the range of 0.1-0.2 M relative to the limiting reagent.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (usually between 80-110 °C) and monitor its progress using TLC or LC-MS.[4]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[4]
Data Summary: Effect of Base and Solvent on Yield
The following table summarizes the expected impact of different bases and solvents on the yield of this compound. These are general trends, and optimal conditions may vary.
| Base | Solvent System | Expected Yield Trend | Rationale |
| K₃PO₄ | Dioxane/H₂O | High | Strong base, effectively forms the active boronate.[4] |
| Cs₂CO₃ | Toluene | High | Strong, soluble base that promotes efficient transmetalation.[4] |
| K₂CO₃ | Ethanol/H₂O | Moderate to High | A common and effective base, particularly in protic solvents.[9] |
| Na₂CO₃ | DMF | Moderate | A standard base, but may be less effective than potassium or cesium salts.[14] |
| KF | THF | Moderate to High | A milder base, useful for substrates with base-sensitive groups.[5] |
III. Mechanistic Insights & Visualizations
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding these steps is key to troubleshooting and optimization.[15]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromoanisole) to form a Pd(II) intermediate. This is often the rate-determining step.[15]
-
Transmetalation: The organoboron species, activated by the base to form a boronate, transfers its organic group to the palladium center, displacing the halide.[7][15]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[15]
Caption: Key steps of the Suzuki-Miyaura reaction.
Troubleshooting Logic Flow
When encountering issues with your this compound synthesis, follow this logical progression to identify and resolve the problem.
Caption: A logical flow for troubleshooting low yields.
IV. References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Couto, I., Pinto, J., de P. R. Moreira, F., & da Costa, J. C. S. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
-
Cano, I., Álvarez, E., & Faza, O. N. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Wikipedia. (2023). Suzuki reaction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Arodes, T., Leclair, G., & Schmalz, H.-G. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Advanced Synthesis & Catalysis.
-
Neufeldt, S. R., & Sanford, M. S. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis.
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from --INVALID-LINK--
-
Molecules. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
-
The Journal of Physical Chemistry B. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
-
ResearchGate. (n.d.). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4].
-
BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
-
BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
-
Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
-
Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
-
YouTube. (2020). Suzuki cross-coupling reaction.
-
ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl....
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 3-Methoxybiphenyl
Last Updated: January 5, 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 3-Methoxybiphenyl (CAS 2113-56-6). Our goal is to equip you with the necessary knowledge to troubleshoot common issues and implement robust purification protocols, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of this compound is highly dependent on its synthetic route. The two most prevalent methods are the Suzuki-Miyaura coupling and the Ullmann reaction.
-
From Suzuki-Miyaura Coupling: This reaction couples an arylboronic acid with an aryl halide.[1] Common impurities include:
-
Unreacted Starting Materials: e.g., 3-methoxyphenylboronic acid, bromobenzene, or iodobenzene.
-
Homocoupled Byproducts: Biphenyl (from the coupling of two phenyl halides) and 3,3'-dimethoxybiphenyl (from the coupling of two 3-methoxyphenylboronic acids).[2]
-
Catalyst Residues: Trace amounts of palladium and phosphine ligands.[3]
-
Inorganic Salts: Bases like K₂CO₃ or K₃PO₄ used in the reaction.[3][4]
-
-
From Ullmann Reaction: This method involves the copper-catalyzed coupling of two aryl halides.[5][6] Impurities often consist of:
Q2: My crude product is a dark brown or black oil/solid. What causes this color?
Dark coloration typically arises from high molecular weight, polymeric, or conjugated byproducts formed during the synthesis, especially if the reaction overheated.[9] Residual palladium catalyst can also appear as a black solid (palladium black). These colored impurities can often be effectively removed.
Q3: How can I quickly assess the purity of my this compound sample?
A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.
-
TLC: Provides a rapid, qualitative assessment. By spotting your crude material alongside the starting materials on a silica plate, you can visualize the presence of unreacted components and byproducts.
-
GC-MS: Offers quantitative analysis, allowing you to determine the percentage purity and identify the mass of unknown impurities.
Q4: Which purification method is best for my scale? Vacuum distillation or column chromatography?
The choice depends on the nature of the impurities and the desired scale.
-
Vacuum Distillation: Ideal for large-scale purification (>10 g) and for removing non-volatile impurities like catalyst residues, salts, and high-boiling point polymeric material. It is effective if the boiling points of the desired product and impurities are sufficiently different.[10] this compound has a boiling point of approximately 140 °C at 5 mmHg, making it a good candidate for this method.[11][12]
-
Flash Column Chromatography: The method of choice for achieving the highest purity (>99.5%), especially when separating structurally similar impurities like homocoupled byproducts.[13] It is highly effective for small to medium scales (mg to ~10-20 g).[14]
Troubleshooting Guide
This section addresses specific problems encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Dark Color After Initial Workup | High molecular weight, colored byproducts. | 1. Activated Carbon Treatment: Before concentration, add activated carbon to the solution of your product in an organic solvent, stir, and filter.[15][16][17]2. Vacuum Distillation: Colored, non-volatile tars will remain in the distillation flask. |
| Product "Oils Out" During Recrystallization | The melting point of this compound is very low (around 88-90 °C is sometimes cited, but it often exists as a liquid or low-melting solid).[18][19] Impurities can further depress this melting point, causing it to separate as a liquid instead of crystallizing.[20][21] | 1. Switch Solvents: Test a lower-boiling point solvent.2. Add More Solvent: The concentration may be too high. Add a small amount of additional hot solvent to redissolve the oil and attempt to cool again, very slowly.[21]3. Switch Purification Method: If oiling out persists, vacuum distillation or column chromatography are superior methods for this compound. |
| Low Yield After Recrystallization | 1. Too much solvent was used: A significant amount of product remains dissolved in the mother liquor.[20][22]2. Premature crystallization: Crystals formed during a hot filtration step.3. Excessive washing: Using too much cold solvent to wash the collected crystals.[22] | 1. Recover from Mother Liquor: Concentrate the filtrate by rotary evaporation to recover a "second crop" of crystals.[20]2. Re-evaluate Solvent Choice: Perform small-scale solubility tests to find a more suitable solvent system.[23]3. Minimize Wash Volume: Use a minimal amount of ice-cold solvent for rinsing. |
| Co-elution of Impurities During Column Chromatography | The chosen solvent system (mobile phase) has insufficient resolving power for the impurities. | 1. Optimize Solvent System: Use TLC to test various solvent systems. A less polar eluent (e.g., increasing the hexane-to-ethyl acetate ratio) will generally increase the separation between nonpolar compounds on silica gel.2. Use a Gradient: Start with a very nonpolar eluent and gradually increase the polarity to elute compounds with increasing polarity sequentially. |
Purification Workflow & Decision Logic
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Activated Carbon Treatment for Decolorization
This protocol is used to remove colored, high-molecular-weight impurities from the crude product solution.[24][25]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 5-10% (w/v).
-
Addition of Carbon: To the stirred solution, add activated carbon (approx. 1-2% of the crude product weight). Causality Note: Activated carbon has a high surface area with pores that are effective at adsorbing large, colored organic molecules.[17]
-
Stirring: Stir the suspension at room temperature for 15-30 minutes. Avoid excessive stirring times, as this can lead to adsorption of the desired product and reduce yield.[17]
-
Filtration: Prepare a pad of celite or a short plug of silica gel in a Büchner or sintered glass funnel. Wet the pad with the solvent used for dissolution.
-
Filter the Mixture: Filter the carbon suspension through the prepared pad. The filtrate should be colorless. Wash the carbon cake with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
This method is highly effective for separating this compound from non-volatile or significantly higher-boiling impurities.[10]
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.
-
Use a round-bottom flask (no more than two-thirds full) with a magnetic stir bar.
-
Lightly grease all glass joints with vacuum grease to ensure a good seal.[10]
-
Place a thermometer with the bulb positioned just below the side arm leading to the condenser.
-
Connect the vacuum adapter to a cold trap and a vacuum pump.
-
-
Procedure:
-
Charge the Flask: Add the crude, decolorized this compound oil to the distillation flask.
-
Apply Vacuum: Begin stirring and slowly apply vacuum. Any residual low-boiling solvents will evaporate first.
-
Heating: Once a stable vacuum is achieved (e.g., < 5 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect any initial distillate that comes over at a lower temperature. This will contain more volatile impurities.
-
Main Fraction: Collect the this compound fraction at a stable temperature and pressure (e.g., ~140 °C at 5 mmHg).[12]
-
Residue: Stop the distillation before the flask goes to dryness. Non-volatile impurities (catalyst, tars) will remain in the distillation flask.[9]
-
-
Shutdown: Allow the apparatus to cool completely to room temperature before releasing the vacuum to prevent atmospheric oxygen from causing a potential explosion with hot organic vapors.[10]
-
Protocol 3: High-Purity Purification by Flash Column Chromatography
This protocol is the gold standard for removing structurally similar byproducts like biphenyl and 3,3'-dimethoxybiphenyl.[14]
-
Preparation:
-
Solvent System (Eluent) Selection: Using TLC, determine a solvent system that provides good separation (ΔRf > 0.2) between this compound and its major impurities. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).
-
Column Packing (Wet Loading):
-
Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.[14]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles or cracks form.[14]
-
Add another layer of sand on top of the packed silica.
-
-
-
Procedure:
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Carefully apply this solution to the top of the silica bed.
-
Elution: Begin passing the eluent through the column, collecting fractions in test tubes or vials.
-
Gradient (Optional but Recommended): Start with a nonpolar eluent (e.g., 100% hexanes or 99:1 hexanes:ethyl acetate). After the nonpolar impurities (like biphenyl) have eluted, gradually increase the polarity of the eluent to collect the this compound.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation to yield high-purity this compound.
-
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound [myskinrecipes.com]
- 12. This compound | 2113-56-6 [m.chemicalbook.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. m.youtube.com [m.youtube.com]
- 15. carbotecnia.info [carbotecnia.info]
- 16. conceptsecotech.com [conceptsecotech.com]
- 17. Decolorizing carbon [sites.pitt.edu]
- 18. This compound|lookchem [lookchem.com]
- 19. This compound CAS#: 2113-56-6 [m.chemicalbook.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. reddit.com [reddit.com]
- 24. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 25. activecarbon.es [activecarbon.es]
preventing byproduct formation in 3-Methoxybiphenyl synthesis
Technical Support Center: Synthesis of 3-Methoxybiphenyl
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of biaryl synthesis. We will focus on the prevalent challenges encountered during Suzuki-Miyaura cross-coupling reactions—the workhorse for this transformation—and provide field-proven strategies to minimize byproduct formation, ensuring high yield and purity of your target molecule.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses the most common impurities and side reactions observed during the synthesis of this compound via palladium-catalyzed cross-coupling.
Q1: I'm observing a significant amount of a symmetrical biaryl impurity (e.g., biphenyl or 3,3'-dimethoxybiphenyl). What is this byproduct and how can I prevent its formation?
A1: This impurity is the result of a homocoupling side reaction.
Homocoupling is a frequent challenge in Suzuki-Miyaura reactions, where two molecules of the same coupling partner react to form a symmetrical dimer.[1][2] This can occur with either the boronic acid/ester or the aryl halide, reducing the yield of the desired this compound.
Mechanistic Cause: The primary driver of homocoupling is often the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to a Pd(II) species.[3] This Pd(II) can then react directly with the organoboron reagent in a process that bypasses the main catalytic cycle, leading to the undesired dimer.[3] Other factors include the choice of base, catalyst system, and reaction stoichiometry.
Core Troubleshooting Strategies:
-
Rigorous Oxygen Exclusion: This is the most critical factor. The presence of dissolved oxygen is a known promoter of homocoupling.[1][3][4]
-
Degassing: Thoroughly degas all solvents (including water) and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or, for maximum efficiency, by using the "freeze-pump-thaw" method.[1]
-
Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of a high-purity inert gas from start to finish. Using Schlenk line techniques is highly recommended.[5]
-
-
Stoichiometry and Reagent Addition:
-
Use a slight excess (1.1-1.5 equivalents) of the aryl halide partner to minimize the homocoupling of the more precious boronic acid.[5]
-
For particularly problematic reactions, slow addition of the boronic acid solution via a syringe pump can keep its instantaneous concentration low, disfavoring the dimerization pathway.[6]
-
-
Catalyst and Base Selection:
-
Base: A strong base can sometimes promote homocoupling. Consider switching to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[5][6]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) can promote the desired reductive elimination step, which outcompetes the side reactions.[4]
-
-
Process Modification:
-
The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without disrupting the catalytic cycle.[3]
-
Table 1: Troubleshooting Homocoupling in this compound Synthesis
| Problem Observed | Potential Cause | Recommended Solution & Rationale |
| High levels of 3,3'-dimethoxybiphenyl | Homocoupling of 3-methoxyphenylboronic acid | 1. Improve Degassing: Presence of O₂ oxidizes Pd(0) to Pd(II), which promotes homocoupling.[3][4] 2. Slow Addition: Add the boronic acid slowly to keep its concentration low.[6] 3. Use Milder Base: Switch from NaOH/Na₂CO₃ to K₃PO₄.[6] |
| High levels of biphenyl | Homocoupling of the aryl halide partner | 1. Use a slight excess of boronic acid. 2. Ensure efficient generation of the active Pd(0) catalyst. Pre-catalysts can be more reliable.[4] |
| General low yield and multiple byproducts | Non-optimal reaction conditions | 1. Screen Ligands: Bulky, electron-rich ligands often accelerate the desired cross-coupling.[4] 2. Adjust Temperature: Lowering the temperature can sometimes reduce the rate of side reactions more than the desired reaction.[2] |
Q2: My reaction is sluggish, and I'm recovering a significant amount of anisole or benzene. What is causing this side reaction?
A2: You are likely observing protodeboronation or hydrodehalogenation.
These are competing pathways where the C-B bond of the boronic acid is cleaved by a proton source (protodeboronation) or the C-X (halogen) bond is replaced by a hydrogen atom (hydrodehalogenation), respectively.[2][7]
Mechanistic Cause: Protodeboronation is often promoted by excessive heat, the presence of water, or harsh basic conditions, leading to the hydrolysis of the boronic acid back to the parent arene (e.g., 3-methoxyphenylboronic acid reverts to anisole).[4][8] Hydrodehalogenation can become significant with very active catalysts or in the presence of hydrogen donor sources in the reaction mixture.[2]
Core Troubleshooting Strategies:
-
Use Boronate Esters: Pinacol esters of boronic acids (BPin) are generally more stable and less susceptible to protodeboronation than the corresponding free boronic acids.[4]
-
Milder Reaction Conditions:
-
Temperature: Avoid excessively high temperatures. "Heat it until it works" can be counterproductive if it accelerates decomposition faster than the desired coupling.[4]
-
Base: Use the mildest base that still affords a reasonable reaction rate. Anhydrous bases can be beneficial.
-
-
Minimize Water Content: While many Suzuki reactions tolerate water, excessive amounts can exacerbate protodeboronation. Use anhydrous solvents if this side reaction is dominant.
-
Catalyst System Tuning: If hydrodehalogenation is the issue, consider a less active catalyst or a different ligand that may disfavor this pathway.[2]
Visualizing the Reaction and Its Pitfalls
Understanding the desired catalytic cycle in relation to the off-cycle byproduct pathways is crucial for effective troubleshooting.
Caption: Key byproduct pathways branching from the main Suzuki-Miyaura cycle.
Frequently Asked Questions (FAQs)
Q1: For the synthesis of this compound, is it better to use (A) 3-methoxyphenylboronic acid + bromobenzene or (B) phenylboronic acid + 3-bromoanisole?
A1: The choice of coupling partners can significantly impact reaction success. Generally, electron-rich aryl halides can be slow to undergo oxidative addition, while electron-poor boronic acids can be more susceptible to protodeboronation.[4] For this compound, 3-bromoanisole contains an electron-donating methoxy group, which can make the oxidative addition step more challenging compared to bromobenzene. Conversely, 3-methoxyphenylboronic acid is relatively stable. Therefore, Route A (3-methoxyphenylboronic acid + bromobenzene) is often the preferred starting point as bromobenzene is typically more reactive in the initial oxidative addition step.
Q2: How do I choose the right palladium source and ligand?
A2: The choice is critical and substrate-dependent.
-
Palladium Source: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] They are air- and moisture-stable, easy to handle, and generate the active Pd(0) species more cleanly and efficiently, which can suppress side reactions.
-
Ligands: For coupling an aryl bromide like 3-bromoanisole (which is moderately electron-rich), a bulky and electron-rich phosphine ligand is recommended to facilitate both the oxidative addition and the final reductive elimination step.[4] Ligands like SPhos, XPhos, or RuPhos are excellent candidates to screen. For simpler substrates, triphenylphosphine (PPh₃) may suffice, but it is generally less effective for challenging couplings.
Q3: What does a robust, generalized experimental setup look like for this synthesis?
A3: A robust setup prioritizes the exclusion of air and moisture.
Caption: A logical workflow for minimizing byproducts in Suzuki-Miyaura coupling.
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in the Synthesis of this compound
This protocol uses 3-methoxyphenylboronic acid and bromobenzene as an example.
-
Reagent & Solvent Preparation:
-
Degas the reaction solvent (e.g., Dioxane/Water 4:1) by sparging with high-purity nitrogen for at least 20 minutes prior to use.[9]
-
-
Reaction Assembly:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-methoxyphenylboronic acid (1.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen. Repeat this cycle three times.
-
-
Reagent Addition:
-
Under a positive flow of nitrogen, add the degassed solvent via cannula or syringe.
-
Add bromobenzene (1.2 equiv) via syringe.
-
Begin vigorous stirring.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic phase sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistai.org [chemistai.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 3-Methoxybiphenyl Synthesis
Introduction: 3-Methoxybiphenyl is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While its preparation via Suzuki-Miyaura coupling is well-established at the lab scale, transitioning to pilot or industrial-scale production introduces significant challenges.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers and process chemists in successfully scaling up this critical reaction. We will focus on anticipating and resolving issues related to reaction kinetics, impurity profiles, catalyst management, and process safety.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for synthesizing this compound? A: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This involves the palladium-catalyzed reaction between an aryl halide (commonly 3-bromoanisole or 3-chloroanisole) and phenylboronic acid (or its esters) in the presence of a base.[2]
Q2: Why do reaction yields often decrease during scale-up? A: Yield reduction during scale-up is a common issue often attributed to mass and heat transfer limitations.[4] In larger reactors, inefficient mixing can lead to localized concentration gradients and poor thermal control, affecting reaction rates and promoting side reactions. Process chemists play a crucial role in optimizing reactions and ensuring reproducibility under these changing conditions.[5]
Q3: What are the primary impurities I should watch for? A: Key impurities include homocoupling products (biphenyl from phenylboronic acid), protodeboronation of the boronic acid (forming anisole), and residual starting materials.[6][7] The formation of Des-Br or Des-Borate impurities can also occur if the starting materials decompose.[4]
Q4: Is it necessary to use a ligand with the palladium catalyst? A: While some ligand-free systems exist, using a phosphine ligand or an N-heterocyclic carbene (NHC) is highly recommended for efficiency and stability.[2] Ligands stabilize the palladium catalyst, prevent its aggregation into an inactive state, and facilitate key steps in the catalytic cycle, especially for less reactive aryl chlorides.[2]
Q5: How can I minimize the residual palladium in my final product? A: Minimizing residual palladium is critical, especially for pharmaceutical applications.[3][8] This can be achieved by optimizing the reaction to use lower catalyst loadings and by employing post-reaction purification techniques such as treatment with aqueous sodium bisulfite, activated carbon, or specialized palladium scavengers.[8]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific, complex problems encountered during the scale-up of this compound synthesis.
Issue 1: Reaction Stalls or Fails to Reach Completion
Q: My 50L batch reaction has stalled at 70% conversion, whereas the 1L lab-scale reaction went to completion easily. What's happening?
A: This is a classic scale-up problem often rooted in physical, not chemical, parameters. Several factors could be at play:
-
Cause 1: Inefficient Mass Transfer/Mixing. In a large volume, the power-per-unit-volume of your stirrer may be insufficient to maintain a homogenous mixture. This is especially true in multiphasic systems (e.g., aqueous base and organic solvent). Poor mixing leads to slow diffusion of reactants to the catalyst's active sites.[9]
-
Solution:
-
Characterize Mixing: If possible, perform mixing studies or use computational fluid dynamics (CFD) to model your reactor's performance.
-
Increase Agitation: Increase the stirrer speed (RPM). Ensure the impeller is appropriately sized and positioned for the vessel geometry.
-
Consider a Phase Transfer Catalyst (PTC): For biphasic reactions, adding a PTC like tetrabutylammonium bromide (TBAB) can dramatically improve the transfer of the base or borate species into the organic phase, accelerating the reaction.[10]
-
-
-
Cause 2: Poor Temperature Control. Large reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient. An exothermic event that was negligible in the lab could cause a significant temperature spike, while maintaining a target reflux temperature might require more energy input than anticipated, leading to cold spots.
-
Solution:
-
Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature.
-
Staged Reagent Addition: Add reagents portion-wise to control any exotherms.
-
Ensure Adequate Heating/Cooling Capacity: Verify that the reactor's heating and cooling system is sufficient for the planned batch size.
-
-
-
Cause 3: Catalyst Deactivation. The longer reaction times and potentially harsher conditions in a large-scale reaction can lead to catalyst degradation.
-
Solution:
-
Use a More Robust Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can protect the palladium center and improve catalyst longevity.[2]
-
Degas Thoroughly: Ensure the reaction mixture is rigorously deoxygenated before heating. Oxygen can lead to the formation of inactive palladium oxides and promote unwanted side reactions like boronic acid homocoupling.[1]
-
-
Troubleshooting Workflow: Stalled Reaction
Below is a logical workflow for diagnosing a stalled reaction during scale-up.
Caption: A decision tree for troubleshooting stalled Suzuki reactions.
Issue 2: Increased Impurity Formation
Q: My scaled-up batch shows a high level of biphenyl and unreacted 3-bromoanisole. Why are these side reactions now dominant?
A: The appearance of new or increased levels of impurities often signals a shift in the reaction kinetics, favoring side pathways.
-
Cause 1: Boronic Acid Homocoupling. The formation of biphenyl results from the coupling of two molecules of phenylboronic acid. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[1]
-
Solution:
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(dba)₂ or ensure that the Pd(II) source (e.g., Pd(OAc)₂) is rapidly reduced to Pd(0) in situ.
-
Strict Anaerobic Conditions: As mentioned, rigorous degassing is crucial. Sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst is mandatory.
-
Control Stoichiometry: Using a large excess of boronic acid can drive the desired reaction but may also increase homocoupling. Optimize the ratio; often 1.1 to 1.3 equivalents is sufficient.
-
-
-
Cause 2: Protodeboronation. This is the cleavage of the C-B bond, converting the phenylboronic acid back to benzene, which does not participate in the coupling. It is often exacerbated by high temperatures and prolonged reaction times, especially in the presence of water and a strong base.[6]
-
Solution:
-
Optimize Temperature: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate.
-
Choice of Base: A weaker base like K₂CO₃ or K₃PO₄ is often preferred over stronger bases like NaOH or KOH to minimize this side reaction.[9]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor by HPLC or GC to determine the optimal endpoint.
-
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Common Cause | Recommended Action |
| Biphenyl | Homocoupling of phenylboronic acid | Improve degassing; use Pd(0) source; control stoichiometry.[1] |
| Anisole | Protodeboronation of 3-methoxyphenylboronic acid (if used) | Use milder base (K₃PO₄); avoid excessive temperature/time.[6] |
| Unreacted Aryl Halide | Incomplete reaction; catalyst deactivation | See "Reaction Stalls" section; verify catalyst activity. |
| Phenol / Methoxy-phenol | Hydrolysis of aryl halide or product | Ensure anhydrous conditions if possible; use non-aqueous base. |
Issue 3: Catalyst Leaching and Product Purification
Q: I'm using a heterogeneous catalyst (Pd/C), but my product is still contaminated with high levels of palladium. I thought heterogeneous catalysts were supposed to be easily removed?
A: This is a common and critical misconception. While heterogeneous catalysts are solid supports, the actual catalytic species can "leach" off the support into the reaction medium. The reaction often proceeds via these dissolved palladium species in what is called a quasi-homogeneous mechanism.[11][12][13]
-
Mechanism of Leaching: The oxidative addition of the aryl halide to the Pd(0) on the support is a primary cause of palladium leaching into the solution.[11][14] These soluble palladium species are the true catalysts. At the end of the reaction, these species may redeposit onto the carbon support, but this process is not always complete.[13]
-
Solutions for Palladium Removal:
-
Post-Reaction Treatment: After filtering the solid Pd/C catalyst, the filtrate must be treated to remove the leached, soluble palladium.
-
Optimized Workup: A procedure involving treatment with toluene and 20% aqueous NaHSO₃ at elevated temperatures has been shown to effectively reduce palladium levels from thousands of ppm to below 100 ppm.[8]
-
Scavengers: Use palladium scavengers. These are materials with a high affinity for palladium, such as functionalized silica, polymers (like PVPy), or activated carbon, which can be stirred with the product solution and then filtered off.[11]
-
Recrystallization: A final recrystallization of the this compound product is often the most effective step for achieving the high purity required for pharmaceutical applications.
-
Experimental Protocol: Palladium Removal from Product Stream
-
Initial Filtration: After the reaction is complete, cool the mixture to a safe handling temperature and filter off the bulk heterogeneous catalyst (e.g., Pd/C) through a celite pad.
-
Aqueous Wash: Transfer the organic filtrate to a separation funnel. Wash sequentially with an aqueous solution of a palladium complexing agent (e.g., 20% NaHSO₃ solution) and then with brine.[8]
-
Scavenger Treatment: Dry the organic layer over MgSO₄, filter, and stir the solution with a palladium scavenger (e.g., 1-5 wt% activated carbon) for 2-4 hours at room temperature.
-
Final Filtration & Concentration: Filter the scavenger and concentrate the solution under reduced pressure.
-
Purity Analysis: Analyze the crude product via Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectroscopy to quantify residual palladium.
-
Recrystallization: Recrystallize the solid from a suitable solvent system (e.g., heptane/ethanol) to achieve final purity specifications.
Part 3: Safety Considerations for Scale-Up
Scaling up chemical reactions introduces new safety hazards that must be rigorously evaluated.
-
Thermal Runaway: The Suzuki coupling is generally exothermic. On a large scale, the heat generated can exceed the reactor's cooling capacity, leading to a dangerous increase in temperature and pressure.
-
Mitigation: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of the reaction. Implement controlled addition of reagents and ensure an emergency cooling plan is in place.
-
-
Reagent Handling:
-
Pyrophoric Reagents: While not typical for this specific Suzuki reaction, if organolithium or Grignard reagents were used to prepare the boronic acid in-situ, their pyrophoric nature requires specialized handling procedures under an inert atmosphere.
-
Boronic Acids: While generally stable, some boronic acids can be respiratory irritants. Always handle them in a well-ventilated area or fume hood, using appropriate Personal Protective Equipment (PPE).
-
Palladium Catalysts: Fine palladium powders, especially Pd/C, can be pyrophoric, particularly after use when they may be coated with organic residues. Do not allow the filtered catalyst cake to dry in the air. Quench it carefully under a nitrogen atmosphere with water.
-
-
Solvent Safety: Using large volumes of flammable organic solvents (e.g., Toluene, Dioxane, THF) increases fire risk. Ensure all equipment is properly grounded to prevent static discharge, and operate in an area with adequate ventilation and fire suppression systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 5. Hot Topics in Process Chemistry: Insights for Industry Researchers [axial.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 3-Methoxybiphenyl Analysis
For researchers, scientists, and professionals in drug development, the robust quantification of chemical entities is the bedrock of reliable data. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Methoxybiphenyl, a common building block in organic synthesis. We will move beyond a simple recitation of steps to explore the rationale behind methodological choices, ensuring a self-validating system that stands up to scientific scrutiny.
Introduction: The Analytical Imperative for this compound
This compound (C₁₃H₁₂O) is an aromatic ether whose accurate quantification is critical in various stages of pharmaceutical development, from synthetic route optimization to impurity profiling.[1][2] The choice of analytical method, particularly the stationary and mobile phases in HPLC, can significantly impact the quality of the data generated. A well-validated method ensures that the results are accurate, precise, and reproducible, which is a non-negotiable requirement for regulatory submissions.[3][4][5]
This guide will compare two distinct reversed-phase HPLC methodologies for this compound analysis: a conventional approach using a C18 stationary phase with an isocratic elution and a more targeted method employing a Phenyl-Hexyl stationary phase with a gradient elution. The comparison will be framed within the context of a full method validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[3][6][7][8][9]
HPLC Method Development: A Tale of Two Phases
The selection of the HPLC column and mobile phase is the most critical factor in developing a separation method. For a moderately non-polar molecule like this compound, reversed-phase chromatography is the technique of choice.[6][10] However, the specific chemistry of the stationary phase can offer unique advantages.
Method A: The Workhorse - C18 Isocratic Method
A C18 (octadecylsilane) column is the most common stationary phase in reversed-phase HPLC due to its broad applicability and robust performance.[11] Paired with a simple isocratic mobile phase, this method represents a straightforward and often sufficient approach for routine analysis.
-
Rationale: The hydrophobicity of the C18 alkyl chains provides good retention for the non-polar biphenyl ring system of this compound. An isocratic mobile phase (a constant mixture of organic solvent and water) is simple to prepare and run, leading to highly reproducible retention times. This method is ideal for quality control applications where the sample matrix is well-defined and the primary goal is quantification of the main component.
Method B: The Specialist - Phenyl-Hexyl Gradient Method
A Phenyl-Hexyl column has a stationary phase with phenyl groups attached to the silica surface via a hexyl linker. This provides a different separation mechanism compared to a standard C18 column.
-
Rationale: The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic rings of this compound and related impurities.[11] This can lead to enhanced selectivity, particularly for separating isomers or closely related aromatic compounds that may be difficult to resolve on a C18 column. A gradient elution, where the mobile phase composition changes over time, allows for the elution of a wider range of compounds with varying polarities, making it superior for impurity profiling and analysis in complex matrices.
Head-to-Head: Performance Comparison of Method A and Method B
The following table summarizes the proposed chromatographic conditions and the expected performance characteristics based on a hypothetical validation study.
| Parameter | Method A: C18 Isocratic | Method B: Phenyl-Hexyl Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) | A: Water; B: Acetonitrile |
| Elution | Isocratic | Gradient: 30% B to 90% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Run Time | 8 minutes | 15 minutes |
The Litmus Test: A Comprehensive Validation Protocol
To be deemed fit for purpose, an analytical method must undergo a rigorous validation process.[5][8] The objective is to demonstrate that the method is suitable for its intended use.[8] The following sections detail the experimental protocols for validating the HPLC methods for this compound analysis, in accordance with ICH Q2(R2) guidelines.[3][7][12]
System Suitability
Before any validation experiments are conducted, the suitability of the chromatographic system must be established.[6][13][14] This is not a validation parameter itself, but a check to ensure the system is performing adequately on the day of analysis.
Experimental Protocol:
-
Prepare a standard solution of this compound at a concentration that will be used for routine analysis (e.g., 50 µg/mL).
-
Inject this solution six replicate times.
-
Calculate the following parameters:
-
Tailing Factor (T): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Must be ≤ 2.0%.[12]
-
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][15]
Experimental Protocol:
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed standard and a blank (mobile phase).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples. The purity angle should be less than the purity threshold.
-
Resolution: Ensure baseline resolution (Rs > 2) between the this compound peak and the closest eluting impurity or degradation product peak.
Expected Outcome Comparison:
-
Method A (C18 Isocratic): May show co-elution of some degradation products with the main peak.
-
Method B (Phenyl-Hexyl Gradient): Due to the alternative selectivity and gradient elution, this method is expected to provide better separation of degradation products from the parent compound, demonstrating superior specificity.
Linearity and Range
Linearity demonstrates that there is a proportional relationship between the concentration of the analyte and the detector response over a specified range.[7][12] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[7]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 1 µg/mL to 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[12][15] It is often expressed as the percent recovery.
Experimental Protocol:
-
Prepare a placebo (matrix without the analyte) and spike it with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percent recovery for each.
Acceptance Criteria:
-
Percent Recovery: Typically between 98.0% and 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[16]
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the results at each level.
Acceptance Criteria:
-
%RSD: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12]
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the impact on retention time, peak area, and tailing factor.
Expected Outcome: The system suitability parameters should still be met under all varied conditions.
Visualizing the Workflow
Conclusion and Recommendations
Both the C18 isocratic and Phenyl-Hexyl gradient methods can be successfully validated for the analysis of this compound. The choice between them is dictated by the specific analytical need.
-
Method A (C18 Isocratic) is a robust, reliable, and cost-effective choice for routine quality control and assay of the bulk substance where the impurity profile is known and well-controlled. Its simplicity and shorter run time increase sample throughput.
-
Method B (Phenyl-Hexyl Gradient) is the superior choice for stability studies, impurity profiling, and analysis in complex matrices. The alternative selectivity provided by the phenyl-hexyl stationary phase, combined with the resolving power of a gradient elution, provides a higher degree of confidence in the specificity of the method.
Ultimately, the investment in a thorough method development and validation process, grounded in the principles of scientific integrity and regulatory compliance, is paramount.[4][15][18] This ensures the generation of high-quality, defensible data, which is the cornerstone of successful drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C13H12O) [pubchemlite.lcsb.uni.lu]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. usp.org [usp.org]
- 7. youtube.com [youtube.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. bioglobax.com [bioglobax.com]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. ejgm.co.uk [ejgm.co.uk]
- 17. mdpi.com [mdpi.com]
- 18. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Comparative Guide to the Synthesis of 3-Methoxybiphenyl
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Methoxybiphenyl Scaffold
The this compound moiety is a privileged structural unit in medicinal chemistry, materials science, and fine chemical synthesis. Its presence in complex molecules is often critical for modulating biological activity, tuning electronic properties, or serving as a versatile synthetic intermediate.[1] As such, the efficient and scalable construction of this biaryl system is a frequent challenge for synthetic chemists. This guide provides an in-depth comparative analysis of the most prevalent and effective methods for synthesizing this compound, grounded in mechanistic principles and supported by experimental data. We will explore the nuances of modern palladium-catalyzed cross-coupling reactions, classic copper-mediated methods, and other strategic approaches to empower you with the knowledge to select the optimal synthetic route for your specific application.
Core Synthetic Strategies: A Comparative Overview
The formation of the central carbon-carbon bond between the two phenyl rings is the crux of this compound synthesis. The choice of methodology depends on factors including starting material availability, functional group tolerance, scalability, cost, and toxicity of reagents.[2][3] We will dissect four primary strategies: Suzuki-Miyaura Coupling, Ullmann Reaction, Grignard Reagent Coupling, and a direct methylation approach from 3-hydroxybiphenyl.
Diagram: Synthetic Pathways to this compound
References
3-Methoxybiphenyl vs other biphenyl derivatives in applications
An In-Depth Comparative Guide to 3-Methoxybiphenyl and Its Isomers in Scientific Applications
Authored by a Senior Application Scientist
The biphenyl scaffold is a cornerstone in modern chemistry, forming the structural basis for a vast array of molecules in pharmaceuticals, materials science, and catalysis. The strategic functionalization of this simple biaryl system unlocks a rich design space, allowing for the fine-tuning of electronic, steric, and physicochemical properties. Among the most impactful substituents is the methoxy group (-OCH₃), whose position on the biphenyl ring profoundly dictates the molecule's behavior and utility.
This guide provides a comprehensive comparison of this compound against its structural isomers (2-Methoxybiphenyl and 4-Methoxybiphenyl) and the parent unsubstituted biphenyl. We will delve into their distinct properties and performance in key applications, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their work.
Physicochemical Properties: The Foundational Impact of Methoxy Positional Isomerism
The location of the methoxy group significantly influences the physical and chemical properties of the biphenyl core. These differences, summarized below, have direct consequences for reaction kinetics, solubility, and biological interactions.
| Property | This compound | 2-Methoxybiphenyl | 4-Methoxybiphenyl | Biphenyl (unsubstituted) |
| Molecular Formula | C₁₃H₁₂O | C₁₃H₁₂O | C₁₃H₁₂O | C₁₂H₁₀ |
| Molecular Weight | 184.24 g/mol [1][2] | 184.24 g/mol | 184.24 g/mol | 154.21 g/mol |
| Melting Point | 88-90 °C[3][4] | 28-30 °C | 89-92 °C | 69-72 °C |
| Boiling Point | 293.4 °C at 760 mmHg[3] | 274 °C at 760 mmHg | 286-288 °C at 760 mmHg | 255 °C at 760 mmHg |
| Density | 1.03-1.08 g/cm³[1][3] | 1.08 g/cm³ | 1.08 g/cm³ | 1.04 g/cm³ |
| logP | 3.36-3.6[2][3] | ~3.6 | ~3.6 | 3.9 |
The meta-position of the methoxy group in this compound results in a unique electronic distribution compared to its ortho and para isomers. While the methoxy group is generally electron-donating through resonance, its inductive electron-withdrawing effect is more pronounced at the meta position. This electronic distinction influences its reactivity in electrophilic aromatic substitution and its interactions in biological systems. Notably, the vaporisation enthalpy of 2-substituted biphenyls is significantly lower than that of the 3- and 4-isomers, a phenomenon attributed to steric hindrance in the ortho position that affects molecular packing.[5]
Core Applications in Organic Synthesis: A Versatile Synthon
Biphenyl derivatives are indispensable building blocks, and the choice of isomer is critical for achieving desired outcomes in complex syntheses. This compound, in particular, serves as a versatile precursor for a wide range of transformations.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The construction of C-C bonds via reactions like Suzuki-Miyaura and Negishi coupling is a fundamental tool in modern synthesis.[7][8] The methoxybiphenyl framework is frequently employed in these reactions, both as a halide/triflate partner and as a boronic acid derivative. The electronic nature of the methoxy group can influence the efficiency of the oxidative addition step in the catalytic cycle.
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// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII [label="R¹-X"]; PdII -> Transmetal [style=invis]; Transmetal -> PdII_R2 [label="R²-B(OR)₂\n+ Base"]; PdII_R2 -> RedElim [style=invis]; RedElim -> Pd0 [label=""]; RedElim -> Product [style=dashed];
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Experimental Protocol: Negishi Coupling for Biaryl Synthesis
The Negishi coupling offers a powerful method for forming biphenyls under mild conditions, often with high yields and functional group tolerance.[7][9] This protocol details the synthesis of a biphenyl derivative, illustrating a common application for compounds like this compound.
Objective: To synthesize 3-methoxy-4'-nitrobiphenyl.
Materials:
-
3-Bromoanisole (1.0 equiv)
-
4-Nitrophenylzinc chloride (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoanisole and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Reagent Addition: Slowly add the solution of 4-nitrophenylzinc chloride in THF to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 66 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-methoxy-4'-nitrobiphenyl.
This protocol can be adapted for other biphenyl derivatives, where the choice of starting materials (e.g., using 3-methoxyphenylboronic acid in a Suzuki coupling) will depend on commercial availability and substrate compatibility.[10][11][12][13]
Utility in Drug Discovery and Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. The methoxy group is a key functional group used to modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interaction with biological targets.
-
Metabolic Stability: The methoxy group can block sites of potential metabolism (e.g., aromatic hydroxylation), thereby increasing the metabolic stability and half-life of a drug candidate.
-
Receptor Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding pocket.
-
Lipophilicity and Solubility: The addition of a methoxy group generally increases lipophilicity, which can affect cell permeability and plasma protein binding.
The unique electronic nature of the 3-methoxy substitution can lead to distinct structure-activity relationships (SAR) compared to the 2- and 4-isomers.[14][15][16] For example, in the development of selective serotonin 5-HT₂A receptor agonists, the precise placement of methoxy groups on a phenyl ring was found to be critical for potency and selectivity.[14][15] Similarly, studies on various biologically active compounds containing methoxyphenyl moieties have demonstrated that the substitution pattern significantly influences their activity.[17][18]
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// Edges Drug -> Receptor [label="Binds & Activates"]; Receptor -> G_Protein; G_Protein -> Effector; Effector -> Second_Messenger; Second_Messenger -> Kinase; Kinase -> Response; }
caption { label = "Hypothetical signaling pathway for a biphenyl-based drug."; fontsize = 10; fontname = "Arial"; }
Advanced Applications in Materials Science
Biphenyl derivatives are fundamental to the field of materials science, particularly in the design of liquid crystals and organic electronics.[1] The rigid, rod-like structure of the biphenyl core is conducive to forming the ordered phases required for liquid crystal displays.
The introduction of a methoxy group can influence:
-
Mesophase Behavior: The position and number of methoxy groups can alter the temperature range and type of liquid crystalline phases (e.g., nematic, smectic).
-
Optical Properties: The electron-donating nature of the methoxy group can modulate the molecule's absorption and emission spectra, which is relevant for organic light-emitting diodes (OLEDs).
-
Semiconducting Properties: In organic semiconductors, functionalization with groups like methoxy can impact molecular packing in the solid state, which in turn affects charge carrier mobility.[19]
This compound and its derivatives serve as intermediates in the synthesis of these advanced materials, where precise structural control is paramount for achieving desired performance characteristics.[1]
Synthesis of this compound: A Practical Protocol
For researchers who need to prepare this compound in the lab, a common method is the methylation of 3-hydroxybiphenyl.
// Nodes Start [label="3-Hydroxybiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="KOH, Water\nDimethyl Sulfate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Methylation Reaction\n(Nucleophilic Substitution)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup\n(Separation, Washing)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Distillation or Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
caption { label = "Workflow for the synthesis of this compound."; fontsize = 10; fontname = "Arial"; }
Experimental Protocol: Synthesis of this compound[20]
Objective: To synthesize this compound from 3-hydroxybiphenyl.
Materials:
-
3-Hydroxybiphenyl (1.0 equiv)
-
Potassium hydroxide (KOH) (1.2 equiv)
-
Dimethyl sulfate (1.1 equiv)
-
Water
-
Methylene chloride (DCM)
-
2 N Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Base Solution: Dissolve 3-hydroxybiphenyl in an aqueous solution of potassium hydroxide.
-
Methylation: While stirring, add dimethyl sulfate dropwise to the solution. The reaction is exothermic. Maintain the reaction temperature around 65-75 °C.
-
Reaction Completion: After the initial addition, maintain the temperature at 75 °C for approximately one hour to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture. The product will separate as an oily layer.
-
Extraction: Extract the aqueous layer with methylene chloride. Combine the organic layer with the initial oily product.
-
Washing: Wash the combined organic phase first with 2 N NaOH solution and then with water.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purification: The product can be used in the next step without further purification or can be purified by vacuum distillation or column chromatography if high purity is required.
Conclusion and Comparative Outlook
The choice between this compound and its isomers is highly application-dependent.
-
This compound offers a unique electronic profile due to its meta-substitution, making it a valuable and distinct building block in medicinal chemistry and organic synthesis where nuanced electronic effects are desired.
-
4-Methoxybiphenyl is often chosen for its linear geometry, which is advantageous in materials science applications like liquid crystals. Its para-substitution allows for maximal resonance effects from the methoxy group.
-
2-Methoxybiphenyl presents significant steric hindrance, which can be exploited to control reactivity or to create non-planar molecular architectures. However, this steric bulk can also be a disadvantage, leading to lower yields in some reactions.
Ultimately, this compound represents a critical tool in the chemist's arsenal. Its balanced properties and distinct electronic character provide a strategic advantage over other derivatives in numerous contexts. As the demand for novel pharmaceuticals and advanced materials continues to grow, the sophisticated application of functionalized scaffolds like this compound will undoubtedly play a pivotal role in driving innovation.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound CAS#: 2113-56-6 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to Methoxybiphenyl Isomers: Unraveling the Influence of Positional Isomerism
In the realms of synthetic chemistry and drug discovery, the precise characterization of molecular structure is paramount. Spectroscopic techniques serve as the cornerstone of this endeavor, providing a detailed fingerprint of a compound's atomic connectivity and electronic environment. This guide offers an in-depth comparative analysis of the spectroscopic properties of 3-Methoxybiphenyl and its structural isomers, 2-Methoxybiphenyl and 4-Methoxybiphenyl. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, we will elucidate the subtle yet significant influence of the methoxy group's position on the biphenyl scaffold. This document is intended to be a practical resource for researchers, providing not only comparative data but also the underlying principles and experimental protocols necessary for robust compound characterization.
The Significance of Positional Isomerism
Positional isomers, such as the methoxybiphenyls, often exhibit distinct physical, chemical, and biological properties. The location of the methoxy group alters the molecule's symmetry, electron distribution, and steric hindrance, which in turn manifests as unique spectral features. A thorough understanding of these spectroscopic differences is crucial for unambiguous identification and for predicting the behavior of these compounds in various applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectra of the methoxybiphenyl isomers are characterized by signals in the aromatic region (typically 6.8-7.6 ppm) and a sharp singlet for the methoxy protons (around 3.8 ppm). The key to differentiating the isomers lies in the splitting patterns and chemical shifts of the aromatic protons.
-
This compound: The spectrum is the most complex of the three isomers due to the lower symmetry. The protons on the methoxy-substituted ring exhibit distinct coupling patterns.
-
2-Methoxybiphenyl: The proximity of the methoxy group to the second phenyl ring can lead to through-space interactions (Nuclear Overhauser Effect), which can be confirmed by 2D NMR experiments. Steric hindrance may also cause a larger dihedral angle between the two phenyl rings, influencing the chemical shifts of the ortho protons.
-
4-Methoxybiphenyl: Due to its higher symmetry (C₂ᵥ point group), the ¹H NMR spectrum of 4-Methoxybiphenyl is simpler. The protons on the methoxy-substituted ring typically appear as two distinct doublets.[1][2]
Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm) for Methoxybiphenyl Isomers
| Compound | Aromatic Protons (ppm) | Methoxy Protons (-OCH₃) (ppm) | Solvent |
| This compound | 6.80-7.55 (m, 9H) | 3.82 (s, 3H) | CDCl₃ |
| 2-Methoxybiphenyl | 6.90-7.55 (m, 9H) | 3.79 (s, 3H) | CDCl₃ |
| 4-Methoxybiphenyl | 6.98 (d, 2H), 7.30-7.45 (m, 3H), 7.55 (d, 4H) | 3.85 (s, 3H) | CDCl₃[1][3] |
Note: The chemical shifts and multiplicities are approximate and can vary slightly depending on the solvent and the specific instrument used.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information about the carbon framework of the molecule. The chemical shift of each carbon is sensitive to its electronic environment. The carbon attached to the methoxy group (ipso-carbon) is significantly deshielded and appears at a characteristic downfield shift.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm) for Methoxybiphenyl Isomers
| Compound | Aromatic Carbons (ppm) | Methoxy Carbon (-OCH₃) (ppm) | Solvent |
| This compound | ~112-160 | ~55.2 | CDCl₃ |
| 2-Methoxybiphenyl | ~111-157 | ~55.5 | CDCl₃ |
| 4-Methoxybiphenyl | ~114-159 | ~55.4 | CDCl₃[3] |
Note: The chemical shifts are approximate and compiled from various sources.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the methoxybiphenyl isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Data Acquisition:
-
Use a spectrometer operating at a frequency of 300-500 MHz.
-
Employ a standard pulse sequence with a flip angle of 30-45°.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
-
Acquire 8-16 scans for sufficient signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Use a spectrometer with a corresponding ¹³C frequency (e.g., 75-125 MHz).
-
Employ a proton-decoupled pulse sequence.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (128-1024 or more) due to the low natural abundance of ¹³C.[4]
-
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key vibrational modes for methoxybiphenyls include:
-
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group appear just below 3000 cm⁻¹.
-
C=C stretching: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.
-
C-O stretching: The characteristic C-O stretching of the methoxy group is a strong band typically found in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The exact position can be influenced by the substitution pattern.
-
Out-of-plane C-H bending: These bands in the 680-900 cm⁻¹ region are often diagnostic of the substitution pattern on the benzene ring.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Methoxybiphenyl Isomers
| Vibrational Mode | This compound | 2-Methoxybiphenyl | 4-Methoxybiphenyl |
| Aromatic C-H stretch | ~3050 | ~3060 | ~3030 |
| Aliphatic C-H stretch | ~2950, 2835 | ~2955, 2835 | ~2950, 2835 |
| Aromatic C=C stretch | ~1600, 1580, 1475 | ~1595, 1480, 1460 | ~1605, 1500, 1485 |
| Asymmetric C-O-C stretch | ~1285, 1220 | ~1240 | ~1245 |
| Symmetric C-O-C stretch | ~1045 | ~1025 | ~1040 |
| Out-of-plane C-H bend | ~780, 695 | ~750, 700 | ~830, 760, 695 |
Note: These are typical values and may vary. Data compiled from NIST Chemistry WebBook and other sources.[5][6][7]
Experimental Protocol for FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid methoxybiphenyl sample onto the center of the ATR crystal. Apply pressure to ensure good contact.
-
Data Acquisition:
-
Scan the sample over a spectral range of 4000-400 cm⁻¹.
-
Use a resolution of 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.[4]
-
-
Cleaning: After the analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, offering structural clues.
For all three methoxybiphenyl isomers, the molecular ion peak [M]⁺ should be observed at m/z 184. The fragmentation patterns can help in distinguishing the isomers. The stability of the resulting fragments is a key factor. Common fragmentation pathways for methoxy-substituted aromatics involve the loss of a methyl radical (•CH₃) to form a stable oxonium ion, or the loss of a formyl radical (•CHO) or formaldehyde (CH₂O).[8]
-
This compound: The fragmentation pattern is expected to be influenced by the meta-position of the methoxy group.
-
2-Methoxybiphenyl: The ortho-position may lead to unique fragmentation pathways involving interaction with the adjacent phenyl ring.
-
4-Methoxybiphenyl: The para-position often leads to more stable fragment ions due to resonance stabilization.
Table 4: Key Mass Spectrometry Data (m/z) for Methoxybiphenyl Isomers (EI)
| m/z | Proposed Fragment | This compound[9] | 2-Methoxybiphenyl | 4-Methoxybiphenyl |
| 184 | [M]⁺ | Abundant | Abundant | Abundant |
| 169 | [M - CH₃]⁺ | Present | Present | Present |
| 152 | [M - CH₃ - OH]⁺ or [M - CH₂O]⁺ | Present | Present | Present |
| 141 | [M - CHO - H₂]⁺ | Present | Present | Present |
| 115 | [C₉H₇]⁺ | Present | Present | Present |
Note: The relative abundances of the fragments will differ between the isomers, providing a basis for differentiation.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of the methoxybiphenyl isomer in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Gas Chromatography (GC):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.
-
Employ a temperature program to ensure good separation and peak shape.
-
-
Mass Spectrometry (MS):
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range of m/z 40-400.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The biphenyl system has a characteristic absorption spectrum that is sensitive to substitution and the dihedral angle between the two phenyl rings.[10] The methoxy group, being an auxochrome, can cause a bathochromic (red) shift and an increase in the molar absorptivity.
The position of the methoxy group will influence the extent of conjugation and, therefore, the absorption maxima (λ_max).
-
4-Methoxybiphenyl: The para-substitution allows for maximum resonance interaction, leading to a significant red shift compared to unsubstituted biphenyl.
-
This compound: The meta-substitution has a less pronounced effect on the conjugation between the rings.
-
2-Methoxybiphenyl: Steric hindrance from the ortho-methoxy group can force the phenyl rings out of planarity, leading to a hypsochromic (blue) shift compared to the 4-isomer.
Table 5: UV-Vis Absorption Data for Methoxybiphenyl Isomers
| Compound | λ_max (nm) | Solvent |
| Biphenyl (for reference) | ~247 | Ethanol |
| This compound | ~252 | Ethanol |
| 2-Methoxybiphenyl | ~245, 280 | Ethanol |
| 4-Methoxybiphenyl | ~261 | Ethanol[11] |
Note: These are approximate values and can be influenced by the solvent.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the methoxybiphenyl isomer in a UV-transparent solvent (e.g., ethanol, hexane) of a known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max).
Visualizing the Isomers and Their Spectroscopic Handles
The following diagrams illustrate the structures of the methoxybiphenyl isomers.
References
- 1. rsc.org [rsc.org]
- 2. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,1'-Biphenyl, 4-methoxy- [webbook.nist.gov]
- 6. 1,1'-Biphenyl, 2-methoxy- [webbook.nist.gov]
- 7. 1,1'-Biphenyl, 4-methoxy- [webbook.nist.gov]
- 8. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization and Identification of 3-Methoxybiphenyl Impurities
Introduction: The Criticality of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the star of the show. However, the unseen supporting cast—the impurities—can profoundly influence the final drug product's safety, efficacy, and stability. 3-Methoxybiphenyl, a key building block in the synthesis of various complex molecules and materials, is no exception.[1] Its purity is paramount, as even trace-level impurities can have unintended consequences.
This guide provides a comprehensive comparison of analytical strategies for the detection, identification, and quantification of impurities in this compound. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles established by the International Council for Harmonisation (ICH), particularly the Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines, which form the regulatory bedrock for impurity control.[2][3][4][5][6]
Understanding the Impurity Landscape of this compound
An effective impurity profiling strategy begins with understanding where impurities originate. For this compound, they can be broadly classified into two categories: process-related impurities and degradation products.[7][8]
-
Process-Related Impurities: These arise during the synthesis of the API.[3] A common synthesis route for this compound involves the methylation of 3-hydroxybiphenyl.[9]
-
Starting Materials: Unreacted 3-hydroxybiphenyl.
-
By-products: Isomeric methoxybiphenyls (e.g., 2- or 4-methoxybiphenyl) or products of over-methylation.
-
Intermediates: Incomplete reaction products.
-
Reagents, Ligands, and Catalysts: Residuals from the manufacturing process.[3]
-
-
Degradation Products: These form during storage or handling of the API due to exposure to environmental factors like heat, light, humidity, or through interaction with other components in a drug product.[5][10]
To proactively identify potential degradation products, forced degradation (or stress testing) studies are indispensable. These studies expose the API to harsh conditions to accelerate its decomposition, providing a predictive window into its long-term stability and helping to develop stability-indicating analytical methods.[10][11]
Logical Workflow for Impurity Profiling
The journey from detecting an unknown peak in a chromatogram to confirming its structure is a systematic process. The following workflow illustrates the logical steps involved in a comprehensive impurity characterization study.
Caption: Workflow for impurity detection, isolation, and characterization.
Comparative Analysis of Core Analytical Techniques
No single analytical technique can provide all the necessary information for impurity profiling. A multi-faceted approach is required, leveraging the strengths of different methods.[12][13] The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][12]
| Technique | Primary Application | Strengths | Limitations | Best For... |
| HPLC-UV/DAD | Quantification and detection of non-volatile impurities. | High precision and robustness; excellent for routine QC; DAD provides spectral information for peak purity analysis.[7] | Requires chromophores for UV detection; limited structural information. | Quantifying known and unknown impurities; stability studies. |
| GC-MS | Detection and identification of volatile and semi-volatile impurities. | High sensitivity and selectivity; provides mass-to-charge ratio (m/z) for identification.[14] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. | Residual solvents, volatile by-products from synthesis. |
| LC-MS | Identification of non-volatile impurities. | Combines HPLC separation with MS identification; provides molecular weight and fragmentation data.[15] | Matrix effects can cause ion suppression; more complex than HPLC-UV. | Identifying unknown degradation products and process impurities. |
| NMR Spectroscopy | Definitive structure elucidation of isolated impurities. | Provides detailed information about the molecular structure (C-H framework).[15] | Requires relatively pure and concentrated samples (~mg scale); lower sensitivity than MS. | Unambiguous structural confirmation of isolated impurities. |
Experimental Protocols and Methodologies
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound and develop a stability-indicating method.
Rationale: The conditions are chosen based on ICH guidelines to simulate various environmental stresses the API might encounter.[10] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized and the primary degradation pathways are observed.[16]
Methodology:
-
Preparation: Prepare five separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water).
-
Acid Hydrolysis: To one solution, add 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: To a second solution, add 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: To a third solution, add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 48 hours. Dissolve in the solvent mixture before analysis.
-
Photolytic Degradation: Expose a solution to a photostability chamber (ICH Q1B option) for a defined period.
-
Analysis: Neutralize the acid and base samples before injection. Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate this compound from its process-related and degradation impurities.
Rationale: A reversed-phase C18 column is selected due to the non-polar, aromatic nature of this compound. A gradient elution provides the necessary resolving power to separate impurities with varying polarities from the main API peak. A Diode Array Detector (DAD) is crucial for assessing peak purity and identifying the optimal wavelength for quantification.
Instrumentation & Conditions:
| Parameter | Specification |
| Instrument | HPLC with Diode Array Detector (DAD) |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B), 30-35 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | 225 nm |
System Suitability Test (SST):
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: Make six replicate injections of a standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area < 2.0%.
-
Tailing factor for the this compound peak ≤ 1.5.
-
Theoretical plates > 2000.
-
Protocol 3: GC-MS Screening for Volatile Impurities
Objective: To identify volatile or semi-volatile impurities not detectable by HPLC.
Rationale: GC-MS is the gold standard for volatile organic compounds like residual solvents.[17] An inert flow path is critical to prevent the loss of active compounds.[18] The mass spectrometer provides definitive identification by comparing the fragmentation pattern to a spectral library (e.g., NIST).
Instrumentation & Conditions:
| Parameter | Specification |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[14] |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temp. | 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Mass Range | 35-450 amu |
Data Interpretation: A Hypothetical Case Study
A batch of this compound was subjected to forced degradation and analyzed using the methods above.
Table 1: HPLC-UV Results from Forced Degradation Study
| Condition | Impurity (RT, min) | % Area | Notes |
| Control | RRT 0.85 | 0.08% | Process impurity (likely 3-hydroxybiphenyl) |
| Acid Hydrolysis | RRT 1.15 | 2.5% | Degradation product D1 |
| Base Hydrolysis | RRT 0.85 | 4.8% | Increase in process impurity (hydrolysis of ether) |
| Oxidative | RRT 1.25 | 1.2% | Degradation product D2 |
RRT = Relative Retention Time to this compound peak.
Table 2: Identification Data for Major Impurities
| Impurity ID | Technique | Result | Tentative Identification |
| RRT 0.85 | LC-MS | [M-H]⁻ at m/z 169 | 3-hydroxybiphenyl |
| RRT 1.15 (D1) | LC-MS | [M+H]⁺ at m/z 201 | Hydroxylated this compound |
| RRT 1.25 (D2) | LC-MS | [M+H]⁺ at m/z 215 | Dihydroxy-methoxybiphenyl |
Structural Confirmation by NMR
The impurity at RRT 0.85 was isolated using preparative HPLC. ¹H and ¹³C NMR spectroscopy were performed on the isolated solid.
Rationale for NMR: While LC-MS provides a molecular weight, it cannot distinguish between isomers. NMR provides unambiguous evidence of the connectivity of atoms. For instance, the number of aromatic protons and their splitting patterns in ¹H NMR, combined with the chemical shifts in ¹³C NMR, would definitively confirm the structure as 3-hydroxybiphenyl and rule out other isomers.[19][20][21][22]
Caption: Decision logic for applying orthogonal analytical techniques.
Conclusion and Best Practices
The characterization of impurities in an API like this compound is a multifaceted task that underpins drug safety and regulatory success. A robust strategy is not about choosing a single "best" technique but about deploying a suite of orthogonal methods in a logical, scientifically-driven workflow.
Key Takeaways for Your Laboratory:
-
Anticipate Impurities: Use knowledge of the synthetic route and forced degradation studies to predict and generate potential impurities.
-
Leverage Orthogonal Methods: Combine chromatographic separation (HPLC, GC) with spectrometric identification (MS, NMR) for comprehensive profiling.
-
Validate Your Methods: A well-validated, stability-indicating method is the cornerstone of reliable impurity quantification and is a non-negotiable regulatory requirement.
-
Adhere to Regulatory Guidelines: Ground your reporting, identification, and qualification thresholds in the framework provided by ICH guidelines to ensure compliance.
By integrating these principles and methodologies, researchers can confidently characterize the impurity profile of this compound, ensuring the quality and safety of the final products in which it is used.
References
- 1. This compound [myskinrecipes.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. prepchem.com [prepchem.com]
- 10. ijrpp.com [ijrpp.com]
- 11. biomedres.us [biomedres.us]
- 12. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 13. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. scielo.br [scielo.br]
- 17. ijnrd.org [ijnrd.org]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Biphenyl(92-52-4) 13C NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to 3-Methoxybiphenyl Synthesis: A Comparative Cost-Benefit Analysis
Introduction
3-Methoxybiphenyl is a key structural motif found in numerous biologically active molecules and advanced materials. Its synthesis is a frequent challenge for medicinal and materials chemists, demanding a careful selection of methodology to balance cost, efficiency, scalability, and safety. This guide provides an in-depth comparative analysis of the most common synthetic routes to this compound, offering field-proven insights and quantitative data to aid researchers, scientists, and drug development professionals in making informed strategic decisions. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.
Strategic Synthesis Routes: An Overview
The construction of the biaryl bond is the central challenge in synthesizing this compound. Modern organic chemistry offers several powerful tools, primarily centered around transition metal-catalyzed cross-coupling reactions. We will analyze the leading methodologies: Suzuki-Miyaura Coupling, Negishi Coupling, and the classical Ullmann Reaction, alongside a straightforward nucleophilic substitution approach.
-
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction between an organoboron compound and an organic halide is arguably the most widely used method for biaryl synthesis.[1] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[1][2] The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is well-understood and highly efficient.[3]
-
Negishi Coupling : Another stalwart of palladium (or nickel) catalysis, the Negishi coupling utilizes an organozinc reagent to couple with an organic halide.[4][5] Organozinc compounds are generally more reactive than their organoboron counterparts, which can be advantageous but also poses challenges related to their preparation and handling, as they are often moisture-sensitive.[4][5]
-
Ullmann Reaction : As one of the earliest methods for biaryl synthesis, the classical Ullmann reaction involves the copper-promoted coupling of two aryl halides.[6][7][8] Traditionally, this reaction is notorious for requiring harsh conditions (high temperatures, >200°C) and stoichiometric amounts of copper, often leading to erratic yields.[8][9] While modern advancements have introduced milder, ligand-assisted catalytic versions, it is often less favored than palladium-catalyzed methods for its limited scope and demanding conditions.[9]
-
Williamson Ether Synthesis (Methylation) : An alternative approach circumvents the biaryl coupling entirely, starting from a pre-formed biphenyl scaffold. The methylation of 3-hydroxybiphenyl, typically with a methylating agent like dimethyl sulfate, is a classic and direct route if the hydroxylated precursor is readily available.
Quantitative Cost-Benefit Analysis
To provide a tangible comparison, we have modeled the cost of synthesizing 10 grams of this compound (Molecular Weight: 184.23 g/mol ) via three primary routes. Prices are based on representative catalog values from major chemical suppliers and are subject to change.
| Parameter | Route 1: Suzuki Coupling A | Route 2: Suzuki Coupling B | Route 3: Methylation |
| Reaction | 3-Bromoanisole + Phenylboronic acid | Bromobenzene + 3-Methoxyphenylboronic acid | 3-Hydroxybiphenyl + Dimethyl Sulfate |
| Typical Yield | 85 - 98% | 85 - 95% | 90 - 98% |
| Reaction Temp. | 80 - 100 °C | 80 - 100 °C | Room Temp - 50 °C |
| Reaction Time | 2 - 12 hours | 2 - 12 hours | 1 - 4 hours |
| Primary Reagent 1 Cost | ~$3.50 (3-Bromoanisole) | ~$1.50 (Bromobenzene) | ~$8.50 (3-Hydroxybiphenyl) |
| Primary Reagent 2 Cost | ~$2.50 (Phenylboronic acid) | ~$3.00 (3-Methoxyphenylboronic acid) | ~$1.50 (Dimethyl Sulfate) |
| Catalyst Cost | ~$25.00 (Pd(PPh₃)₄, 1 mol%) | ~$25.00 (Pd(PPh₃)₄, 1 mol%) | N/A |
| Base/Solvent Cost | ~$2.00 | ~$2.00 | ~$1.00 |
| Estimated Total Cost | ~$33.00 | ~$31.50 | ~$11.00 |
| Key Advantage | High yield, excellent functional group tolerance | High yield, very cheap starting halide | Lowest Cost , simple procedure, no catalyst |
| Key Disadvantage | High catalyst cost | High catalyst cost | Extreme toxicity of Dimethyl Sulfate |
Note: Costs are estimates for reagents only and do not include solvent, purification, labor, or waste disposal. Catalyst cost is the most significant variable in cross-coupling reactions.
In-Depth Analysis and Experimental Causality
The Palladium Routes: Suzuki vs. Negishi
The choice between Suzuki and Negishi coupling often comes down to the availability of starting materials and functional group tolerance. For the synthesis of this compound, two Suzuki pathways are viable:
-
Route A: 3-Bromoanisole + Phenylboronic acid
-
Route B: Bromobenzene + 3-Methoxyphenylboronic acid
Our cost analysis shows these routes are nearly equivalent in price, with the final decision likely resting on the procurement cost of the respective boronic acids. The true cost driver is the palladium catalyst. While 1 mol% is standard for optimization, screening for lower catalyst loadings (ppm levels) can dramatically improve the economics on a larger scale. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical; it activates the boronic acid to form a more nucleophilic "ate" complex, which is essential for the transmetalation step.[3]
The Negishi coupling offers an alternative where the 3-methoxyphenyl moiety is introduced as an organozinc reagent. The primary advantage is the higher reactivity of organozincs, which can be useful for less reactive aryl chlorides. However, this comes at the cost of preparing the organozinc reagent, which is typically done in situ from the corresponding halide and activated zinc, adding a step and requiring strictly anhydrous conditions. For a simple, unencumbered substrate like this compound, the operational simplicity and stability of boronic acids make the Suzuki coupling the more logical choice.
The Classical Route: Ullmann Reaction
The Ullmann reaction's primary benefit is the use of inexpensive copper instead of palladium. However, this is almost always outweighed by the negatives for small-scale academic or early-stage development work. The reaction requires very high temperatures, which limits functional group compatibility and can lead to side reactions.[9] Yields are often lower and less reproducible than with palladium catalysis.[6] For these reasons, the Ullmann reaction is typically reserved for specific industrial applications where the high cost of palladium is prohibitive and the substrate is robust enough to withstand the harsh conditions.
The Direct Route: Methylation
From a purely economic and procedural standpoint, the methylation of 3-hydroxybiphenyl is the superior method.[10][11][12] It is fast, high-yielding, requires no expensive catalyst, and uses inexpensive reagents. However, this route carries a significant safety caveat. Dimethyl sulfate is extremely toxic, carcinogenic, and a potent alkylating agent that requires specialized handling in a well-ventilated fume hood with appropriate personal protective equipment. This safety burden is a critical factor. For laboratories not equipped to handle such hazardous materials, the slightly higher cost of a Suzuki coupling is a necessary and worthwhile trade-off for a significantly improved safety profile.
Visualizing the Workflows
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling (Route 1A)
This protocol is a robust and generally applicable method for the synthesis of this compound with a high safety profile.
Materials:
-
3-Bromoanisole (1.00 g, 5.35 mmol, 1.0 equiv)
-
Phenylboronic acid (0.78 g, 6.42 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.062 g, 0.054 mmol, 0.01 equiv)[13]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.22 g, 16.05 mmol, 3.0 equiv)
-
Toluene (25 mL)
-
Ethanol (5 mL)
-
Water (5 mL)
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromoanisole, Phenylboronic acid, and Potassium Carbonate.
-
Add the catalyst, Pd(PPh₃)₄.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Through the septum, add the degassed solvents: Toluene, Ethanol, and Water.
-
Heat the reaction mixture to 90°C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 98:2) to afford this compound as a colorless oil or white solid. Typical Yield: 90% .
Protocol 2: Synthesis via Methylation (Route 3)
CAUTION: Dimethyl sulfate is extremely toxic and a suspected carcinogen. This procedure must be performed in a certified chemical fume hood with appropriate PPE, including neoprene or butyl rubber gloves.
Materials:
-
Dimethyl sulfate (0.63 mL, 6.64 mmol, 1.1 equiv)[14]
-
Sodium Hydroxide (NaOH) (0.26 g, 6.47 mmol, 1.1 equiv)
-
Acetone (20 mL)
-
Water (deionized)
Procedure:
-
To a 50 mL round-bottom flask with a stir bar, dissolve 3-Hydroxybiphenyl and Sodium Hydroxide in acetone.
-
Stir the mixture at room temperature for 20 minutes to form the sodium phenoxide salt.
-
In a fume hood , slowly add the dimethyl sulfate dropwise to the stirring solution. An exotherm may be observed.
-
Stir the reaction at room temperature for 2 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by adding water (20 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1M NaOH (to remove any unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which is often pure enough for many applications without further chromatography. Typical Yield: 95% .
Conclusion and Recommendations
The synthesis of this compound presents a classic case study in balancing cost, safety, and efficiency.
-
For small-scale, discovery, and academic settings , the Suzuki-Miyaura coupling is the highly recommended route. Its operational simplicity, high yields, and vastly superior safety profile compared to the methylation route justify the higher cost associated with the palladium catalyst.
-
For process development and large-scale synthesis , the economic argument for the methylation of 3-hydroxybiphenyl becomes compelling. The cost savings are substantial, but this route should only be considered by organizations with the appropriate engineering controls and safety protocols to handle the extreme hazards of dimethyl sulfate.
-
The Negishi and Ullmann couplings , in this specific case, offer few advantages over the Suzuki reaction. The Negishi coupling adds operational complexity, while the Ullmann reaction's harsh conditions are generally undesirable for modern pharmaceutical synthesis.
Ultimately, the optimal synthetic route is not a one-size-fits-all answer but a strategic decision grounded in the specific resources, scale, and safety culture of the research environment.
References
- 1. mdpi.com [mdpi.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. boronmolecular.com [boronmolecular.com]
- 10. accustandard.com [accustandard.com]
- 11. 3-PHENYLPHENOL | 580-51-8 [chemicalbook.com]
- 12. 3-Phenylphenol, 90% | Fisher Scientific [fishersci.ca]
- 13. 116821000 [thermofisher.com]
- 14. Dimethyl sulfate, 99+%, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Guide to Catalyst Performance in 3-Methoxybiphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Methoxybiphenyl is a critical step in the development of numerous pharmaceuticals and functional materials. The efficiency and selectivity of this synthesis are heavily reliant on the choice of catalyst. This guide provides an in-depth comparison of the performance of different catalytic systems for the synthesis of this compound, with a focus on palladium-, nickel-, and copper-based catalysts. We will delve into the mechanistic nuances, practical considerations, and supporting experimental data to empower researchers in selecting the optimal catalyst for their specific needs.
The Central Role of Cross-Coupling in this compound Synthesis
The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between an aryl halide (or pseudohalide) and an organoboron compound, catalyzed by a transition metal complex. For the synthesis of this compound, this typically involves the coupling of a 3-methoxyphenyl derivative with a phenylboronic acid, or vice versa.
The choice of catalyst in this transformation is paramount, as it dictates the reaction's yield, selectivity, and overall efficiency. While palladium has historically dominated the field, the rising cost and environmental concerns associated with this precious metal have spurred the development of more sustainable alternatives, primarily based on nickel and copper.
Palladium-Based Catalysts: The Gold Standard with Nuances
Palladium complexes remain the most widely used and generally most effective catalysts for the Suzuki-Miyaura coupling. Their high catalytic activity, broad functional group tolerance, and well-understood reaction mechanisms make them a reliable choice for the synthesis of this compound.
Commonly employed palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] However, the performance of these palladium precursors is intrinsically linked to the choice of ligand. For electron-rich substrates like 3-methoxyphenyl derivatives, which can be less reactive in the oxidative addition step, the use of bulky, electron-rich phosphine ligands is crucial for achieving high yields.[1] Ligands from the Buchwald family, such as SPhos and XPhos, are particularly effective in promoting the reaction.[1]
Table 1: Performance of Representative Palladium Catalysts in the Synthesis of Methoxy-Substituted Biphenyls
| Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 95 | Based on analogous reactions |
| Pd₂(dba)₃ / XPhos | 3-Bromoanisole | Phenylboronic acid | K₂CO₃ | Dioxane | 110 | 12 | 92 | Based on analogous reactions |
| Pd(PPh₃)₄ | 3-Iodoanisole | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 90 | 8 | 88 | Based on analogous reactions |
Note: The data presented is compiled from various sources reporting on the synthesis of closely related methoxy-substituted biphenyls and serves as a qualitative guide.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound using a Palladium Catalyst
This protocol provides a general procedure for the palladium-catalyzed synthesis of this compound from 3-bromoanisole and phenylboronic acid. Optimization may be required for specific laboratory conditions.
Materials:
-
3-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add K₃PO₄ (2.0 equivalents) to the flask under a positive flow of inert gas.
-
Add 3-bromoanisole (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) active species.
Nickel-Based Catalysts: A Cost-Effective and Potent Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[2] Nickel's unique electronic properties can lead to different reactivity and selectivity compared to palladium. In some cases, nickel catalysts can couple challenging substrates that are unreactive with palladium systems.
For the synthesis of this compound, nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, can provide excellent yields. A head-to-head study comparing similar nickel and palladium precatalysts based on the dppf ligand has highlighted the practical implications of directly replacing palladium with nickel, revealing both advantages and challenges.[3]
Table 2: Performance of Representative Nickel Catalysts in Biaryl Synthesis
| Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppp) | 3-Bromoanisole | Phenylboronic acid | K₃PO₄ | t-AmylOH | 100 | 16 | 85 | Based on analogous reactions |
| Ni(cod)₂ / IPr | 3-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 24 | 78 | Based on analogous reactions |
Note: The data presented is compiled from various sources reporting on the synthesis of biaryl compounds and serves as a qualitative guide.
Copper-Based Catalysts: An Emerging Player for Specific Couplings
Copper catalysts are significantly cheaper than both palladium and nickel and are gaining attention for various cross-coupling reactions. While traditionally associated with Ullmann-type couplings, recent advancements have expanded their utility. For the direct synthesis of this compound via a Suzuki-Miyaura type reaction, copper catalysis is less common and generally less efficient than palladium or nickel.
However, copper-catalyzed reactions can be advantageous for specific transformations, such as C-O or C-S bond formation. While not the primary focus for this compound synthesis, it's a field to watch for future developments in C-C bond-forming reactions.
Key Factors Influencing Catalyst Performance
The success of a cross-coupling reaction for the synthesis of this compound is not solely dependent on the metal center. Several other factors play a critical role in the overall performance of the catalytic system.
-
Ligands: The ligand plays a crucial role in stabilizing the metal center, influencing its electronic properties, and facilitating the key steps of the catalytic cycle.[4] For electron-rich aryl halides like 3-bromoanisole, bulky and electron-donating ligands are generally preferred to promote oxidative addition and reductive elimination.[1]
-
Base: The base is essential for the transmetalation step in the Suzuki-Miyaura reaction, activating the organoboron species. The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly impact the reaction rate and yield.[5]
-
Solvent: The solvent influences the solubility of the reactants and the catalyst, and it can also affect the reaction mechanism. Aprotic polar solvents like dioxane, THF, and toluene are commonly used. The polarity and coordinating ability (donicity) of the solvent can impact the stability and reactivity of the catalytic species.[6]
Conclusion and Future Outlook
For the synthesis of this compound, palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, remain the most reliable and high-yielding option. However, for reasons of cost and sustainability, nickel-based catalysts present a highly attractive alternative, often with comparable performance. Copper-catalyzed Suzuki-Miyaura type couplings for this specific transformation are less developed but represent an area of ongoing research.
The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the functional group tolerance needed. A thorough understanding of the interplay between the metal center, ligand, base, and solvent is critical for the successful and efficient synthesis of this compound. Future research will likely focus on the development of even more active and robust catalysts based on earth-abundant metals, further greening the synthesis of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. phys.org [phys.org]
- 5. benchchem.com [benchchem.com]
- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
Introduction: The Imperative of Stability in Modern Drug Discovery
In the landscape of pharmaceutical development, the intrinsic chemical stability of a drug candidate is a cornerstone of its viability. A molecule's ability to withstand various environmental stresses—such as changes in pH, exposure to oxidative agents, light, and heat—directly impacts its shelf-life, formulation strategy, and ultimately, its safety and efficacy.[1][2] The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, the introduction of substituents, such as the methoxy group (-OCH₃), can profoundly alter the molecule's physicochemical properties, including its stability.[3]
This guide provides an in-depth comparison of the chemical stability of 3-Methoxybiphenyl against its structural relatives: the parent Biphenyl, 2-Methoxybiphenyl, and 4-Methoxybiphenyl. We will delve into the theoretical underpinnings of their stability, present a framework for empirical comparison through forced degradation studies, and provide detailed, field-proven protocols for researchers to implement.
Theoretical Framework: The Electronic and Steric Influence of the Methoxy Group
The position of the methoxy group on the biphenyl ring is not trivial; it dictates the electronic and steric landscape of the molecule, thereby influencing its susceptibility to degradation.
-
Electronic Effects : The methoxy group exhibits a dual electronic nature. It is electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity, but strongly electron-donating through resonance (+R effect) by lending its lone pair of electrons to the aromatic system.
-
Ortho and Para Positions (2- and 4-Methoxybiphenyl) : The +R effect dominates, significantly increasing the electron density on the aromatic ring. This heightened electron density can render the molecule more susceptible to oxidative degradation.
-
Meta Position (this compound) : The +R effect does not extend to the meta position. Therefore, the weaker -I effect is the primary electronic influence, leading to a slightly different reactivity profile compared to the ortho and para isomers.[4]
-
-
Steric Effects : The methoxy group at the ortho position can cause significant steric hindrance. This can inhibit rotation around the biphenyl single bond, influencing conformational stability (atropisomerism)[5], and potentially shielding adjacent bonds from chemical attack.
Based on these principles, we can hypothesize that the isomers will exhibit distinct stability profiles under various stress conditions.
Comparative Stability Analysis: A Forced Degradation Framework
Forced degradation, or stress testing, is the cornerstone of stability assessment.[1] It involves subjecting the compound to harsh conditions to accelerate its degradation, thereby revealing potential degradation pathways and establishing the stability-indicating nature of analytical methods.[2][6]
The following table summarizes the expected outcomes from a comparative forced degradation study of biphenyl and its methoxylated analogs, based on the theoretical principles discussed. The data is presented as % Remaining Parent Compound after a defined stress period.
| Compound | Acid Hydrolysis (pH 1.2) | Base Hydrolysis (pH 10) | Oxidation (3% H₂O₂) | Photostability (ICH Q1B) | Thermal Stability (80°C) |
| Biphenyl | >99% | >99% | ~95% | >99% | >99% |
| 2-Methoxybiphenyl | >99% | ~98% | ~88% | ~97% | >99% |
| This compound | >99% | ~99% | ~93% | ~98% | >99% |
| 4-Methoxybiphenyl | >99% | ~98% | ~85% | ~96% | >99% |
Note: The values presented are illustrative and serve to guide the interpretation of actual experimental results. The slightly lower stability of ortho/para isomers under oxidation is hypothesized due to increased electron density.
Experimental Protocols for Forced Degradation Studies
To ensure trustworthy and reproducible results, the following detailed protocols, grounded in ICH guidelines, should be employed.[6][7] The workflow involves subjecting each compound to the stress conditions in parallel, followed by analysis to quantify the remaining parent compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. scispace.com [scispace.com]
- 7. database.ich.org [database.ich.org]
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 3-Methoxybiphenyl
For researchers engaged in medicinal chemistry and materials science, the integrity of a synthesized molecule is the bedrock of reliable data. 3-Methoxybiphenyl, a key structural motif in various pharmacologically active compounds and organic materials, is no exception. Its purity directly influences reaction yields, downstream product profiles, and the validity of biological assays. An impure compound can introduce confounding variables, leading to misinterpreted results and wasted resources.
This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind procedural choices, enabling you to design a robust, self-validating workflow for purity determination. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and classical Melting Point Analysis, providing the field-proven insights necessary for confident compound validation.
Understanding Potential Impurities in this compound Synthesis
Before delving into analysis, it is crucial to anticipate the likely impurities. This compound is frequently synthesized via Suzuki-Miyaura cross-coupling reactions.[1][2] This context is vital because it informs our choice of analytical methods and what to look for. Common process-related impurities include:
-
Starting Materials: Unreacted 3-bromoanisole (or 3-chloroanisole) and phenylboronic acid.
-
Homocoupling Products: Biphenyl (from phenylboronic acid) and 3,3'-dimethoxybiphenyl (from 3-bromoanisole).[3]
-
Protodeboronation/Dehalogenation Byproducts: Anisole (from the boronic acid) or other reduced species.[3]
-
Catalyst Residues: Traces of palladium or other transition metals used in the coupling reaction.[2]
A comprehensive purity assessment must be capable of separating and detecting these potential contaminants.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is a balance of the type of information required, sensitivity, and throughput. For a crystalline organic solid like this compound, a multi-pronged approach using orthogonal methods provides the highest degree of confidence.
| Analytical Method | Principle | Information Provided | Key Advantages | Key Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase based on polarity.[4] | Quantitative purity (% area), presence of non-volatile or thermally labile impurities. | High sensitivity, excellent for routine quantitative analysis, widely available.[5] | Purity is relative (% area); co-eluting impurities may be missed; requires a chromophore. |
| GC-MS | Separation based on boiling point and polarity, with mass-to-charge ratio detection.[6] | Purity (% area), molecular weight confirmation, identification of volatile impurities. | Excellent separation for volatile compounds; mass spectrum provides structural information.[5][7] | Not suitable for non-volatile or thermally unstable compounds; derivatization may be needed. |
| qNMR Spectroscopy | Signal intensity is directly proportional to the number of atomic nuclei.[8] | Absolute purity (wt%) by comparison to a certified internal standard, unambiguous structural confirmation. | A primary analytical method; highly accurate and precise; non-destructive.[9][10] | Lower sensitivity than chromatography; requires a high-purity internal standard; complex mixtures can be difficult to analyze. |
| Melting Point Analysis | Measures the temperature range over which a solid transitions to a liquid. | Qualitative indication of purity. | Fast, simple, and inexpensive. | Insensitive to small amounts of impurity; not quantitative; requires a crystalline solid. |
Workflow for Comprehensive Purity Assessment
A logical, multi-step workflow ensures that all aspects of the compound's purity are rigorously examined. This approach leverages the strengths of each technique to build a complete and trustworthy purity profile.
Caption: A validated workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key analytical techniques discussed. They are designed to be self-validating by including system suitability checks and clear analysis criteria.
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for quantifying purity by calculating the percentage area of the main product peak relative to the total peak area.
-
Causality: A reversed-phase C18 column is chosen due to the hydrophobic, aromatic nature of biphenyl compounds. The mobile phase of acetonitrile and water provides good separation, and the addition of a small amount of acid (like formic acid) can improve peak shape by suppressing the ionization of any potential phenolic impurities. A gradient elution ensures that both more polar and less polar impurities are effectively separated and eluted within a reasonable time.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 50% B
-
19-22 min: 50% B (re-equilibration)
-
-
-
Sample Preparation: Accurately weigh ~5 mg of synthesized this compound and dissolve in 5 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject the sample. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is perfectly suited for identifying volatile impurities and confirming the molecular weight of the target compound.
-
Causality: this compound is a thermally stable, volatile compound, making it an excellent candidate for GC analysis. A non-polar column like one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS) is used to separate compounds primarily based on their boiling points. Electron Ionization (EI) is a standard, robust method for generating reproducible mass spectra for library matching and structural elucidation.
Methodology:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., quadrupole).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Mass Scan Range: m/z 40-450.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Analysis: The mass spectrum of the main peak should be consistent with the structure of this compound (Expected M+ at m/z 184.09).[12] Impurities can be tentatively identified by comparing their mass spectra to library databases (e.g., NIST).
Quantitative NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity (by weight) and serves as the ultimate confirmation of structure.
-
Causality: Unlike chromatography, which provides relative purity, qNMR determines absolute purity by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a known amount of a certified internal standard.[9][13] The choice of internal standard is critical; it must be stable, of high purity, have signals that do not overlap with the analyte, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices.
Methodology:
-
Instrumentation: High-resolution NMR spectrometer (≥400 MHz).
-
Materials:
-
Certified internal standard (e.g., Maleic Acid, >99.5% purity).
-
Deuterated solvent (e.g., DMSO-d6).
-
-
Sample Preparation:
-
Accurately weigh (~10-15 mg) of the synthesized this compound into a vial.
-
Accurately weigh (~5-10 mg) of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery. A D1 of 30 seconds is often a safe starting point.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the methoxy singlet) and a signal from the internal standard (e.g., the olefinic singlet of maleic acid).
-
Calculate the purity using the following formula:
-
Purity (wt%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
-
Melting Point Analysis
This classical technique serves as a rapid, preliminary check of purity.
-
Causality: Pure crystalline compounds typically have a sharp melting point range (1-2 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[14]
Methodology:
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube to a height of 1-2 mm.
-
Analysis:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2).
-
-
Interpretation: Compare the observed range (T1-T2) to the literature value for this compound. A broad or depressed range suggests the presence of impurities.[15] The literature melting point for this compound is around 88-90 °C.[16]
Conclusion and Recommendations
Assessing the purity of synthesized this compound requires a thoughtful, multi-faceted approach. No single technique provides a complete picture. For a robust and defensible purity assessment, the following workflow is recommended:
-
Initial Screening: Begin with Melting Point Analysis for a quick qualitative check. A sharp melting range close to the literature value is a good first indication of high purity.
-
Primary Quantitative Analysis: Use a validated HPLC-UV method to determine the purity as a percentage of the total chromatographic area and to establish an impurity profile. This is often the primary method for quality control release.
-
Structural Confirmation and Volatile Analysis: Employ GC-MS to confirm the molecular weight (m/z 184) and to identify any low-boiling point impurities that might not be well-retained by HPLC.
-
Absolute Purity Assignment: For definitive characterization, especially for reference standards or compounds intended for sensitive biological assays, qNMR is indispensable for determining the absolute weight/weight purity.
By combining these orthogonal techniques—chromatographic, spectroscopic, and thermal—researchers can establish the purity of their synthesized this compound with the highest degree of scientific rigor and confidence, ensuring the integrity and reproducibility of their work.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chm.uri.edu [chm.uri.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound|lookchem [lookchem.com]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 3-Methoxybiphenyl
For researchers, scientists, and professionals in drug development, the synthesis and application of novel compounds are at the heart of innovation. Yet, the lifecycle of these chemicals extends beyond their use in the laboratory. Proper disposal is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our scientific endeavors. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methoxybiphenyl, grounded in established safety standards and field-proven best practices.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (C13H12O) is classified with the following hazards:
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
While some safety data sheets for related methoxybiphenyl compounds may not classify them as hazardous under specific regulations like the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle all chemical waste with a conservative approach, assuming a degree of hazard.[3][4] The toxicological properties of many research chemicals have not been fully investigated, warranting caution.[5]
Furthermore, as a biphenyl derivative, there is a potential for long-term adverse effects on the aquatic environment.[6] Polychlorinated biphenyls (PCBs), for instance, are known for their environmental persistence and toxicity, and while this compound is not a PCB, the biphenyl structure necessitates careful consideration of its environmental fate.[7][8]
Pre-Disposal Checklist: Ensuring a Safe and Compliant Process
A successful disposal process begins with meticulous preparation. Before handling any waste, ensure the following are in place:
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol).[9] Given that ethers can permeate nitrile gloves, it is advisable to limit handling time and change gloves promptly if contamination occurs.[10]
-
Designated Waste Accumulation Area: All hazardous waste must be stored in a designated, well-ventilated area, away from incompatible materials.[11] Flammable wastes should be kept in a fire-rated cabinet.
-
Properly Labeled Waste Containers: Use sturdy, leak-proof containers that are clearly labeled as "Hazardous Waste" and specify the contents (i.e., "this compound waste").[11][12]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials from spill cleanups, in a designated, sealed container.[3] Avoid creating dust when handling solid waste.[3][13]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled container.[11] Do not mix with other waste streams unless compatibility has been verified. It is crucial to separate halogenated and non-halogenated solvent wastes.[14]
-
Sharps: Any sharps contaminated with this compound must be placed in a puncture-proof sharps container that is clearly labeled with its contents.[14]
Step 2: Container Management
The integrity of the waste container is critical to preventing leaks and exposures.
-
Container Integrity: Use only sturdy, leak-proof containers that are compatible with this compound.[11] Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Toxic," "Irritant")
-
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[9]
Step 3: Managing Empty Containers
Even "empty" containers can pose a hazard and must be handled correctly.
-
Thoroughly Empty: Ensure that all contents have been removed from the container. Only minimal residue should remain.[11]
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent that can dissolve this compound.[15]
-
Collect Rinsate: The first rinse, and ideally all subsequent rinsates, must be collected and disposed of as hazardous waste.[11][14]
-
Deface Label: Completely obliterate or remove the original chemical label from the empty and rinsed container.[12][15]
-
Final Disposal: Once thoroughly rinsed and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste.[11][15]
Step 4: Spill Management and Cleanup
In the event of a spill, a prompt and appropriate response is crucial.
-
Small Spills (<1 L):
-
Evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.[9]
-
Wearing appropriate PPE, confine the spill using an absorbent material from a chemical spill kit.
-
Carefully collect the absorbent material and place it in a sealed bag or container for hazardous waste disposal.[9]
-
-
Large Spills (>1 L):
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance.[9]
-
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the key decision points in the disposal process for this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Quantitative Data Summary
| Parameter | Value/Information | Source(s) |
| CAS Number | 2113-56-6 | [1] |
| Molecular Formula | C13H12O | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
| GHS Hazard Statements | H302, H315, H318, H335 | [1] |
| Recommended PPE | Safety goggles, lab coat, chemical-resistant gloves | [9][13] |
| Waste Classification | Hazardous Waste (consult local regulations for specific codes) | [5][16][17][18][19] |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-step process that requires careful planning and execution. By adhering to the principles of hazard assessment, proper segregation, and compliant container management, researchers can ensure that they are not only protecting themselves and their colleagues but also minimizing their environmental impact. Always consult your institution's specific hazardous waste management plan and your local Environmental Health and Safety (EHS) department for guidance on local and national regulations.[11][15][20] The ultimate responsibility for the safe handling and disposal of chemical waste lies with the generator.[20]
References
- 1. This compound | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fs.utoronto.ca [fs.utoronto.ca]
- 8. Waste disposal technologies for polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. nswai.org [nswai.org]
- 15. vumc.org [vumc.org]
- 16. wku.edu [wku.edu]
- 17. Waste Code [rcrainfo.epa.gov]
- 18. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 19. epa.gov [epa.gov]
- 20. nipissingu.ca [nipissingu.ca]
Navigating the Safe Handling of 3-Methoxybiphenyl: A Guide to Personal Protective Equipment
For Immediate Implementation: A Comprehensive Safety and Operational Protocol for Researchers, Scientists, and Drug Development Professionals
Handling 3-Methoxybiphenyl, an aromatic ether with significant applications in research and development, necessitates a stringent adherence to safety protocols to mitigate its inherent hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), emergency response, and disposal, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Analysis: Understanding the Risks of this compound
This compound (CAS No. 2113-56-6) is classified as a hazardous substance with the following primary risks:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Prolonged or repeated contact can lead to dermatitis.
-
Causes serious eye damage: Direct contact can result in severe and potentially irreversible eye injury.
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.
These hazards mandate a comprehensive PPE strategy to create a reliable barrier between the researcher and the chemical.
Essential Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe handling. The following is a detailed, step-by-step guide for personnel.
Eye and Face Protection: The First Line of Defense
Given the severe risk of eye damage, robust eye and face protection is non-negotiable.
-
Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling this compound in liquid or solid form.
-
Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during heating, pouring large quantities, or sonicating), a full-face shield must be worn in addition to chemical splash goggles. A face shield alone does not provide adequate protection.
Hand Protection: Selecting the Appropriate Gloves
Recommended Glove Materials:
| Glove Material | Breakthrough Time | Degradation | Suitability |
| Viton® | Excellent | Excellent | Recommended for prolonged contact. |
| Butyl Rubber | Good to Excellent | Good | Suitable for extended handling. |
| Nitrile Rubber | Fair to Good | Fair | Suitable for incidental splash protection only. Not for prolonged contact. |
Operational Glove Protocol:
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For operations with a higher risk of exposure, consider wearing two pairs of nitrile gloves or a nitrile glove under a more robust glove like butyl rubber.
-
Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and replace it with a new one.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.
Body Protection: Shielding Against Contamination
-
A chemically resistant laboratory coat is mandatory.
-
For procedures with a high likelihood of splashing, a chemically resistant apron worn over the lab coat is required.
-
Ensure the lab coat is fully buttoned and the sleeves cover the wrists.
-
Wear long pants and closed-toe shoes to cover all exposed skin on the lower body.
Respiratory Protection: Preventing Inhalation Hazards
Respiratory protection is necessary when engineering controls, such as a fume hood, are insufficient to maintain exposure below acceptable limits, or during spill cleanup.
-
For Solid Particulates: If handling the solid form of this compound where dust may be generated, a NIOSH-approved N95 particulate respirator is the minimum requirement.
-
For Vapors/Aerosols: If there is a potential for generating vapors or aerosols (e.g., during heating or in case of a spill), a NIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridges is required.[1][2][3][4][5]
Respirator Use Workflow:
Emergency Procedures: A Rapid and Effective Response
In the event of an exposure, immediate and correct action is crucial.
Skin Contact
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes.
-
While flushing, remove any contaminated clothing.
-
Seek immediate medical attention.
Eye Contact
-
Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As a non-halogenated aromatic compound, it should be disposed of as follows:
Waste Segregation and Collection Workflow:
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty containers should be collected in a designated, clearly labeled hazardous waste container for solids.
-
Liquid Waste: Unused this compound and solutions containing it should be collected in a designated, clearly labeled hazardous waste container for non-halogenated organic solvents.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all institutional and local regulations for hazardous waste disposal.
By adhering to this comprehensive guide, researchers and laboratory personnel can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
